molecular formula C6H7NO3S B173171 Phenylsulfamate CAS No. 19792-91-7

Phenylsulfamate

Katalognummer: B173171
CAS-Nummer: 19792-91-7
Molekulargewicht: 173.19 g/mol
InChI-Schlüssel: XOIYZMDJFLKIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl sulfamate serves as a fundamental chemical scaffold in the development and study of steroid sulfatase (STS) inhibitors, a prominent target in oncology research . STS enzyme plays a critical role in hormone-dependent cancers, such as breast cancer, by hydrolyzing inactive steroid sulfates into active estrogens and androgens that can stimulate tumor growth . The inhibition of STS is therefore a key therapeutic strategy for reducing the availability of these active hormones to cancer cells . Compounds featuring the phenyl sulfamate motif are recognized as mechanism-based inhibitors of sulfatases . Research indicates that the N-H proton of the sulfamate group is crucial for its reactivity, participating in an intramolecular proton transfer that dramatically accelerates its decomposition under physiological conditions, a mechanism essential for its inhibitory action . This core structure is utilized in advanced STS inhibitors, including potent 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives, which have demonstrated exceptional inhibitory potency in cellular assays and significant tumor growth inhibition in vivo . Beyond oncology, the phenyl sulfamate structure is integral to probes for investigating the catalytic mechanism of sulfatases, a conserved enzyme class with emerging roles in developmental cell signaling and pathogenesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

phenyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYZMDJFLKIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452510
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-91-7
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl sulfamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenylsulfamates on Steroid Sulfatase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Steroid sulfatase (STS), a microsomal enzyme encoded by the STS gene, plays a pivotal role in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] This enzymatic activity is a critical control point in steroid metabolism, particularly in hormone-dependent tissues. The significance of STS in pathologies like estrogen receptor-positive (ER+) breast cancer, prostate cancer, and endometriosis has positioned it as a compelling therapeutic target.[2][3]

This guide provides a comprehensive technical overview of the mechanism of action of phenylsulfamate-based inhibitors on steroid sulfatase. We will delve into the intricate catalytic mechanism of STS, the molecular interactions governing the irreversible inhibition by phenylsulfamates, and provide detailed experimental protocols for researchers in drug discovery and development.

The Catalytic Machinery of Steroid Sulfatase

The catalytic activity of all sulfatases, including STS, is dependent on a unique post-translational modification within their active site: the conversion of a conserved cysteine residue to a Cα-formylglycine (FGly).[4] This FGly residue is the lynchpin of the catalytic mechanism.

The Active Site Environment

The active site of human STS is a well-defined cavity at the interface of a polar and a hydrophobic domain.[3] A critical calcium ion (Ca²⁺) is coordinated by several conserved amino acid residues and plays a crucial role in catalysis.[5] Key residues within the active site create a specific environment for the binding of steroid sulfates and the subsequent hydrolysis reaction.

Step-by-Step Catalytic Mechanism

The hydrolysis of a steroid sulfate by STS is proposed to proceed through a multi-step mechanism involving the activation of the catalytic formylglycine residue:

  • Hydration of Formylglycine: The aldehyde group of the FGly residue is hydrated by a water molecule to form a geminal diol (gem-diol).[4] This hydrated form of FGly is the catalytically active species.

  • Substrate Binding: The steroid sulfate substrate binds to the active site, with the steroid moiety interacting with hydrophobic residues and the sulfate group positioned in proximity to the hydrated FGly and the Ca²⁺ ion.

  • Nucleophilic Attack: One of the hydroxyl groups of the gem-diol, activated by the Ca²⁺ ion, performs a nucleophilic attack on the sulfur atom of the steroid sulfate.

  • Formation of a Covalent Intermediate: This attack leads to the formation of a transient covalent intermediate where the sulfate group is attached to the FGly residue.

  • Release of the Steroid: The bond between the steroid and the sulfate is cleaved, and the unconjugated steroid is released from the active site.

  • Hydrolysis and Regeneration: The sulfated FGly intermediate is then hydrolyzed by a water molecule, releasing the sulfate ion and regenerating the active gem-diol form of FGly, ready for another catalytic cycle.

STS_Catalytic_Mechanism cluster_0 STS Catalytic Cycle A 1. Hydration of FGly (FGly-CHO + H₂O → FGly-CH(OH)₂) B 2. Substrate Binding (E-FGly-CH(OH)₂ + R-O-SO₃⁻) A->B C 3. Nucleophilic Attack (Formation of tetrahedral intermediate) B->C D 4. Covalent Intermediate (E-FGly-O-SO₃⁻ + R-OH) C->D E 5. Product Release (Release of unconjugated steroid R-OH) D->E F 6. Regeneration (E-FGly-O-SO₃⁻ + H₂O → E-FGly-CH(OH)₂ + SO₄²⁻) E->F F->A

Caption: The catalytic cycle of steroid sulfatase.

Phenylsulfamates: Potent Irreversible Inhibitors

The discovery of estrone-3-O-sulfamate (EMATE) as a potent, active site-directed irreversible inhibitor of STS paved the way for the development of a new class of therapeutic agents.[6] These inhibitors, characterized by an aryl sulfamate ester pharmacophore, have shown significant promise in clinical trials.[2] A prominent non-steroidal example is Irosustat (STX64, 667-Coumate), which has been extensively studied in hormone-dependent cancers.[2][4]

The Mechanism of Irreversible Inhibition: Sulfamoylation

Phenylsulfamate-based inhibitors act as "suicide substrates," meaning they are processed by the enzyme's catalytic machinery, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. The proposed mechanism of irreversible inhibition involves the following steps:

  • Binding to the Active Site: The phenylsulfamate inhibitor binds to the STS active site in a manner analogous to the natural substrate.

  • Catalytic Processing: The enzyme's catalytic machinery, specifically the hydrated FGly residue, initiates a nucleophilic attack on the sulfur atom of the sulfamate group.

  • Generation of a Reactive Intermediate: This leads to the release of the phenol leaving group and the formation of a highly reactive sulfamoyl-enzyme intermediate. It is postulated that this may involve the formation of an imine-type functionality.

  • Covalent Modification: The reactive intermediate then covalently modifies a nucleophilic residue within the active site, most likely the formylglycine itself, through a process called sulfamoylation. This covalent bond formation is irreversible.

Phenylsulfamate_Inhibition cluster_1 Mechanism of Irreversible Inhibition by Phenylsulfamates Start Active STS Enzyme (with hydrated FGly) Binding Enzyme-Inhibitor Complex Start->Binding Inhibitor Phenylsulfamate Inhibitor Inhibitor->Binding Attack Nucleophilic Attack by FGly Binding->Attack Catalytic Processing Intermediate Reactive Sulfamoyl-Enzyme Intermediate Attack->Intermediate Inactive Irreversibly Inactivated STS Enzyme (Covalently Modified FGly) Intermediate->Inactive Covalent Modification

Caption: Irreversible inhibition of STS by phenylsulfamates.

Quantitative Analysis of Phenylsulfamate Inhibitors

The potency of phenylsulfamate inhibitors is typically characterized by their 50% inhibitory concentration (IC₅₀). For irreversible inhibitors, the IC₅₀ is time-dependent. A more rigorous characterization involves determining the inhibition constant (Kᵢ) and the maximal rate of inactivation (kᵢₙₐcₜ). While specific, experimentally determined Kᵢ and kᵢₙₐcₜ values for all inhibitors are not always readily available in the literature, their IC₅₀ values provide a valuable measure of their potency.

InhibitorTypeTarget Cell/Enzyme SourceIC₅₀Reference(s)
EMATE SteroidalJEG-3 cells0.015 - 0.025 nM[4]
Irosustat Non-steroidalJEG-3 cells0.015 - 0.025 nM[4]
STX213 SteroidalPlacental microsomes1 nM[7]
Compound 5 SteroidalTransfected 293 cells0.15 nM (for E1S)[8]

Experimental Protocols

Protocol 1: Steroid Sulfatase Activity Assay Using Tritiated Estrone Sulfate

This protocol describes a whole-cell assay to measure STS activity using a radiolabeled substrate.

Materials:

  • Cell line expressing STS (e.g., MCF-7, JEG-3, or transfected HEK293 cells)

  • Cell culture medium

  • [6,7-³H]Estrone sulfate ([³H]E1S)

  • Unlabeled estrone sulfate (E1S)

  • [4-¹⁴C]Estrone ([¹⁴C]E1) (for monitoring procedural losses)

  • Toluene

  • Scintillation vials

  • Scintillation fluid

  • 37°C incubator

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate cells in appropriate multi-well plates and grow to confluence.

  • Preparation of Reaction Mixture: Prepare the reaction mixture in the cell culture medium containing [³H]E1S (e.g., 4 x 10⁵ dpm per well) and unlabeled E1S to a final desired concentration (e.g., 20 µM). Include [¹⁴C]E1 (e.g., 1 x 10⁴ dpm per well) to monitor for procedural losses during extraction.

  • Incubation: Remove the growth medium from the cells and add the reaction mixture. Incubate for a defined period (e.g., 18 hours) at 37°C.

  • Extraction of Estrone: After incubation, add toluene to each well to extract the product, estrone ([³H]E1). Mix thoroughly.

  • Separation: Allow the phases to separate. The upper toluene phase contains the estrone, while the lower aqueous phase contains the unreacted estrone sulfate.

  • Scintillation Counting: Transfer an aliquot of the toluene phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]E1S converted to [³H]E1, correcting for procedural losses using the recovery of the [¹⁴C]E1 internal standard. Express STS activity as pmol of E1S hydrolyzed per mg of protein per hour.

Protocol 2: Kinetic Analysis of Irreversible Inhibition

This protocol outlines a method to determine the kinetic parameters Kᵢ and kᵢₙₐcₜ for an irreversible STS inhibitor.

Materials:

  • Purified recombinant human STS or microsomal preparation

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • [³H]Estrone sulfate

  • Irreversible inhibitor of interest

  • Scintillation counter and consumables

Procedure:

  • Time-Dependent IC₅₀ Determination:

    • Perform the STS activity assay as described in Protocol 1, but with a range of inhibitor concentrations.

    • Crucially, vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate.

    • Generate IC₅₀ curves for each pre-incubation time point. You will observe that the IC₅₀ value decreases with increasing pre-incubation time.

  • Data Analysis to Determine Kᵢ and kᵢₙₐcₜ:

    • The relationship between the time-dependent IC₅₀, Kᵢ, and kᵢₙₐcₜ can be described by the following equation:

      IC₅₀(t) = Kᵢ * (1 + [S]/Kₘ) / (1 - e^(-kₒbs*t))

      where:

      • IC₅₀(t) is the IC₅₀ at a given pre-incubation time 't'

      • Kᵢ is the inhibition constant

      • [S] is the substrate concentration

      • Kₘ is the Michaelis constant for the substrate

      • kₒbs is the observed rate of inactivation, which is related to kᵢₙₐcₜ by: kₒbs = kᵢₙₐcₜ * [I] / (Kᵢ + [I])

    • Alternatively, a simpler method involves plotting the observed rate of inactivation (kₒbs) against the inhibitor concentration [I]. The kₒbs at each inhibitor concentration can be determined by fitting the decrease in enzyme activity over time to a first-order decay model.

    • The plot of kₒbs versus [I] will typically follow a hyperbolic curve, which can be fitted to the Michaelis-Menten equation to determine kᵢₙₐcₜ (the Vₘₐₓ of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate).

Kinetic_Analysis_Workflow cluster_2 Workflow for Determining Ki and kinact A Perform time-dependent STS activity assays with varying inhibitor concentrations and pre-incubation times B Generate IC₅₀ curves for each pre-incubation time A->B D Alternatively, determine k_obs for each inhibitor concentration A->D C Plot IC₅₀ values as a function of pre-incubation time B->C F Fit data to the appropriate kinetic model C->F E Plot k_obs versus inhibitor concentration D->E E->F G Determine Ki and kinact F->G

Caption: Workflow for kinetic analysis of irreversible STS inhibition.

Protocol 3: Expression and Purification of Recombinant Human Steroid Sulfatase

This protocol provides a general framework for the expression of human STS in mammalian cells and its subsequent purification.

Materials:

  • Expression vector containing the full-length human STS cDNA (e.g., pcDNA3.1)

  • Mammalian cell line suitable for protein expression (e.g., HEK293, BHK-21)

  • Transfection reagent

  • Cell culture medium and supplements

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors and a mild detergent like Triton X-100)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged STS)

  • Wash and elution buffers for chromatography

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfection: Transfect the mammalian cells with the STS expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Expression: Culture the transfected cells for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to solubilize the microsomal STS.

  • Purification by Affinity Chromatography (for tagged protein):

    • If the STS protein is engineered with an affinity tag (e.g., a His-tag), incubate the cell lysate with the appropriate affinity resin.

    • Wash the resin extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the purified STS from the resin using an elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Purification of Untagged Protein: For untagged STS, a multi-step chromatography approach may be necessary, potentially involving ion-exchange and size-exclusion chromatography.

  • Analysis of Purity: Analyze the purified protein fractions by SDS-PAGE and confirm the identity of STS by Western blotting using an anti-STS antibody.

  • Activity Assay: Confirm that the purified STS is catalytically active using the STS activity assay described in Protocol 1.

Conclusion

The irreversible inhibition of steroid sulfatase by phenylsulfamate-based compounds represents a validated and promising strategy for the treatment of hormone-dependent diseases. A thorough understanding of the enzyme's catalytic mechanism and the molecular details of its inactivation is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the activity of STS and to characterize the kinetic properties of novel inhibitors, thereby accelerating the development of new therapies targeting this critical enzyme.

References

  • Ahmed, V., Liu, Y., & Taylor, S. D. (2009). Multiple pathways for the irreversible inhibition of steroid sulfatase with quinone methide-generating suicide inhibitors. Chembiochem, 10(9), 1457-1461. [Link]

  • Purohit, A., Williams, G. J., Howarth, N. M., Potter, B. V., & Reed, M. J. (1995). Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. Biochemistry, 34(36), 11508-11514. [Link]

  • Woo, L. W., Ganeshapillai, D., Purohit, A., & Potter, B. V. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(10), 1893-1905. [Link]

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Organic letters, 22(1), 168-174. [Link]

  • Stein, C., Hille, A., Seidel, J., Rijnbout, S., Waheed, A., Schmidt, B., ... & von Figura, K. (1989). Cloning and expression of human steroid-sulfatase. The Journal of biological chemistry, 264(23), 13865-13872. [Link]

  • Ghosh, D. (2007). Human sulfatases: a structural perspective to catalysis. Cellular and Molecular Life Sciences, 64(15), 2013-2022. [Link]

  • Poirier, D., & Maltais, R. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17α-benzyl (or 4′-tert-butylbenzyl) estra-1, 3, 5 (10)-trienes: combination of two substituents at positions C3 and c17α of estradiol. Journal of medicinal chemistry, 42(12), 2280-2286. [Link]

  • Seiler, J. B., Bivic, A., Vives, R. R., & Lortat-Jacob, H. (2019). Expression and purification of recombinant extracellular sulfatase HSulf-2 allows deciphering of enzyme sub-domain coordinated role for the binding and 6-O-desulfation of heparan sulfate. Cellular and Molecular Life Sciences, 76(9), 1807-1819. [Link]

  • Lee, C., & Au, M. (2012). Expression in Escherichia Coli, Purification, and Functional Reconstitution of Human Steroid 5α-Reductases. Journal of visualized experiments: JoVE, (62). [Link]

  • Gardner, J. D., Sanford, A. G., Niphakis, M. J., & Cravatt, B. F. (2021). Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. International journal of molecular sciences, 22(25), 13689. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in molecular biology (Clifton, N.J.), 291, 1-26. [Link]

  • Foster, P. A., Chander, S. K., Newman, S. P., Jhalli, R., Woo, L. W., Potter, B. V., ... & Purohit, A. (2008). A new steroid-based N-propyl piperidinedione derivative of EMATE, is a second-generation steroid sulfatase inhibitor. The Journal of steroid biochemistry and molecular biology, 111(1-2), 108-115. [Link]

  • Krippendorff, B. F., Neuhoff, S., Huisinga, W., & Kloft, C. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of biomolecular screening, 14(7), 771-779. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS medicinal chemistry letters. [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Bio-Rad Laboratories. (2023). Step-by-Step Guide to Expressing Recombinant Protein in E. coli. Patsnap Synapse. [Link]

  • Krippendorff, B. F., Huisinga, W., & Kloft, C. (2009). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River. [Link]

  • Thomas, M. P., & Potter, B. V. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia, 1(1), 175-186. [Link]

  • Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

  • Grokipedia. (2026, January 7). Steroid sulfatase. [Link]

  • Demkowicz, S., & Rachon, J. (2020). Recent progress in the development of steroid sulfatase inhibitors–examples of the novel and most promising compounds from the last decade. RSC medicinal chemistry, 11(5), 548-563. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

The Aryl O-Sulfamate Pharmacophore: A Keystone in Modern Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

First identified in 1994, the aryl O-sulfamate pharmacophore has emerged as a remarkably versatile scaffold in oncology, leading to the development of "first-in-class" drugs with diverse mechanisms of action.[1][2] This guide provides a comprehensive overview of the discovery, mechanistic underpinnings, and clinical evolution of aryl O-sulfamate-based therapeutics. We will delve into the core enzyme targets, namely steroid sulfatase (STS) and carbonic anhydrases (CAs), and elucidate the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, this whitepaper will furnish detailed experimental protocols and showcase the preclinical and clinical journey of key compounds, offering actionable insights for professionals in the field of drug discovery and development.

Introduction: The Genesis of a Powerful Pharmacophore

The journey of the aryl O-sulfamate moiety in oncology began with the exploration of structural analogues of estrone sulfate (E1S) in the early 1990s.[3] Initial efforts focused on developing reversible inhibitors of steroid sulfatase (STS), a pivotal enzyme in the biosynthesis of active estrogens and androgens.[3][4] A breakthrough occurred in 1994 with the report that estrone-3-O-sulfamate (EMATE) acts as an irreversible, active-site-directed inhibitor of STS.[1][3][5] This discovery laid the foundation for extensive drug discovery programs that have since yielded a portfolio of both steroidal and non-steroidal drug candidates, with promising applications in hormone-dependent cancers and other diseases.[1][3][5]

The versatility of the aryl O-sulfamate pharmacophore is one of its most compelling attributes, enabling it to function through at least three distinct mechanisms of action.[1][3][5] This has led to the design of not only direct STS inhibitors like Irosustat, but also dual-targeting agents and multi-targeting compounds that can, for instance, disrupt microtubule formation.[1][3]

The Primary Target: Steroid Sulfatase (STS) in Hormone-Dependent Cancers

The Rationale for STS Inhibition

Many cancers, particularly those of the breast, endometrium, and prostate, are hormone-dependent, meaning their growth is fueled by estrogens and androgens.[3][6] After menopause, the primary source of estrogens is no longer the ovaries but peripheral tissues, where inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) are converted into their active forms.[4][7] STS is the enzyme responsible for this critical hydrolysis step.[4][6]

By inhibiting STS, the production of estrone and DHEA is blocked, thereby cutting off the supply of precursors for more potent estrogens and androgens that drive tumor proliferation.[2][6] This mechanism offers a powerful therapeutic strategy, especially for patients who have developed resistance to other endocrine therapies like aromatase inhibitors.[8]

Mechanism of Irreversible Inhibition

The prevailing hypothesis for the irreversible inhibition of STS by aryl O-sulfamates involves the transfer of the sulfamoyl group to a unique formylglycine (FGly) residue within the enzyme's active site.[5][9][10] This covalent modification permanently inactivates the enzyme. The bridging oxygen atom in the sulfamate moiety is crucial for this irreversible, time-dependent inhibition.[3]

Diagram: Proposed Mechanism of STS Inactivation

STS_Inactivation Aryl_Sulfamate Aryl O-Sulfamate Inhibitor STS_Active_Site STS Active Site (with Formylglycine) Aryl_Sulfamate->STS_Active_Site Binding Intermediate Reactive Intermediate (e.g., HNSO2) STS_Active_Site->Intermediate Sulfamoyl Transfer Covalent_Adduct Covalently Modified STS (Inactive) Intermediate->Covalent_Adduct Alkylation of Formylglycine

Caption: Proposed mechanism of irreversible STS inhibition by an aryl O-sulfamate.

Key Aryl O-Sulfamate Drugs in Development

Irosustat (STX64, BN83495): The Clinical Pioneer

Irosustat, a non-steroidal tricyclic coumarin-based compound, was the first STS inhibitor to enter clinical trials for hormone-dependent cancers.[2][11] It has demonstrated potent and irreversible inhibition of STS, leading to significant reductions in the serum levels of active steroids.[2][12]

Table 1: Clinical Trial Highlights for Irosustat

PhaseIndicationKey FindingsReference
Phase IAdvanced Breast CancerWell-tolerated; achieved ≥95% STS inhibition.[8]
Phase IIAdvanced Breast Cancer (in combination with an aromatase inhibitor)Showed clinical benefit in patients progressing on first-line AI therapy.[2]
Phase IIEndometrial CancerDevelopment as monotherapy halted after futility analysis.[2][12]
Phase IProstate CancerSafe and well-tolerated; demonstrated pharmacodynamic proof of concept.[2]
Estradiol-3-O-sulfamate (E2MATE, PGL2001): A Dual-Action Agent

Initially developed for hormone replacement therapy, E2MATE was repurposed for conditions like endometriosis due to its potent STS inhibitory activity.[2] In premenopausal women, it exhibits tissue-selective antiestrogenic effects in the endometrium without affecting circulating estradiol levels.[2]

Expanding the Target Landscape: Carbonic Anhydrase Inhibition

The aryl O-sulfamate pharmacophore has also proven effective in targeting another class of enzymes crucial to cancer biology: carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[13][14]

The Role of CA IX and CA XII in Cancer

CA IX and CA XII are transmembrane enzymes that are highly overexpressed in a variety of solid tumors and are often associated with hypoxia, a hallmark of aggressive cancers.[15][16][17] These enzymes play a critical role in regulating pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they contribute to extracellular acidosis and the maintenance of a neutral intracellular pH, which promotes tumor cell survival, proliferation, invasion, and metastasis.[15][16][18][19]

Aryl O-Sulfamates as CA Inhibitors

Aryl O-sulfamates have been identified as potent inhibitors of CA IX and XII, often exhibiting nanomolar affinities.[13][20] The sulfamate moiety is key to their inhibitory activity. X-ray crystallography studies have revealed that isoform-specific interactions are responsible for the high selectivity of some compounds for CA IX over the ubiquitous CA II isoform.[14] This selectivity is a critical attribute for minimizing off-target effects.

Diagram: Role of CA IX/XII in the Tumor Microenvironment

CA_TME cluster_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) Hypoxia Hypoxia CAIX_XII CA IX / CA XII (Membrane Bound) Hypoxia->CAIX_XII Upregulates H_ion H+ CAIX_XII->H_ion Catalyzes HCO3 HCO3- CAIX_XII->HCO3 Catalyzes pH_in Intracellular pH (Maintained near neutral) Proliferation Increased Proliferation & Survival pH_in->Proliferation CO2 CO2 CO2->CAIX_XII H2O H2O H2O->CAIX_XII pH_ex Extracellular pH (Acidic) H_ion->pH_ex HCO3->pH_in Invasion Increased Invasion & Metastasis pH_ex->Invasion

Caption: CA IX/XII contribute to an acidic tumor microenvironment, promoting cancer progression.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective aryl O-sulfamate inhibitors has been guided by extensive SAR studies.[3]

  • The Sulfamate Group: The unsubstituted sulfamate moiety (–OSO2NH2) is generally essential for irreversible inhibition of STS.[3] N,N-dimethylation of the sulfamate group can significantly weaken or abolish STS inhibitory activity.[11]

  • The Aryl Scaffold: Both steroidal and non-steroidal scaffolds have proven effective. For non-steroidal inhibitors like Irosustat, modifications to the polycyclic core, such as expanding the size of the aliphatic ring, can modulate potency.[11]

  • Substitutions: The addition of certain functional groups to the aryl ring system can enhance binding affinity and selectivity for both STS and CA isoforms. For instance, fluorine substitutions on a terminal aromatic ring of triazole-based STS inhibitors have been shown to increase potency.[21]

Experimental Protocols: A Practical Guide

Synthesis of Aryl O-Sulfamates

A common method for synthesizing aryl O-sulfamates involves the reaction of a phenolic precursor with sulfamoyl chloride in the presence of a base. Alternative, milder methods using reagents like hexafluoroisopropyl sulfamate have also been developed.[22]

Step-by-Step General Synthesis Protocol:

  • Dissolution: Dissolve the starting phenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a base (e.g., triethylamine, pyridine) to the solution and cool to 0°C.

  • Sulfamoylation: Add sulfamoyl chloride dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

In Vitro Enzyme Inhibition Assays

Steroid Sulfatase (STS) Activity Assay:

  • Enzyme Source: Utilize placental microsomes or lysates from STS-expressing cancer cell lines (e.g., MCF-7, JEG-3).[3][23]

  • Substrate: Use a radiolabeled substrate, such as [3H]-estrone sulfate.

  • Incubation: Incubate the enzyme source with the test inhibitor at various concentrations for a defined period.

  • Reaction Initiation: Add the radiolabeled substrate to start the reaction.

  • Reaction Termination & Extraction: Stop the reaction and extract the product (e.g., [3H]-estrone) using an organic solvent.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay:

  • A stopped-flow spectrophotometric method is commonly used to measure the inhibition of CO2 hydration. This assay monitors the pH change associated with the enzymatic reaction.

Cell-Based Assays

Cell Proliferation Assay (e.g., MTT or SRB Assay):

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for STS, MDA-MB-231 for CA IX) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the aryl O-sulfamate inhibitor.

  • Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Staining: Add MTT or SRB reagent and incubate.

  • Solubilization & Measurement: Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The discovery of the aryl O-sulfamate pharmacophore represents a significant advancement in oncology drug development.[3] Its ability to irreversibly inhibit steroid sulfatase has provided a crucial therapeutic avenue for hormone-dependent cancers.[6][8] The subsequent discovery of its potent activity against tumor-associated carbonic anhydrases has further broadened its therapeutic potential, opening up new possibilities for treating aggressive, hypoxic tumors.[13][14]

Future research will likely focus on:

  • Developing next-generation inhibitors: Synthesizing novel aryl O-sulfamates with improved potency, selectivity, and pharmacokinetic profiles.

  • Dual- and multi-targeting agents: Designing single molecules that can simultaneously inhibit STS, CAs, and other relevant cancer targets to overcome drug resistance.

  • Combination therapies: Exploring the synergistic effects of aryl O-sulfamate inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.[15]

  • Expanding indications: Investigating the therapeutic potential of these compounds in other cancers and non-oncological conditions.[8]

The aryl O-sulfamate pharmacophore continues to be a rich source of innovation, promising to deliver new and effective treatments for a range of challenging diseases.

References

  • Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634–7658. [Link]

  • Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PubMed. [Link]

  • Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. ACS Publications. [Link]

  • Rizner, T. L. (2021). Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. PMC - NIH. [Link]

  • Nocentini, A., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]

  • Purohit, A., & Reed, M. J. (2009). The development of steroid sulfatase iInhibitors for hormone-dependent cancer therapy. University of Bath's research portal. [Link]

  • Potter, B. V. L. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia.pub. [Link]

  • Purohit, A., & Foster, P. A. (2012). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC - NIH. [Link]

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

  • Woo, L. W. L., et al. (2011). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. PubMed. [Link]

  • He, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. [Link]

  • He, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. ResearchGate. [Link]

  • Jamali, S., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. [Link]

  • Wikipedia. Irosustat. [Link]

  • Wikipedia. Steroid sulfatase. [Link]

  • Gieling, R. G., et al. (2020). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. MDPI. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025). Irosustat (also known as STX64). [Link]

  • University of Bath's research portal. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Womens Health - Fingerprint. [Link]

  • Poirier, D. (2010). Schematic representation of the implication of steroid sulfatase (STS)... ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

  • Woo, L. W. L., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). NIH. [Link]

  • Supuran, C. T. (2008). Sulfamates and their therapeutic potential. PubMed. [Link]

  • Grotli, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]

  • Supuran, C. T., et al. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. PubMed. [Link]

  • McKenna, S. L., et al. (2019). 3,17β-Bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)-triene and Nonsteroidal Sulfamate Derivatives Inhibit Carbonic Anhydrase IX: Structure-Activity Optimization for Isoform Selectivity. PubMed. [Link]

Sources

Initial Investigation of Phenylsulfamate Enzyme Inhibitory Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial investigation of phenylsulfamate and its derivatives as enzyme inhibitors. Drawing upon established methodologies and field-proven insights, this document details the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Therapeutic Potential of Phenylsulfamate Derivatives

Phenylsulfamates are a class of organic compounds characterized by a phenyl ring linked to a sulfamate functional group (-OSO₂NH₂).[1] This chemical scaffold has garnered significant attention in medicinal chemistry due to its ability to potently and often irreversibly inhibit specific enzymes. The sulfamate moiety can act as a mimic of the natural sulfate group in biological substrates, leading to the inactivation of target enzymes.[2][3]

The primary enzymatic targets of phenylsulfamate derivatives investigated to date are steroid sulfatase (STS) and carbonic anhydrases (CAs).[1][4]

  • Steroid Sulfatase (STS): STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates.[2][5][6] Inhibition of STS is a key therapeutic strategy for hormone-dependent cancers, including breast and prostate cancer.[2][5][7] Phenylsulfamate-based inhibitors are potent, often irreversible, inhibitors of STS.[1][2]

  • Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as diuretics.[1][9][10] Certain phenylsulfamate derivatives have demonstrated significant inhibitory activity against various CA isoforms.[11][12]

This guide will provide detailed protocols for the initial in vitro and cell-based screening of phenylsulfamate derivatives against these two important classes of enzymes.

Foundational Knowledge: Synthesis of Phenylsulfamate Derivatives

A common route for the synthesis of many bioactive phenylsulfamate derivatives, such as the potent 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol-based STS inhibitors, involves a multi-step process.[4][13]

General Synthesis Workflow for 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Sulfamates:

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Huisgen Cycloaddition cluster_2 Step 3: Sulfamoylation Aniline Aniline Derivatives Azide Corresponding Azides Aniline->Azide t-BuONO, TMSN3 Acetonitrile Phenol_Deriv 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives Azide_ref->Phenol_Deriv 4-[(trimethylsilyl)ethynyl]phenol TBAF, CuSO4·5H2O, Sodium Ascorbate Final_Product Final Phenylsulfamate Derivatives Phenol_Deriv_ref->Final_Product In situ generated Sulfamoyl chloride

Caption: General synthetic pathway for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamates.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the initial investigation of phenylsulfamate enzyme inhibitory activities.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay determines the direct inhibitory effect of a test compound on STS activity using human placental microsomes as the enzyme source.[2][9][14]

3.1.1. Experimental Workflow:

reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop extraction Product Extraction reaction_stop->extraction measurement Radioactivity Measurement extraction->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the in vitro steroid sulfatase (STS) inhibition assay.

3.1.2. Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 7.4).

    • Enzyme Source: Use human placental microsomes, diluted in phosphate buffer to a final protein concentration of 10-20 µg/mL.

    • Substrate: Prepare a stock solution of [³H]estrone sulfate (E1S) in ethanol. The final concentration in the assay should be below the Km value (typically 2-5 µM).

    • Test Compound: Prepare a stock solution of the phenylsulfamate derivative in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

    • Toluene: Use scintillation-grade toluene.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (to a final volume of 500 µL)

      • Test compound solution (or DMSO for control)

      • Human placental microsome suspension

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the [³H]E1S substrate.

    • Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 1 mL of ice-cold toluene.

    • Vortex vigorously for 30 seconds to extract the hydrolyzed, non-polar product ([³H]estrone) into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Radioactivity Measurement:

    • Carefully transfer a known volume of the upper toluene layer to a scintillation vial.

    • Add an appropriate scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of STS inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA and is a common method for screening inhibitors.[8]

3.2.1. Experimental Workflow:

reagent_prep Reagent Preparation plate_setup 96-Well Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement reaction_initiation->kinetic_measurement data_analysis Data Analysis kinetic_measurement->data_analysis

Caption: Workflow for the in vitro carbonic anhydrase (CA) inhibition assay.

3.2.2. Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Prepare a solution of purified human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer. The final concentration should result in a linear reaction rate.

    • Substrate Solution: Prepare a fresh solution of 4-nitrophenyl acetate (NPA) in a minimal amount of acetonitrile and dilute with the assay buffer.

    • Test Compound: Prepare a stock solution of the phenylsulfamate derivative in DMSO and create serial dilutions.

  • Plate Setup (96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells: Assay buffer, enzyme solution, and DMSO.

    • Inhibitor wells: Assay buffer, enzyme solution, and test compound at various concentrations.

  • Pre-incubation:

    • Add the assay buffer, enzyme solution, and test compound (or DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Kinetic Measurement:

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value. For more detailed mechanistic studies, Ki values can be determined by performing the assay with varying substrate concentrations and applying the Michaelis-Menten and Lineweaver-Burk equations.[13]

Cell-Based Steroid Sulfatase (STS) Activity Assay

This assay evaluates the ability of a compound to inhibit STS activity within a cellular context, providing insights into cell permeability and intracellular efficacy.[2] The MCF-7 human breast adenocarcinoma cell line, which is estrogen receptor-positive, is a commonly used model.[2][7]

3.3.1. Experimental Workflow:

cell_culture Cell Culture (MCF-7) cell_treatment Cell Treatment with Inhibitor cell_culture->cell_treatment substrate_incubation Substrate Incubation cell_treatment->substrate_incubation product_extraction Product Extraction substrate_incubation->product_extraction radioactivity_measurement Radioactivity Measurement product_extraction->radioactivity_measurement data_analysis Data Analysis radioactivity_measurement->data_analysis

Caption: Workflow for the cell-based steroid sulfatase (STS) activity assay.

3.3.2. Detailed Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in a suitable medium (e.g., MEM with Earle's salts) supplemented with fetal bovine serum, L-glutamine, and antibiotics in a humidified incubator at 37°C with 5% CO₂.[15]

    • Seed the cells in 6-well plates and allow them to reach near-confluency.

  • Cell Treatment:

    • Treat the cells with various concentrations of the phenylsulfamate derivative for 24 hours. Include a vehicle control (DMSO).

  • Substrate Incubation:

    • After the treatment period, remove the medium and add fresh medium containing [³H]estrone sulfate (E1S).

    • Incubate the cells for 4 hours at 37°C.

  • Product Extraction:

    • Transfer the culture medium to a tube containing toluene.

    • Vortex vigorously to extract the hydrolyzed [³H]estrone.

    • Centrifuge to separate the layers.

  • Radioactivity Measurement:

    • Measure the radioactivity in the toluene layer using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of STS inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of representative phenylsulfamate derivatives against STS and CAs.

Table 1: Steroid Sulfatase (STS) Inhibitory Activity of Phenylsulfamate Derivatives

Compound IDDerivative ClassAssay TypeIC₅₀ (nM)Reference
5l 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateEnzymatic36.78[1][4]
5l 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateCell-based (MCF-7)0.21[1][4][16]
4a 4-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateCell-based (MCF-7)1.90[1]
4b 4-(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateCell-based (MCF-7)1.71[1]
Irosustat Coumarin-based sulfamateEnzymatic8[4]
EMATE Steroidal sulfamateCell-based (MCF-7)0.065[4]

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Phenylsulfamate Derivatives

Compound ClassCA IsoformKᵢ (nM)Reference
Fluorinated phenylsulfamatesCA IX2.8 - 47[11]
Fluorinated phenylsulfamatesCA XII1.9 - 35[11]
Fluorinated phenylsulfamatesCA I53 - 415[11]
Fluorinated phenylsulfamatesCA II20 - 113[11]
Glycine/Phenylalanine SulfonamideshCA I14,660 - 315,000[13]
Glycine/Phenylalanine SulfonamideshCA II18,310 - 143,800[13]
AHR-16329CA-II7[10]

Conclusion and Future Directions

The protocols and data presented in this guide provide a robust framework for the initial investigation of phenylsulfamate derivatives as enzyme inhibitors. The potent and often selective inhibitory activities of these compounds against STS and CAs underscore their therapeutic potential. Further studies should focus on elucidating the detailed mechanism of action, exploring structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.

References

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. PubMed. [Link]

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed. [Link]

  • Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. [Link]

  • New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. PubMed. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. PubMed. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Development of Sulfamoylated 4-(1-Phenyl-1 H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PubMed. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. [Link]

  • Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

  • Inhibition of STS activity in placental microsomes by sulfamates... ResearchGate. [Link]

  • Synthesis of Gallic-Acid-1-Phenyl-1H-[1][2][4]Triazol-4-yl Methyl Esters as Effective Antioxidants. ResearchGate. [Link]

  • Human Placental Steroid Sulfatase: Purification and Properties. PubMed. [Link]

  • The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology. [Link]

  • Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. PubMed. [Link]

  • Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. [Link]

  • Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. National Institutes of Health. [Link]

  • Protocol of Aromatase Breast cancer cell line (MCF-7 aro) Cell- based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis Kinetics and Mechanisms of Phenylsulfamate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Phenylsulfamate esters are a class of compounds of significant interest, particularly in medicinal chemistry, where they form the active pharmacophore for potent, irreversible steroid sulfatase (STS) inhibitors.[1] The therapeutic efficacy of these molecules is intrinsically linked to their stability and reactivity, governed by their hydrolysis. This guide provides a comprehensive exploration of the complex hydrolysis kinetics and the pH-dependent mechanistic pathways of phenylsulfamate esters. We will dissect the associative and dissociative routes, delve into the structure-reactivity relationships, and provide validated experimental protocols for kinetic analysis, offering a holistic view for researchers in drug design and physical organic chemistry.

Introduction: The Significance of Phenylsulfamate Esters

Steroid sulfatase (STS) is a critical enzyme responsible for the hydrolysis of steroid sulfates, converting them into their biologically active forms.[1][2][3] Elevated levels of active steroid hormones, such as estrogens and androgens, are implicated in the progression of hormone-dependent diseases, including breast and prostate cancers.[2] Phenylsulfamate esters are the cornerstone of mechanism-based STS inhibitors, which irreversibly inactivate the enzyme, thereby reducing the levels of active steroid hormones.[1][2][4]

Understanding the non-enzymatic hydrolysis of these esters is paramount for several reasons:

  • Drug Stability: Predicting the shelf-life and in vivo stability of potential drug candidates.

  • Mechanism of Action: The hydrolysis of the sulfamate moiety is believed to generate a reactive electrophile, sulfamoyl (HN=S(=O)2), which is central to the enzyme inactivation process.[5]

  • Rational Design: A deep mechanistic understanding allows for the rational design of next-generation inhibitors with optimized stability and potency.

The hydrolysis of phenylsulfamate esters is not governed by a single mechanism but rather a fascinating continuum of pathways dictated primarily by the pH of the medium.

The Mechanistic Landscape of Hydrolysis

The hydrolysis of phenylsulfamate esters can be broadly categorized into distinct mechanisms that dominate in different pH regions. The journey from acidic to strongly alkaline conditions reveals a shift from bimolecular, associative pathways to unimolecular, dissociative routes.

Acidic to Neutral pH (approx. pH 2–5): Associative Sₙ2(S) Mechanism

In acidic to moderately acidic solutions, the hydrolysis proceeds via a direct, bimolecular associative mechanism, designated as Sₙ2 at the sulfur atom (Sₙ2(S)).[6][7]

  • Causality: In this pH range, the concentration of hydroxide ions is negligible, and the sulfamate's amino group is protonated or neutral, making it a poor leaving group for an elimination pathway. The dominant nucleophile is a water molecule.

  • Mechanism: A water molecule directly attacks the electrophilic sulfur center, leading to a pentacoordinate transition state. This is followed by the cleavage of the S–O bond, releasing the phenol and forming sulfamic acid in a concerted or near-concerted fashion.[6][7]

Neutral to Moderately Alkaline pH (approx. pH 6–9): Dissociative E1cB (Monoanion) Mechanism

As the pH increases into the neutral and mildly alkaline range, the mechanism shifts dramatically to a dissociative Elimination Unimolecular conjugate Base (E1cB) pathway.[6][7] This two-step mechanism is a hallmark of phenylsulfamate hydrolysis.

  • Step 1 (Deprotonation): The amino group of the sulfamate ester is deprotonated by a base (e.g., OH⁻ or water) to form its conjugate base, an N-anion. This is a rapid, reversible equilibrium.

  • Step 2 (Elimination): The resulting anion is unstable and undergoes the rate-determining step: the unimolecular expulsion of the phenoxide leaving group.[6][7] This step generates a highly reactive N-sulfonylamine (also known as sulfene amine, HN=SO₂) intermediate.[6][7]

  • Final Step (Hydration): The N-sulfonylamine intermediate is rapidly trapped by water to yield the final product, sulfamic acid.[6]

This E1cB mechanism is favored because the formation of the N-anion significantly weakens the S-O bond, facilitating the departure of the phenoxide.

Strongly Alkaline pH (approx. pH > 9): Dissociative E1cB (Dianion) Mechanism

In more strongly alkaline solutions, a variation of the E1cB mechanism occurs. The conjugate base formed in the first step can undergo a second deprotonation to form a dianionic species.[6][7]

  • Mechanism: This dianion then expels the aryloxide leaving group to generate the N-sulfonylamine anion (⁻N=SO₂).[6][7] This intermediate is subsequently protonated and hydrated by the solvent to form sulfamic acid.[6][7]

A Special Case at Physiological pH: The "Proton-in-Flight" Mechanism

For N-alkyl or N-aryl sulfamates, a novel and remarkably efficient mechanism has been proposed for spontaneous hydrolysis under physiological conditions.[5]

  • Causality: This pathway circumvents the high energy barrier associated with direct water attack on the neutral ester.

  • Mechanism: It involves an intramolecular proton transfer from the sulfamate nitrogen to the bridging oxygen of the phenoxy leaving group within the transition state. This "proton-in-flight" action simultaneously neutralizes the developing negative charge on the leaving oxygen and the positive charge on the nitrogen, drastically lowering the activation energy.[5] This mechanism is estimated to accelerate the hydrolysis by a staggering factor of 10¹¹ compared to N,N-dialkyl analogues that lack a transferable proton.[5]

Mandatory Visualization: Hydrolysis Pathways of Phenylsulfamate Esters

Hydrolysis_Mechanisms cluster_conditions Reaction Conditions cluster_mechanisms Dominant Mechanism Acidic (pH 2-5) Acidic (pH 2-5) SN2 Associative SN2(S) Acidic (pH 2-5)->SN2 H₂O attack Neutral (pH 6-9) Neutral (pH 6-9) E1cB_mono Dissociative E1cB (via Monoanion) Neutral (pH 6-9)->E1cB_mono N-H deprotonation Alkaline (pH > 9) Alkaline (pH > 9) E1cB_di Dissociative E1cB (via Dianion) Alkaline (pH > 9)->E1cB_di Second deprotonation Physiological (N-H) Physiological (N-H) PIF Proton-in-Flight Physiological (N-H)->PIF Intramolecular H⁺ transfer Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH, Constant I) C Equilibrate Buffer in Cuvette at Temp (T) A->C B Prepare Ester Stock Solution D Inject Ester Stock to Initiate Reaction B->D C->D E Monitor Absorbance (A) vs. Time (t) at λ_max D->E F Fit A vs. t to: A(t) = A∞ + (A₀ - A∞)e^(-kt) E->F G Determine k_obs F->G H Plot log(k_obs) vs. pH G->H

Caption: Workflow for the spectrophotometric analysis of hydrolysis kinetics.

Quantitative Data Summary

The following table summarizes representative kinetic data for the hydrolysis of N-methyl O-phenyl sulfamate, illustrating the influence of pH and the utility of activation parameters.

ParameterValueConditionsSource
k_obs (low pH plateau) (2.0 ± 0.1) x 10⁻⁵ s⁻¹pH < 9, 60 °C[5]
k_obs (high pH plateau) (1.09 ± 0.07) x 10⁻⁵ s⁻¹pH > 9, 60 °C[5]
Kinetic pKₐ 9.1 ± 0.360 °C[5]
ΔH‡ 18.7 ± 0.5 kcal/molpH 5.9[5]
ΔS‡ -24 ± 1 cal/mol·KpH 5.9[5]

The Role of Theoretical & Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., SCS-MP2//B3LYP), have become indispensable tools for corroborating experimental findings. [8][9]Theoretical studies can:

  • Distinguish Pathways: Calculate the energy barriers for different proposed mechanisms (e.g., Sₙ1 vs. Sₙ2), providing evidence for the most likely path. For instance, theory traces the preference for an Sₙ1 pathway for aryl sulfamate monoanions to the greater stability of the SO₂NH intermediate compared to SO₃. [8][9]* Characterize Transition States: Model the geometry and electronic structure of transition states, offering a molecular-level picture of the reaction coordinate.

  • Evaluate Intermediates: Assess the stability of proposed intermediates, such as the sulfated formylglycine residue in the active site of STS during inactivation. [8][9] These computational insights, when paired with experimental kinetic data, provide a powerful, synergistic approach to fully understanding the complex reactivity of phenylsulfamate esters.

Conclusion

The hydrolysis of phenylsulfamate esters is a rich and multifaceted area of study, governed by a delicate interplay of pH, electronic effects, and intramolecular assistance. The mechanistic transition from an associative Sₙ2(S) pathway in acidic media to dissociative E1cB routes in alkaline conditions, complemented by the highly efficient "proton-in-flight" mechanism, showcases the chemical versatility of this functional group. A thorough grasp of these kinetics and mechanisms, validated by robust experimental protocols and supported by theoretical calculations, is essential for the continued development of sulfamate-based therapeutics and for advancing our fundamental knowledge of sulfuryl transfer reactions.

References

  • Williams, S. J., & Gherman, B. F. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. National Institutes of Health. [Link]

  • Spillane, W. J., Thea, S., et al. (2015). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. ResearchGate. [Link]

  • Spillane, W. J., Thea, S., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Sci-Hub. [Link]

  • Patsnap Synapse. (2024). What are STS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Woo, L. W. L., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI. [Link]

  • Kamerlin, S. C. L., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. [Link]

  • Kamerlin, S. C. L., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Publications. [Link]

  • Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. [Link]

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

  • Williams, S. J., et al. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. PubMed. [Link]

Sources

Spontaneous Hydrolysis of N-methyl O-phenyl sulfamate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl O-phenyl sulfamate is a key molecule in the study of sulfuryl group transfer reactions. Its importance extends significantly into the pharmaceutical sciences, where it serves as a structural model for a class of potent steroid sulfatase (STS) inhibitors.[1][2] These inhibitors are under investigation for the treatment of hormone-dependent cancers, such as breast cancer. The therapeutic action of these drugs often involves the release of a reactive electrophile following the cleavage of the sulfamate group. Therefore, a deep understanding of the non-enzymatic, or spontaneous, hydrolysis of these compounds under physiological conditions is paramount for designing stable, effective, and predictable drug candidates. This guide provides an in-depth exploration of the unique mechanism governing the spontaneous hydrolysis of N-methyl O-phenyl sulfamate, the kinetic parameters that define its reactivity, and the experimental protocols required to rigorously study this reaction.

The "Proton-in-Flight" Mechanism: An Intramolecular Catalytic Masterclass

At neutral pH, conditions that simulate a physiological environment, the hydrolysis of N-methyl O-phenyl sulfamate does not proceed through a simple nucleophilic attack by water. Instead, it employs a sophisticated and remarkably efficient intramolecular mechanism known as the "proton-in-flight" or intramolecular proton transfer mechanism.[1][3]

In this pathway, the proton attached to the sulfamoyl nitrogen is transferred directly to the oxygen of the leaving group (the phenoxy group) within the transition state. This concerted proton transfer effectively turns a poor leaving group (phenoxide) into a much better one (phenol), dramatically facilitating the cleavage of the sulfur-oxygen bond. This internal catalytic assistance is incredibly powerful; it is estimated to accelerate the rate of hydrolysis by a staggering factor of 10¹¹.[1][2][3]

The definitive evidence for this mechanism comes from comparative kinetics. The analog, N,N-dimethyl O-phenyl sulfamate, which lacks the essential N-H proton, is exceptionally stable. Its spontaneous hydrolysis is too slow to be measured at 60 °C, with a calculated half-life of millions of years.[2][4] This stark difference in reactivity underscores the critical role of the transferable proton in the decomposition of N-methyl O-phenyl sulfamate.

Caption: "Proton-in-Flight" mechanism for N-methyl O-phenyl sulfamate hydrolysis.

The Influence of pH on Reaction Kinetics and Mechanism

The rate of hydrolysis of N-methyl O-phenyl sulfamate is highly dependent on the pH of the medium. A plot of the observed rate constant versus pH reveals distinct kinetic regions, indicating that different species and mechanisms are dominant under different conditions.[2]

  • Acidic Conditions (pH < 5): In acidic solutions, the hydrolysis is generally acid-catalyzed. For related N-alkyl sulfamates, this involves the protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[5][6] For other phenylsulfamate esters, an associative S(N)2(S) mechanism, where water acts as the nucleophile, has been observed in this pH range.[7][8]

  • Neutral Conditions (pH ~5-9): This is the region where the "proton-in-flight" mechanism, involving the neutral form of the molecule, is the major pathway.[2]

  • Alkaline Conditions (pH > 9.1): At high pH, the N-H proton is abstracted to form the corresponding anion. This anionic species is significantly more stable and hydrolyzes more slowly than the neutral form.[2] For other sulfamate esters in alkaline solutions, a dissociative elimination-addition (E1cB) mechanism can occur, proceeding through a reactive N-sulfonylamine intermediate.[7][8]

The kinetic pKa for the deprotonation of N-methyl O-phenyl sulfamate is approximately 9.1 at 60 °C.[2] This value marks the transition point where the reaction of the anionic form begins to dominate.

Caption: pH-dependent hydrolysis pathways for sulfamate esters.

Quantitative Kinetic and Thermodynamic Analysis

The study of reaction kinetics provides invaluable quantitative data to support proposed mechanisms. The hydrolysis of N-methyl O-phenyl sulfamate (1) and its N,N-dimethyl analog (2) has been characterized by determining their rate constants and activation parameters.

CompoundConditionRate Constant (k)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
N-methyl O-phenyl sulfamate (1) Low pH plateau (60 °C)(2.0 ± 0.1) × 10⁻⁵ s⁻¹Not ReportedNot Reported[2]
N-methyl O-phenyl sulfamate (1) High pH plateau (60 °C)(1.09 ± 0.07) × 10⁻⁵ s⁻¹Not ReportedNot Reported[2]
N,N-dimethyl O-phenyl sulfamate (2) pH 5.9 (240-279 °C)Extrapolated t½ = 4x10⁶ yrs at 60°C38 ± 3-14 ± 6[2]
N-neopentyl sulfamate pH 5.6 (150-250 °C)Extrapolated k₂ = 3x10⁻⁹ M⁻¹s⁻¹ at 25°C34.2 ± 1.1+17 ± 2[5]

Analysis of Parameters:

  • Rate Constants (k): The direct comparison of rate constants highlights the massive rate enhancement provided by the N-H proton.

  • Enthalpy of Activation (ΔH‡): This represents the energy barrier of the reaction. The high ΔH‡ for the N,N-dimethyl analog (38 kcal/mol) confirms its high stability and the slow rate of hydrolysis.[2]

  • Entropy of Activation (ΔS‡): This parameter reflects the change in disorder from the reactant to the transition state. The slightly negative ΔS‡ for the N,N-dimethyl analog is consistent with an associative or bimolecular mechanism where molecules come together in the transition state.[2] Conversely, the positive ΔS‡ for the acid-catalyzed hydrolysis of N-neopentyl sulfamate suggests a more dissociative, unimolecular-like transition state.[5]

Experimental Protocols for Kinetic Analysis

A robust investigation of hydrolysis kinetics requires precise and reliable experimental methodologies. Below are two field-proven protocols for monitoring the spontaneous hydrolysis of N-methyl O-phenyl sulfamate.

Protocol 1: Kinetic Analysis by UV-Visible Spectrophotometry

This method is ideal for continuous monitoring of the reaction by observing the formation of the phenol or phenoxide product, which has a distinct UV absorbance from the starting sulfamate.[2]

1. Reagent and Solution Preparation: a. Buffer Solutions: Prepare a series of buffers (e.g., acetate, phosphate, Tris) at the desired pH values. Ensure the final ionic strength is constant across all experiments by adding a salt like NaCl (e.g., final I = 0.55 M).[2] b. Stock Solution: Prepare a concentrated stock solution of N-methyl O-phenyl sulfamate in a suitable solvent (e.g., acetonitrile).

2. Reaction Setup and Execution: a. Temperature Equilibration: Place the buffer solution in a cuvette and allow it to equilibrate to the desired reaction temperature (e.g., 60 °C) inside the spectrophotometer's temperature-controlled cell holder. b. Reaction Initiation: Initiate the reaction by adding a small aliquot of the sulfamate stock solution to the cuvette. The final concentration should be low enough to ensure a linear absorbance response (e.g., ~0.3 mM).[2] c. Data Acquisition: Immediately begin monitoring the change in absorbance over time at the wavelength corresponding to maximum absorbance of the product (e.g., ~290 nm for phenoxide).

3. Data Analysis: a. Calculate Pseudo-First-Order Rate Constant (k_obs): The reaction is performed with water in vast excess, so the kinetics should follow a pseudo-first-order model. Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion. b. Determine k_obs: The negative of the slope of this line gives the observed rate constant, k_obs.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This method is particularly useful for slow reactions that must be run at very high temperatures or when it is necessary to simultaneously observe the disappearance of reactant and the appearance of multiple products.[2][4][5]

1. Sample Preparation: a. Dissolve a known amount of N-methyl O-phenyl sulfamate in a buffered D₂O solution within a high-pressure NMR tube. b. Add a known amount of an inert internal standard (e.g., pyrazine) for accurate quantification.[2]

2. Reaction Execution: a. Seal the NMR tube. For reactions above the solvent's boiling point, the tubes may need to be placed in protective steel pipe bombs.[2] b. Place the tube(s) in a thermostatically controlled oven or heating block set to the desired high temperature (e.g., 240 °C for the N,N-dimethyl analog).[2] c. At specified time intervals, remove the tube, cool it rapidly to quench the reaction, and acquire a ¹H NMR spectrum.

3. Data Analysis: a. Monitor Signal Intensities: Integrate the signals corresponding to a unique proton on the starting material and a unique proton on the phenol product. b. Calculate Concentration: Normalize the integrals against the internal standard to determine the concentration of the reactant and product at each time point. c. Determine Rate Constant: Plot the natural logarithm of the reactant concentration versus time. The negative of the slope provides the first-order rate constant.

Experimental_Workflow cluster_prep 1. Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Data Analysis Prep_Reagents Prepare Buffers & Sulfamate Stock Solution Prep_Instruments Calibrate & Equilibrate Spectrophotometer/NMR Prep_Reagents->Prep_Instruments Start_Rxn Initiate Reaction (Mix Reagents at T) Prep_Instruments->Start_Rxn Monitor_Rxn Monitor Progress Over Time Start_Rxn->Monitor_Rxn Collect_Data Acquire Absorbance or NMR Spectra Data Monitor_Rxn->Collect_Data Process_Data Plot ln[A] vs. Time Collect_Data->Process_Data Calc_Rate Calculate Rate Constant (k) from Slope Process_Data->Calc_Rate Conclusion Conclusion Calc_Rate->Conclusion Derive Mechanistic Insights

Caption: General workflow for the kinetic study of hydrolysis reactions.

Conclusion

The spontaneous hydrolysis of N-methyl O-phenyl sulfamate is a textbook example of intramolecular catalysis. The "proton-in-flight" mechanism provides a low-energy pathway for decomposition at neutral pH, a phenomenon of critical importance in the field of drug design. Understanding this pathway, along with its pH dependence and kinetic profile, allows medicinal chemists to rationally design sulfamate-based inhibitors with tailored stability and reactivity profiles. The experimental methodologies detailed herein provide a robust framework for researchers to probe these fundamental reactions, contributing to the development of safer and more effective therapeutic agents.

References

  • Edwards, D. R., & Wolfenden, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society.
  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. The Journal of Organic Chemistry, 77(9), 4495–4500. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. National Institutes of Health. Available at: [Link]

  • Maron, S. H., & Berens, A. R. (1950). The Kinetics of Hydrolysis of the Sulfamate Ion. Journal of the American Chemical Society, 72(8), 3571–3574. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Biochemistry, 51(9), 1839–1844. Available at: [Link]

  • Notley, J. M. (1973). The hydrolysis rate of sulphamic acid. Journal of Applied Chemistry and Biotechnology, 23(10), 717-723. Available at: [Link]

  • Wikipedia contributors. (2023). Sulfamic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523–530. Available at: [Link]

  • Jeon, S., et al. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. The Journal of Organic Chemistry, 79(7), 2824–2835. Available at: [Link]

  • Ikhazuangbe, P. M. O., & Adama, K. K. (2021). Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. Journal of Applied Sciences and Environmental Management, 25(11), 1957-1962. Available at: [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-30. Available at: [Link]

Sources

Introduction to phenylsulfamate analogues in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenylsulfamate Analogues in Medicinal Chemistry

The sulfamate group (-OSO₂NH₂) has emerged as a privileged pharmacophore in medicinal chemistry, transitioning from a simple solubilizing functional group to a key player in designing potent and specific enzyme inhibitors. Phenylsulfamate analogues, in particular, have garnered significant attention due to their unique mechanism of action against a class of enzymes known as sulfatases. Initially explored in the context of steroid sulfatase (STS) inhibition for hormone-dependent cancers, the application of this scaffold has expanded, revealing a rich and complex pharmacology with profound therapeutic potential.

This guide provides a comprehensive overview of phenylsulfamate analogues for researchers and drug development professionals. We will delve into their core mechanism of action, explore the critical structure-activity relationships that govern their potency, detail synthetic and bioanalytical methodologies, and examine their journey from bench to clinic through the lens of prominent examples like Irosustat.

The Core Mechanism: Irreversible Inhibition of Sulfatases

The primary molecular target for many phenylsulfamate analogues is Steroid Sulfatase (STS) , an enzyme responsible for hydrolyzing steroid sulfates into their active, unconjugated forms. For instance, STS converts estrone sulfate (E1S), an inactive and abundant circulating steroid, into estrone (E1), a potent estrogen that can fuel the growth of hormone-dependent tumors in breast, endometrial, and prostate cancers.

Phenylsulfamate-based inhibitors act as mechanism-based, irreversible inhibitors of STS. This process is a sophisticated example of enzyme-activated drug targeting:

  • Recognition and Binding: The inhibitor, mimicking the natural steroid sulfate substrate, binds to the active site of the STS enzyme.

  • Catalytic Activation: A key formylglycine residue within the STS active site, present as a hydrated aldehyde (gem-diol), initiates a catalytic cycle. It attacks the sulfur atom of the sulfamate moiety.

  • Irreversible Covalent Modification: Unlike the natural substrate which would be hydrolyzed and released, the sulfamate group undergoes a unique intramolecular reaction. The sulfamoyl group is transferred to the catalytic formylglycine residue, effectively acylating it. This covalent bond permanently deactivates the enzyme, preventing it from processing its natural substrates.

This "suicide inhibition" is highly efficient, as a single inhibitor molecule can permanently neutralize an enzyme molecule. This leads to a prolonged duration of action that outlasts the pharmacokinetic profile of the drug itself.

STS_Inhibition_Mechanism cluster_0 STS Active Site STS_FGly STS Enzyme (Active Formylglycine Residue) Inhibitor Phenylsulfamate Inhibitor (Prodrug) Binding Non-covalent Binding (E-I Complex) Inhibitor->Binding Activation Catalytic Attack (Sulfamoyl Transfer) Binding->Activation Covalent_Complex Covalently Modified STS (Inactive Enzyme) Activation->Covalent_Complex

Caption: Mechanism of irreversible STS inhibition by phenylsulfamate analogues.

Structure-Activity Relationships (SAR) and Pharmacophore Mapping

The design of potent phenylsulfamate inhibitors hinges on a well-defined structure-activity relationship (SAR). The core pharmacophore consists of a phenylsulfamate "warhead" attached to a scaffold that provides affinity and selectivity for the target enzyme's binding pocket.

  • The Phenylsulfamate "Warhead": The O-sulfamoylated phenyl ring is the essential reactive component. The position of the sulfamate group and the nature of substituents on the aromatic ring can modulate activity. Electron-withdrawing groups can influence the electrophilicity of the sulfur atom, affecting the rate of sulfamoyl transfer.

  • The Scaffold: This portion of the molecule is responsible for anchoring the inhibitor within the large, hydrophobic active site of STS. Early inhibitors were based on the natural steroid substrate, estrone, leading to compounds like Estrone-3-O-sulfamate (EMATE) .

  • Non-Steroidal Scaffolds: To improve drug-like properties and avoid the intrinsic hormonal effects of a steroidal backbone, research shifted towards non-steroidal scaffolds. These often feature a bi- or tricyclic ring system designed to mimic the shape and hydrophobic character of the steroid core. Irosustat, for instance, is based on a tricyclic system.

SAR_Logic SAR Phenylsulfamate Analogue Scaffold/Core Sulfamate Warhead Scaffold_Details Determines: - Binding Affinity - Selectivity - Pharmacokinetics - Steroidal vs. Non-Steroidal SAR:f1->Scaffold_Details Warhead_Details Required for: - Mechanism-based Inhibition - Covalent Modification - Irreversible Action SAR:f2->Warhead_Details Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cell_Culture 1. Culture STS-expressing cells (e.g., JEG-3) Lysate_Prep 2. Prepare Cell Lysate (Enzyme Source) Cell_Culture->Lysate_Prep Pre_Incubation 4. Pre-incubate Lysate with Inhibitor Lysate_Prep->Pre_Incubation Inhibitor_Dilutions 3. Prepare Serial Dilutions of Phenylsulfamate Inhibitor Inhibitor_Dilutions->Pre_Incubation Reaction_Start 5. Add [3H]-Estrone Sulfate (Substrate) & Incubate Pre_Incubation->Reaction_Start Reaction_Stop 6. Stop Reaction & Extract Product into Organic Solvent Reaction_Start->Reaction_Stop Scintillation 7. Quantify Product via Liquid Scintillation Counting Reaction_Stop->Scintillation IC50_Calc 8. Calculate % Inhibition & Determine IC50 Scintillation->IC50_Calc

Phenylsulfamate-Based Steroid Sulfatase Inhibitors: A Technical Guide to a Targeted Therapeutic Strategy for Hormone-Dependent Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reliance of many breast, prostate, and endometrial cancers on steroid hormones for growth is a well-established therapeutic vulnerability. While endocrine therapies targeting the estrogen receptor (ER) or androgen receptor (AR) and the aromatase enzyme have revolutionized treatment, intrinsic and acquired resistance remains a significant clinical challenge. A crucial, yet often overlooked, mechanism for intratumoral steroidogenesis is the steroid sulfatase (STS) pathway. This enzyme desulfates circulating, inactive steroid precursors, providing a rich local source of active estrogens and androgens that can fuel tumor proliferation. Phenylsulfamate-based compounds have emerged as a potent class of active site-directed, irreversible inhibitors of STS. This guide provides a detailed examination of the mechanism, structure-activity relationships, preclinical evaluation methodologies, and clinical development of phenylsulfamate derivatives, establishing the scientific foundation for their use as a targeted therapy in hormone-dependent malignancies.

The Rationale for Targeting Steroid Sulfatase (STS) in Oncology

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including malignant breast tumors.[1] These tumors express the necessary enzymatic machinery to synthesize estradiol (E2), the most potent natural estrogen, locally.[1] This process, known as intracrinology, involves two primary pathways: the aromatase pathway and the sulfatase pathway.

While aromatase inhibitors (AIs) effectively block the conversion of androgens to estrogens, they do not affect the sulfatase pathway.[1] Circulating levels of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) are significantly higher than those of active estrogens.[1][2] The STS enzyme, which is frequently overexpressed in hormone-dependent tumors, hydrolyzes these inactive sulfates into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3][4] These molecules are then converted into the potent estrogens estradiol (E2) and 5-androstenediol (Adiol), which can stimulate tumor growth via the estrogen receptor.[2][4][5][6]

Therefore, the STS pathway represents a critical mechanism for supplying tumors with growth-promoting steroids, particularly in the context of AI therapy. Inhibition of STS offers a distinct and complementary approach to endocrine therapy, aiming to starve cancer cells of the hormonal fuel they require for proliferation and survival.[7][8]


}

Figure 1: The Steroid Sulfatase (STS) pathway for intratumoral estrogen production.

Phenylsulfamates: Mechanism of Potent, Irreversible Inhibition

The discovery that an aryl sulfamate ester group serves as the active pharmacophore for potent, irreversible STS inhibition was a milestone in the field.[6][9] Phenylsulfamate-based inhibitors are designed as substrate mimetics that are recognized by the STS enzyme.

The mechanism of action is a sophisticated example of enzyme-activated inhibition:

  • Active Site Recognition: The inhibitor, bearing the phenylsulfamate moiety, enters the active site of the STS enzyme.

  • Catalytic Transfer: The enzyme's catalytic machinery, specifically a unique formylglycine residue within the active site, attacks the sulfur atom of the sulfamate group.

  • Irreversible Sulfamoylation: This catalytic action results in the transfer of the sulfamoyl group (SO₂NH₂) to the hydroxyl group of the formylglycine residue.[10]

  • Enzyme Inactivation: The covalent modification of this critical residue renders the enzyme permanently inactive. The desulfamoylated, phenolic remnant of the inhibitor is then released.

This irreversible "suicide" inhibition is highly efficient, leading to sustained suppression of STS activity long after the inhibitor has been cleared from circulation.[11]


}

Figure 2: Simplified workflow of irreversible inhibition of STS by a phenylsulfamate compound.

Structure-Activity Relationship (SAR) and Key Compounds

Extensive research has elucidated the structural requirements for potent STS inhibition. The core pharmacophore is the O-sulfamoylated phenol, but the scaffold to which it is attached determines potency, selectivity, and pharmacokinetic properties.[6]

  • Steroidal vs. Non-steroidal: Early inhibitors were based on the estrone steroid nucleus. While potent, there was a risk of residual estrogenic activity. This led to the development of non-steroidal scaffolds, such as the tricyclic coumarin-based structure of Irosustat (STX64), to eliminate hormonal effects.[4][6]

  • The Sulfamate Group: A free sulfamate group (H₂NSO₂O⁻) is essential for potent, irreversible inhibition. N,N-dimethylation of this group abolishes activity, confirming its critical role in the sulfamoylation of the enzyme.[10]

  • Scaffold Modifications: For non-steroidal inhibitors like Irosustat, the size of the aliphatic ring fused to the coumarin core significantly impacts potency. Expanding the seven-membered ring to 9-11 members was found to increase inhibitory activity in cell-based assays.[10]

  • Substitutions: The introduction of various substituents, such as halogens, on the phenyl ring of 1,2,3-triazole-based phenylsulfamates has been shown to modulate potency, likely by influencing hydrophobic interactions within the enzyme's active site.[12][13]

Key Phenylsulfamate-Based Inhibitors
Compound Name(s)Scaffold TypeKey Characteristics & Potency
Irosustat (STX64, 667 Coumate, BN83495)Non-steroidal (Tricyclic Coumarin)First-in-class STS inhibitor to enter clinical trials. Potent irreversible inhibitor.[10][14][15]
KW-2581 SteroidalPotent, selective, and irreversible inhibitor. Showed efficacy in preclinical breast cancer models. IC₅₀ of 2.9 nM against recombinant human STS.[11][16][17]
EM-1913 SteroidalPotent, non-estrogenic irreversible STS inhibitor.[18][19]
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) Non-steroidal (Triazole)Exhibited an IC₅₀ of 0.21 nM in MCF-7 cells, approximately 5-fold more potent than Irosustat in the same assay.[12]

Preclinical Evaluation: Methodologies and Protocols

A robust preclinical evaluation pipeline is essential to identify and characterize potent STS inhibitors. This involves a tiered approach from enzymatic assays to complex in vivo models.

Protocol 1: In Vitro STS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the STS enzyme.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against isolated STS enzyme.

  • Source of Enzyme: Recombinant human STS or microsomal preparations from human placenta or JEG-3 choriocarcinoma cells.[10]

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compound (e.g., phenylsulfamate derivative) and a reference inhibitor (e.g., Irosustat) in an appropriate buffer.

    • Incubation: In a microplate, combine the enzyme preparation with each concentration of the test compound. Allow a pre-incubation period for irreversible inhibitors to interact with the enzyme.

    • Initiation of Reaction: Add a radiolabeled substrate, typically [³H]estrone sulfate ([³H]E1S), to initiate the enzymatic reaction.[12][13]

    • Reaction & Termination: Incubate at 37°C for a defined period (e.g., 1-2 hours). Terminate the reaction by adding a quenching solvent (e.g., toluene).

    • Separation: The product of the reaction, [³H]estrone, is hydrophobic and will partition into the organic toluene layer, while the substrate, [³H]E1S, remains in the aqueous layer.

    • Quantification: Measure the radioactivity in the organic layer using liquid scintillation counting.

    • Analysis: Calculate the percentage of STS inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

  • Rationale for Self-Validation: This assay is a closed system. The use of a specific radiolabeled substrate ensures that only the activity of STS (or a similar sulfatase) is measured. Including a known potent inhibitor like Irosustat as a positive control validates the assay's performance and allows for relative potency comparisons.

Protocol 2: Cell-Based STS Activity and Proliferation Assay

This assay assesses a compound's ability to penetrate cells and inhibit STS in a more physiologically relevant context, linking target engagement to a functional anti-cancer outcome.

  • Objective: To measure the inhibition of STS activity within intact cancer cells and its subsequent effect on hormone-dependent cell proliferation.

  • Cell Lines: Hormone-dependent breast cancer cell lines that express STS, such as MCF-7 or T-47D.[17][18] Alternatively, STS-transfected cells can be used.[16]

  • Methodology:

    • Part A: Cellular STS Inhibition

      • Cell Culture: Plate MCF-7 cells in phenol red-free media supplemented with charcoal-stripped serum to remove exogenous steroids.

      • Treatment: Treat cells with various concentrations of the phenylsulfamate inhibitor for 24-48 hours.

      • Activity Assay: Add [³H]E1S to the media and incubate for 4-6 hours.

      • Extraction & Analysis: Collect the media, extract the steroids using an organic solvent, and quantify the formation of [³H]estrone via scintillation counting as described in Protocol 1. Calculate the cellular IC₅₀.

    • Part B: Anti-Proliferation

      • Cell Culture: Plate MCF-7 cells as described above.

      • Stimulation & Treatment: Treat cells with a physiological concentration of estrone sulfate (E1S) to stimulate growth, in the presence of varying concentrations of the phenylsulfamate inhibitor.[16][17] Include controls with no E1S and with 17β-estradiol (E2).

      • Incubation: Culture the cells for 5-7 days.

      • Quantification of Proliferation: Measure cell viability using a standard method (e.g., MTT, SRB, or cell counting).

      • Analysis: Determine the IC₅₀ for the inhibition of E1S-stimulated growth.

  • Rationale for Self-Validation: The key control is the comparison between the inhibitor's effect on E1S-stimulated growth versus E2-stimulated growth. A true STS inhibitor will block proliferation driven by E1S but will have no effect on proliferation directly stimulated by E2, which is downstream of the STS enzyme.[17] This elegantly confirms the on-target mechanism of action.

Protocol 3: In Vivo Xenograft Model for Efficacy Testing

This is the gold standard preclinical model to evaluate the anti-tumor efficacy of an STS inhibitor in a living system.

  • Objective: To assess the ability of a phenylsulfamate inhibitor to inhibit tumor growth in an animal model of hormone-dependent breast cancer.

  • Animal Model: Ovariectomized, immunocompromised female mice (e.g., BALB/c nude).[4][14][17]

    • Rationale: Ovariectomy removes the primary source of endogenous estrogens, making the tumor's growth dependent on other pathways, such as the conversion of circulating steroid sulfates provided by the adrenal glands or administered exogenously.

  • Methodology:

    • Tumor Implantation: Implant hormone-dependent breast cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice. Often, a slow-release estrogen pellet is temporarily implanted to establish the tumor, then removed before the study begins.

    • Tumor Growth & Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, test compound at various doses).

    • Treatment: Administer the phenylsulfamate inhibitor orally or via another relevant route, typically daily.[16][17]

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

    • Study Termination & Pharmacodynamics: At the end of the study, euthanize the animals.

      • Excise tumors and measure final weight. A portion can be used to measure STS activity to confirm target engagement in the tumor tissue.[16][17]

      • Collect blood to measure serum levels of key steroids (E1S, E1, E2, DHEAS, DHEA) to confirm the systemic pharmacodynamic effect of the inhibitor.[20][21]

  • Rationale for Self-Validation: The model's validity rests on the hormone-dependency of the xenograft. The vehicle control group should exhibit progressive tumor growth. A successful STS inhibitor will cause a statistically significant reduction in tumor growth compared to the vehicle control. The pharmacodynamic endpoints (reduced tumor STS activity and altered serum steroid profiles) directly link the observed anti-tumor effect to the drug's mechanism of action.


}

Figure 3: A representative preclinical development workflow for STS inhibitors.

Clinical Translation and Future Outlook

Irosustat (STX64) is the vanguard phenylsulfamate inhibitor, having completed Phase I and II clinical trials.[14]

  • Phase I Trials: In postmenopausal women with breast cancer, Irosustat was well-tolerated and demonstrated potent biological activity.[21][22] Administration of the drug led to profound inhibition of STS activity (>98%) in both peripheral blood lymphocytes and tumor tissue.[20][21] This target engagement was accompanied by significant decreases in the serum concentrations of estrogens and androgens, providing clear pharmacodynamic proof of concept.[20][21]

  • Phase II Trials: Further trials explored Irosustat's efficacy in patients with advanced breast and endometrial cancer.[22][23] While clinical benefit was observed in some patients, including those who had previously progressed on aromatase inhibitors, the overall results did not demonstrate superiority over existing standards of care in the populations studied.[18][24]

The clinical journey of Irosustat provides invaluable insights. While STS inhibition is a biologically validated strategy, its optimal application may lie in specific patient populations or in combination with other endocrine agents.

Future Directions:

  • Combination Therapies: The most logical next step is combining STS inhibitors with aromatase inhibitors to achieve a more complete blockade of estrogen synthesis.[23]

  • Second-Generation and Dual-Target Inhibitors: Research is ongoing to develop next-generation STS inhibitors with improved pharmacokinetic profiles.[6][14] Additionally, single molecules that inhibit both STS and aromatase (Dual Aromatase-Sulphatase Inhibitors, or DASIs) are in development and represent a highly innovative approach.[14]

  • Broader Applications: The role of STS in androgen synthesis makes it an attractive target for prostate cancer.[2][4][14] Furthermore, its involvement in other conditions like endometriosis highlights the broader potential of this therapeutic class.[14][22]

References

  • KW-2581, a novel steroidal selective steroid sulfatase inhibitor, inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models. Breast Cancer Research and Treatment. [Link]

  • Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Inactivation of Recombinant Human Steroid Sulfatase by KW-2581. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]

  • A) Key role of steroid sulfatase (STS) in the synthesis of estrogen... ResearchGate. [Link]

  • Role of steroid sulfatase in local formation of estrogen in post-menopausal breast cancer patients. Nippon Rinsho. [Link]

  • Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology. [Link]

  • Steroid Sulfatase Inhibitors: Their Potential in the Therapy of Breast Cancer. Current Medicinal Chemistry - Anti-Cancer Agents. [Link]

  • Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. Endocrine-Related Cancer. [Link]

  • Irosustat. Wikipedia. [Link]

  • Steroid sulphatase inhibitors for breast cancer therapy. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Irosustat (also known as STX64). Alzheimer's Drug Discovery Foundation. [Link]

  • Structure-activity Relationship Determination Within a Group of Substituted Phenyl Sulfamate Based Compounds Against the Enzyme Oestrone Sulfatase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Expert Opinion on Therapeutic Patents. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. [Link]

  • Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer. Expert Opinion on Investigational Drugs. [Link]

  • What are STS inhibitors and how do they work? Patsnap Synapse. [Link]

  • Phase I study of STX64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research. [Link]

  • Recent developments of steroid sulfatase inhibitors as anti-cancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy. University of Bath's research portal. [Link]

  • Steroid sulfatase inhibitors and sulfated C19 steroids for proteotoxicity-related diseases: a patent spotlight. Expert Opinion on Therapeutic Patents. [Link]

  • Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem. [Link]

  • Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Gdańsk University of Technology. [Link]

  • Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia.pub. [Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]

  • 2-phenylindole sulfamates: inhibitors of steroid sulfatase with antiproliferative activity in MCF-7 breast cancer cells. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. [Link]

  • Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. Scientific Reports. [Link]

  • Breast cancer animal models and applications. Cancer and Metastasis Reviews. [Link]

Sources

The N-Phenylsulfonamide Scaffold: A Cornerstone in Modern Enzyme Inhibition Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-phenylsulfonamide moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of enzyme inhibitors with profound therapeutic implications. This guide provides a comprehensive exploration of the foundational research into N-phenylsulfonamide derivatives as potent and often selective modulators of key enzyme families. We will delve into the synthetic strategies, mechanisms of inhibition, structure-activity relationships (SAR), and the critical experimental protocols that underpin the discovery and development of these remarkable compounds. This document is intended to serve as a practical and insightful resource for professionals engaged in drug discovery, offering both a conceptual framework and actionable methodologies for advancing research in this dynamic field.

The Enduring Significance of the N-Phenylsulfonamide Scaffold

The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, which heralded the dawn of the antibiotic age.[1] These early sulfa drugs functioned as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This foundational discovery unveiled the immense potential of the sulfonamide group as a pharmacophore capable of targeting enzyme active sites.

Over the decades, the versatility of the N-phenylsulfonamide scaffold has been extensively explored, leading to the development of drugs targeting a wide array of enzymes beyond bacterial DHPS.[4] The inherent chemical stability, synthetic tractability, and the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group, have cemented its status as a cornerstone in modern drug design.[5] This guide will focus on the application of N-phenylsulfonamide derivatives as inhibitors of several key enzyme classes, including carbonic anhydrases, kinases, and matrix metalloproteinases.

Foundational Synthetic Strategies

The synthesis of N-phenylsulfonamide derivatives is typically achieved through well-established and robust chemical reactions. A common and versatile method is the reaction of a substituted aniline with a benzenesulfonyl chloride derivative in the presence of a base, a modification of the Schotten-Baumann reaction.[6][7]

Representative Synthetic Protocol: Synthesis of a Generic N-Phenylsulfonamide Derivative

This protocol outlines a general procedure for the synthesis of an N-phenylsulfonamide derivative, which can be adapted based on the specific starting materials.

Step 1: Preparation of the Reaction Mixture

  • Dissolve the desired aniline derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add a base (e.g., triethylamine, pyridine; 1.2 eq) to the solution and stir for 10-15 minutes.

Step 2: Addition of the Sulfonyl Chloride

  • Dissolve the corresponding benzenesulfonyl chloride derivative (1.1 eq) in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over a period of 15-30 minutes.

Step 3: Reaction and Monitoring

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-phenylsulfonamide derivative.

Step 5: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Key Enzyme Targets and Mechanisms of Inhibition

N-phenylsulfonamide derivatives have demonstrated inhibitory activity against a broad spectrum of enzymes. The following sections will explore their interaction with three major classes of enzymes.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, including pH regulation and fluid balance, making them attractive targets for the treatment of glaucoma, edema, and certain types of cancer.[10][11]

Mechanism of Inhibition: The sulfonamide group of N-phenylsulfonamide derivatives acts as a potent zinc-binding group. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the natural substrate.[12] The phenyl ring and its substituents can then extend into the active site cavity, forming additional interactions with hydrophobic and hydrophilic residues, which dictates the inhibitor's potency and isoform selectivity.[12][13]

Structure-Activity Relationship (SAR):

  • The unsubstituted sulfonamide group is crucial for zinc binding and inhibitory activity.

  • Modifications to the phenyl ring can significantly impact isoform selectivity. For instance, bulky substituents can be introduced to target specific pockets within the active sites of different CA isoforms.[13]

  • The orientation and flexibility of linker groups between the phenyl ring and other moieties can influence binding affinity.[12]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

Mechanism of Inhibition: N-phenylsulfonamide derivatives can act as ATP-competitive inhibitors of protein kinases. The sulfonamide moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for inhibitor binding.[14] The phenyl group and its substituents can then occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to the inhibitor's potency and selectivity.[15]

Structure-Activity Relationship (SAR):

  • The sulfonamide N-H group is often a critical hydrogen bond donor to the kinase hinge region.[15]

  • Substitutions on the phenyl ring are crucial for achieving selectivity among different kinases by exploiting differences in the shape and chemical nature of their ATP-binding sites.[16]

  • The overall conformation of the molecule, dictated by the substitution pattern, is vital for fitting into the kinase active site.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[17][18]

Mechanism of Inhibition: Similar to their interaction with carbonic anhydrases, the sulfonamide group in N-phenylsulfonamide derivatives can chelate the catalytic zinc ion in the active site of MMPs.[5] The rest of the molecule can then occupy the substrate-binding pockets (S1', S2', etc.), leading to potent and often selective inhibition.[19] N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives are a notable class of MMP inhibitors.[17]

Structure-Activity Relationship (SAR):

  • The zinc-binding group is essential for inhibitory activity.

  • The substituents on the phenylsulfonyl moiety and the acetamide portion of HPSA derivatives are critical for achieving selectivity against different MMP isoforms by interacting with the specific S1' and S2' pockets.[19]

  • The stereochemistry of the inhibitor can play a significant role in its binding affinity.

Experimental Workflows for Inhibitor Evaluation

The discovery and characterization of N-phenylsulfonamide enzyme inhibitors rely on a series of well-defined experimental workflows.

In Vitro Enzyme Inhibition Assay

The primary method for evaluating the potency of a newly synthesized inhibitor is the in vitro enzyme inhibition assay. The goal of this assay is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).

General Protocol for IC₅₀ Determination:

Step 1: Preparation of Reagents

  • Prepare a stock solution of the purified target enzyme in a suitable buffer.

  • Prepare a stock solution of the appropriate substrate for the enzyme.

  • Prepare serial dilutions of the N-phenylsulfonamide test compound and a known standard inhibitor (positive control) in the assay buffer.

Step 2: Assay Setup

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted test compound or control.

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.

Step 3: Initiation of the Reaction and Signal Detection

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

Step 4: Data Analysis

  • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency and selectivity of lead compounds.[20] This involves the systematic synthesis and testing of a series of analogs with modifications at specific positions of the N-phenylsulfonamide scaffold.

Logical Flow of an SAR Study:

SAR_Workflow Lead Initial Lead Compound (N-Phenylsulfonamide Derivative) Hypothesis Formulate SAR Hypothesis (e.g., modifying phenyl substituents) Lead->Hypothesis Synthesis Synthesize Analog Library Hypothesis->Synthesis Screening In Vitro Screening (IC50 Determination) Synthesis->Screening Analysis Analyze Data & Identify Trends Screening->Analysis Decision Decision Point: Improved Potency/Selectivity? Analysis->Decision Optimized Optimized Lead Compound Decision->Optimized Yes Refine Refine Hypothesis & Design Next Generation Decision->Refine No Refine->Hypothesis Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor N-Phenylsulfonamide Kinase Inhibitor Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Perspectives

The N-phenylsulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. Its synthetic accessibility and favorable physicochemical properties have enabled the creation of a vast chemical space for exploration. The continued application of rational drug design principles, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly lead to the discovery of novel N-phenylsulfonamide derivatives with enhanced therapeutic profiles. As our knowledge of the molecular basis of disease expands, so too will the opportunities for targeting new and challenging enzymes with this versatile and enduring pharmacophore.

References

  • Akkaz, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Al-Ghorbani, M., et al. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Medical and Pharmaceutical Sciences, 21(4), 1-15.
  • Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Molecules, 17(12), 14793-14816. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • Anand, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(1), 151-169.
  • Deshmukh, V. G., et al. (2019). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3461-3474.
  • Gonzalez-Díaz, H., et al. (2007). QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives.
  • Smith, A. B., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7755-7773.
  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14793-14816. [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120.
  • ResearchGate. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327.
  • ResearchGate. (n.d.). Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • Munawar, H., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(4), 2415-2430.
  • Umehara, F., et al. (2002). Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy. Journal of Neuroimmunology, 127(1-2), 165-170.
  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7188.
  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7188. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Investigating Structure-Activity Relationships (SAR) in Drug Discovery. [Link]

  • Chen, I. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368-373.
  • Rutgers University. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [Link]

  • Di Fiore, A., et al. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry, 21(21), 6599-6606.
  • Gecyte, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 1032.
  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14793-14816. [Link]

  • Nocentini, A., et al. (2019). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. International Journal of Molecular Sciences, 20(18), 4485.
  • Quintero-Saumeth, J., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e16801.
  • Munawar, H., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(4), 2415-2430. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Phenylsulfamate as a Steroid Sulfatase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of phenylsulfamate as a steroid sulfatase (STS) inhibitor for research and preclinical development. Steroid sulfatase is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates into biologically active steroids.[1] Its inhibition is a promising therapeutic strategy for hormone-dependent diseases, particularly breast cancer.[2] Phenylsulfamate and its derivatives are potent, irreversible inhibitors of STS.[3] This guide details the mechanism of action of phenylsulfamate, provides validated protocols for its in vitro characterization, and outlines a framework for in vivo efficacy studies.

Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Pathologies

Steroid sulfatase (EC 3.1.6.2) is a microsomal enzyme that plays a pivotal role in regulating the levels of active estrogens and androgens.[2] It catalyzes the hydrolysis of estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their respective unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA).[2] These can be further converted into potent estrogens like estradiol and androgens that stimulate the growth of hormone-dependent tumors.[2] Notably, STS is expressed in a high percentage of breast tumors, making it a key therapeutic target.[4]

Phenylsulfamate belongs to a class of non-steroidal STS inhibitors that act as mechanism-based, irreversible inhibitors.[2] The sulfamate moiety is recognized by the active site of STS and, following enzymatic processing, leads to the covalent modification and inactivation of the enzyme.

Signaling Pathway of Steroid Sulfatase

The following diagram illustrates the central role of STS in the conversion of inactive steroid sulfates to active hormones that can drive the proliferation of hormone-dependent cancer cells.

STS_Pathway cluster_precursors Circulating Precursors cluster_activation Intracellular Activation E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 Hydrolysis DHEA DHEA STS->DHEA Hydrolysis Estradiol Estradiol E1->Estradiol Androstenediol Androstenediol DHEA->Androstenediol EstrogenReceptor Estrogen Receptor Androstenediol->EstrogenReceptor Estradiol->EstrogenReceptor TumorGrowth Tumor Cell Proliferation EstrogenReceptor->TumorGrowth Stimulates Phenylsulfamate Phenylsulfamate (Inhibitor) Phenylsulfamate->STS Inhibits

Caption: Steroid Sulfatase (STS) Pathway and Inhibition by Phenylsulfamate.

In Vitro Evaluation of Phenylsulfamate

The initial characterization of any potential STS inhibitor involves determining its potency and mechanism of action using in vitro assays. The following protocols are foundational for assessing the inhibitory activity of phenylsulfamate.

Enzymatic Inhibition Assay using Human Placental Microsomes

This assay directly measures the ability of phenylsulfamate to inhibit the enzymatic activity of STS from a rich biological source.[3] Human placental microsomes are a well-established and reliable source of STS for in vitro studies.[5] The protocol utilizes a radiolabeled substrate, [³H]estrone-3-sulfate, allowing for sensitive detection of the product.

Principle: The assay quantifies the conversion of radiolabeled, water-soluble [³H]E1S to the organic-soluble product [³H]E1. The amount of radioactivity in the organic phase is proportional to the STS activity.

  • Phenylsulfamate (or derivative)

  • Human placental microsomes (source of STS)

  • [6,7-³H]estrone-3-sulfate ([³H]E1S)

  • Phosphate buffer (0.1 M, pH 7.4)[5]

  • Toluene

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator (37°C)

  • Scintillation counter

  • DMSO (for dissolving the test compound)

  • Compound Preparation: Prepare a stock solution of phenylsulfamate in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • 100 µL of phosphate buffer containing 20 µg of human placental microsomes.

    • 10 µL of the phenylsulfamate dilution (or vehicle control - DMSO in buffer).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Reaction Initiation: Start the enzymatic reaction by adding 100 µL of [³H]E1S (final concentration of 20 nM).[3]

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[3] This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene. Vortex vigorously for 30 seconds to extract the liberated [³H]estrone.[3]

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.[3]

  • Quantification: Transfer a 400 µL aliquot of the upper organic (toluene) layer to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Controls:

    • Vehicle Control: Contains the enzyme and substrate but no inhibitor (represents 100% activity).

    • Blank: Contains the substrate in buffer without the enzyme (to measure background).

Calculate the percentage of inhibition for each concentration of phenylsulfamate relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of STS activity) using non-linear regression analysis.

Parameter Typical Value/Range Reference
Enzyme SourceHuman Placental Microsomes[3]
Substrate[³H]Estrone-3-Sulfate[4][6]
Substrate Conc.20 nM[3]
Incubation Time20 minutes[3]
Incubation Temp.37°C[3]
Phenylsulfamate Derivative IC₅₀36 nM - 380 nM[4][6]

Note: The IC₅₀ for the parent phenylsulfamate may be higher than its more complex derivatives.

Cell-Based STS Inhibition Assay using MCF-7 Cells

This assay evaluates the ability of phenylsulfamate to inhibit STS activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.[6] MCF-7 human breast cancer cells are an excellent model as they endogenously express STS.[7]

Cell_Assay_Workflow A Seed MCF-7 cells in 24-well plates B Culture until ~80% confluent A->B C Pre-incubate with Phenylsulfamate (various concentrations) for 24h B->C D Add [3H]E1S substrate to each well C->D E Incubate for 4h at 37°C D->E F Stop reaction and extract with toluene E->F G Measure radioactivity in the organic phase F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the Cell-Based STS Inhibition Assay.

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 24-well cell culture plates

  • Phenylsulfamate

  • [³H]Estrone-3-sulfate ([³H]E1S)

  • Toluene

  • Scintillation counter

  • Cell Culture: Seed MCF-7 cells in 24-well plates at a density of 1 x 10⁵ cells/well and culture until they reach approximately 80% confluence.[8]

  • Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of phenylsulfamate (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 24 hours at 37°C.

  • Substrate Addition: Add [³H]E1S to each well to a final concentration of approximately 3 nM.[6]

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Extraction and Quantification: Terminate the reaction and extract the product as described in the enzymatic assay protocol (Section 2.1, steps 6-8).

  • Data Analysis: Calculate the IC₅₀ value as described for the enzymatic assay.

In Vivo Evaluation of Phenylsulfamate

In vivo studies are crucial to assess the efficacy, pharmacokinetics, and potential toxicity of an STS inhibitor in a whole-organism model. The following protocol provides a general framework for evaluating phenylsulfamate in a rodent model. Note: Specific parameters such as dosage, vehicle, and administration schedule should be optimized for phenylsulfamate based on preliminary pharmacokinetic and tolerability studies.

General Protocol for In Vivo STS Inhibition in Rodents

This protocol is adapted from studies on other non-steroidal sulfamate-based inhibitors and aims to determine the extent of STS inhibition in target tissues after systemic administration.[9]

  • Female Sprague-Dawley or Wistar rats (ovariectomized to remove endogenous estrogen production) or nude mice for xenograft studies.[6]

  • Phenylsulfamate

  • Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Tissue homogenization buffer

  • Materials for the STS enzymatic assay (as in Section 2.1)

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Dosing: Prepare a suspension of phenylsulfamate in the chosen vehicle. Administer a single dose or multiple doses of phenylsulfamate via oral gavage. Dosages for other non-steroidal sulfamate inhibitors have ranged from 1 to 10 mg/kg.[9] A dose-response study is recommended.

  • Tissue Collection: At a predetermined time point after the last dose (e.g., 24 hours), euthanize the animals and collect relevant tissues such as the liver and uterus.

  • Tissue Processing: Homogenize the tissues in phosphate buffer to prepare microsomal fractions or use whole homogenates for the STS activity assay.

  • STS Activity Measurement: Determine the STS activity in the tissue homogenates using the enzymatic assay protocol described in Section 2.1.

  • Data Analysis: Compare the STS activity in tissues from phenylsulfamate-treated animals to that of vehicle-treated controls to determine the percentage of in vivo inhibition.

Xenograft Model for Anti-Tumor Efficacy

For oncology applications, a xenograft model using hormone-dependent cancer cells is the gold standard for evaluating anti-tumor efficacy.

  • Cell Implantation: Implant MCF-7 cells subcutaneously into ovariectomized nude mice supplemented with estrone sulfate to drive tumor growth.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the animals into treatment and control groups. Administer phenylsulfamate or vehicle orally on a predetermined schedule (e.g., daily).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Tissues can also be collected for STS activity and other biomarker analyses.

InVivo_Workflow A Select Animal Model (e.g., Ovariectomized Rats/Mice) B Determine Dosing Regimen (Dose, Vehicle, Schedule) A->B C Administer Phenylsulfamate (Oral Gavage) B->C D Collect Target Tissues (e.g., Liver, Uterus, Tumor) C->D G Analyze Tumor Growth Inhibition (Xenograft Model) C->G Xenograft E Prepare Tissue Homogenates D->E F Measure ex vivo STS Activity E->F H Evaluate Pharmacodynamic and Pharmacokinetic Parameters F->H G->H

Caption: General workflow for in vivo evaluation of phenylsulfamate.

Conclusion and Future Perspectives

Phenylsulfamate serves as a foundational molecule for a class of potent steroid sulfatase inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its inhibitory activity, from initial enzymatic characterization to in vivo efficacy studies. The successful application of these methods will enable researchers to further explore the therapeutic potential of STS inhibition in hormone-dependent diseases and to develop novel, more potent phenylsulfamate derivatives.

References

  • Shields-Botella, J., Bonnet, P., Duc, I., Duranti, E., Meschi, S., Cardinali, S., Prouheze, P., Chaigneau, A. M., Duranti, V., Gribaudo, S., Rivière, A., Mengual, L., Carniato, D., Cecchet, L., Lafay, J., Rondot, B., Sandri, J., Pascal, J. C., & Delansorne, R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 339-347. [Link]

  • Leese, M. P., Jourdan, F., Gaukroger, K., Foster, P. A., Tutill, H. J., Reed, M. J., & Potter, B. V. L. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(5), 4066–4088. [Link]

  • Leese, M. P., Jourdan, F., Gaukroger, K., Foster, P. A., Tutill, H. J., Reed, M. J., & Potter, B. V. L. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Reed, M. J., & Purohit, A. (2004). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 25(5), 665–692. [Link]

  • Purohit, A., & Reed, M. J. (2002). Steroid sulfatase: molecular biology, regulation, and inhibition. Reviews in Endocrine and Metabolic Disorders, 3(3), 259–274. [Link]

  • Purohit, A., Williams, G. J., Howarth, N. M., Potter, B. V. L., & Reed, M. J. (1996). In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor. Cancer Research, 56(21), 4950–4955. [Link]

  • Zhang, Y., et al. (2010). Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]

  • Woo, L. W. L., Jackson, T., Purohit, A., Reed, M. J., & Potter, B. V. L. (2003). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 11(10), 2299–2311. [Link]

  • Cholewinski, G., et al. (2021). New potent steroid sulphatase inhibitors based on 6-(1-phenyl-1H-1,2,3-triazol-4- yl)naphthalen-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 329-338. [Link]

  • Milewicz, T., et al. (1984). New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. Journal of Steroid Biochemistry, 21(4), 427-431. [Link]

  • Hanson, S. R., Whalen, L. J., & Wong, C. H. (2006). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry, 14(24), 8496–8504. [Link]

  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852. [Link]

  • El-Gamal, M. I., et al. (2021). Steroid sulfatase inhibitors: the current landscape. Expert Opinion on Therapeutic Patents, 31(6), 491-505. [Link]

  • Woo, L. W. L., et al. (2003). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 11(10), 2299-2311. [Link]

  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852. [Link]

Sources

Application Notes & Protocols: Phenyl Diethylsulfamate in Directed ortho-Metalation (DoM)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Aromatic Functionalization

For decades, the functionalization of aromatic rings was largely governed by the principles of electrophilic aromatic substitution (SEAr), where the inherent electronic properties of substituents direct incoming electrophiles, typically to para and/or ortho positions.[1][2] However, achieving exclusive and predictable ortho-substitution remained a significant synthetic challenge. The advent of Directed ortho-Metalation (DoM) fundamentally changed this landscape, offering a powerful and regioselective strategy for the synthesis of polysubstituted aromatics.[3][4]

The DoM reaction relies on the use of a Directed Metalation Group (DMG), a heteroatom-containing functionality that coordinates to a strong organolithium base.[2][5] This coordination event positions the base in close proximity to a specific C-H bond at the ortho position, facilitating a kinetically favored deprotonation to form a stabilized aryllithium intermediate.[2][5][6] This intermediate can then be trapped by a wide array of electrophiles, installing a new substituent with near-perfect regiocontrol.

A hierarchy of DMGs has been established through extensive studies, with groups like tertiary amides and O-carbamates demonstrating exceptional directing power.[7][8] Among the most potent and versatile of these is the O-sulfamate group, specifically the N,N-diethylsulfamate moiety. This guide provides a comprehensive overview of the application of phenyl diethylsulfamate as a premier substrate in DoM, detailing its mechanism, experimental protocols, and synthetic utility.

The Diethylsulfamate Group: A Superior Directing Moiety

Phenyl diethylsulfamate has emerged as a highly effective substrate in DoM for several key reasons. The sulfamate group (–OSO₂NEt₂) is a powerful Lewis basic site, capable of strong coordination with organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This robust coordination is the cornerstone of its efficacy as a DMG.

Mechanism of Action

The accepted mechanism for the DoM of phenyl diethylsulfamate proceeds through a complex-induced proximity effect (CIPE).[5][6]

  • Coordination: The organolithium reagent, existing as an aggregate in solution, first coordinates to the Lewis basic oxygen and/or nitrogen atoms of the diethylsulfamate group.

  • Deprotonation: This coordination brings the strong alkyl base into the immediate vicinity of one of the ortho protons of the aromatic ring. The acidity of this proton is increased by the electron-withdrawing nature of the sulfamate group. Consequently, a rapid and irreversible deprotonation occurs, forming a thermodynamically stable ortho-lithiated species.

  • Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with a subsequently added electrophile (E⁺), leading to the formation of a 1,2-disubstituted aromatic product.

The entire process is typically conducted at cryogenic temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions.[6][7]

Mechanistic Diagram

DoM_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_end Products A Phenyl Diethylsulfamate C Coordinated Complex A->C Coordination B n-BuLi B->C D ortho-Lithiated Intermediate C->D Deprotonation (- Butane) F ortho-Functionalized Product D->F Electrophilic Quench E Electrophile (E+) E->F

Caption: Mechanism of Directed ortho-Metalation using Phenyl Diethylsulfamate.

Synthesis of Phenyl Diethylsulfamate

The preparation of the starting material is straightforward and efficient, making it readily accessible for synthetic campaigns.

Protocol: Synthesis from Phenol

The most common method involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • Phenol (1.0 eq)

  • Diethylsulfamoyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere, add the base (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add diethylsulfamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure phenyl diethylsulfamate.

Application Protocol: ortho-Iodination via DoM

This protocol provides a representative example of the DoM reaction, installing an iodine atom that serves as a versatile handle for subsequent cross-coupling reactions.

Experimental Workflow Diagram

DoM_Workflow start Dissolve Substrate in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_base Slowly Add n-BuLi (1.1 eq) cool->add_base stir Stir for 1 hr (Metalation) add_base->stir add_elec Add Iodine/THF Solution (1.2 eq) stir->add_elec stir_2 Stir for 30 min add_elec->stir_2 warm Warm to RT stir_2->warm quench Quench with aq. Na₂S₂O₃ warm->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Directed ortho-Metalation of phenyl diethylsulfamate.

Step-by-Step Methodology

Materials & Equipment:

  • Phenyl diethylsulfamate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Iodine (I₂) (1.2 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Cryogenic bath (dry ice/acetone or isopropanol)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Dissolution: To the flask, add phenyl diethylsulfamate (1.0 eq) followed by anhydrous THF (approx. 0.1 M solution). Stir until fully dissolved.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Rationale: This temperature is critical to maintain the stability of the aryllithium species and prevent undesired side reactions, such as rearrangement or reaction with the solvent.[1]

  • Metalation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A color change is often observed. Stir the solution at -78 °C for 1 hour. Rationale: Slow addition prevents localized heating. The 1-hour stir time ensures complete deprotonation to form the aryllithium intermediate.

  • Electrophilic Quench: In a separate dry flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir at this temperature for 30 minutes. Rationale: Using a slight excess of the electrophile ensures complete consumption of the nucleophilic aryllithium.

  • Warming & Quenching: Remove the cold bath and allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the orange/brown color of excess iodine has disappeared. Rationale: The thiosulfate solution reduces unreacted iodine to colorless iodide, simplifying purification.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2-iodo-phenyl diethylsulfamate.

Synthetic Scope and Versatility

A key advantage of the DoM strategy is its compatibility with a vast range of electrophiles, allowing for the introduction of diverse functionalities at the ortho position. Beyond its role as a DMG, the diethylsulfamate group can also serve as an effective leaving group in nickel- or palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Data Presentation: Trapping with Various Electrophiles
Electrophile (Reagent)Functional Group IntroducedTypical Yield (%)
I₂-I>90
Me₃SiCl-SiMe₃~95
DMF-CHO (aldehyde)~85
CO₂ (gas), then H⁺-COOH (carboxylic acid)~80-90
Acetone-C(OH)Me₂~75-85
TsN₃, then NaBH₄-NH₂ (amine)~80
Ph₂CO-C(OH)Ph₂~80

(Yields are representative and can vary based on substrate and specific reaction conditions.)

Cleavage and Deprotection: The "Traceless" Power of the Sulfamate Group

For a DMG to be maximally useful, it should be easily removable or convertible into another functional group after it has served its directing purpose. The diethylsulfamate group excels in this regard, offering multiple pathways for subsequent transformation.

Protocol: Cleavage to the Parent Phenol

The O–S bond can be cleaved under basic conditions to regenerate the phenol, effectively making the sulfamate a "traceless" directing group. The reaction likely proceeds via a base-catalyzed E1cB-type mechanism.

Materials:

  • ortho-substituted phenyl diethylsulfamate (1.0 eq)

  • Piperidine or Diethylamine (excess, can be used as solvent)

  • THF (as co-solvent, optional)

  • Standard glassware

Procedure:

  • Dissolve the substituted phenyl diethylsulfamate in piperidine or a mixture of THF/diethylamine.

  • Heat the mixture to reflux (or stir at room temperature for an extended period), monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the volatile amine and solvent.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any remaining amine.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the ortho-substituted phenol.

Alternative Transformations
  • Acidic Cleavage: Treatment with strong acid (e.g., 5% TFA in DCM) can cleave the sulfamate from a resin-bound substrate, yielding the aryl sulfamate product.[7]

  • Reductive C–O Cleavage (Hydrodeoxygenation): The entire sulfamate group can be removed and replaced with a hydrogen atom using nickel-catalyzed conditions with an alcohol as a mild reductant. This converts the functionalized phenol derivative directly into a substituted arene.

Conclusion

Phenyl diethylsulfamate stands out as a premier tool in the modern synthetic chemist's arsenal for the construction of complex aromatic molecules. Its dual functionality as a powerful directed metalation group and a versatile leaving group for cross-coupling provides a streamlined pathway to highly substituted scaffolds. The straightforward protocols for its application and subsequent removal make it an exceptionally valuable and reliable building block for researchers in pharmaceutical discovery and materials science.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • Directed ortho metalation.
  • Directed (ortho) Metallation. University of Rochester, Chemistry Department.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • Phenyl Diethylsulfamate: A Versatile Building Block in Organic Synthesis. BenchChem.
  • Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University.
  • Directed aromatic functionaliz
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
  • Directed ortho metal
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Phenyl Diethylsulfam
  • A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Deriv
  • Application Notes and Protocols for the High-Yield Synthesis of Phenyl Diethylsulfam
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • Synthesis of aryl sulfamate and phenol small peptide derivatives using a multidetachable sulfamate linker strategy.
  • Directed ortho metal
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Spectroscopic and Synthetic Profile of Phenyl Diethylsulfam
  • A Comparative Guide to the Synthetic Routes of Phenyl Diethylsulfam

Sources

Application Notes & Protocols: Nickel-Catalyzed Cross-Coupling of Phenylsulfamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in C–O Bond Activation

For decades, synthetic chemists have relied heavily on organohalides for cross-coupling reactions, the bedrock of modern molecule-building. While undeniably powerful, the synthesis and residual presence of organohalides can present challenges, particularly in pharmaceutical and materials science applications. A more elegant and sustainable approach involves the activation of traditionally inert carbon-oxygen (C–O) bonds, abundant in readily available phenol derivatives. This guide focuses on a transformative class of electrophiles for nickel catalysis: phenylsulfamates .

Derived easily from phenols, aryl sulfamates have emerged as highly effective coupling partners.[1][2] Their utility stems from several key advantages:

  • Accessibility: Phenols are ubiquitous and inexpensive chemical feedstocks.

  • Stability: Phenylsulfamates are generally stable, crystalline solids, making them easy to handle and store.

  • Activating Ability: The sulfamate group is a potent activating group for nickel-catalyzed C–O bond cleavage, outperforming many other phenol derivatives.[3][4]

  • Synthetic Versatility: The sulfamate moiety can serve as a directing group for ortho-functionalization prior to the cross-coupling event, enabling the streamlined synthesis of complex polysubstituted aromatics.[1][2]

This document provides an in-depth guide to leveraging nickel-catalyzed cross-coupling reactions of phenylsulfamates, with a focus on C–N (amination) and C–C (Suzuki-Miyaura) bond formation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: Mechanistic Insights

The prevailing mechanism for these transformations involves a Ni(0)/Ni(II) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. While seemingly straightforward, the reaction is nuanced, with the potential for off-cycle species that can inhibit catalysis.

A critical step is the oxidative addition of the aryl sulfamate's C–O bond to a low-valent Ni(0) species. This is often the turnover-limiting step and is facilitated by strong σ-donor ligands. Following oxidative addition, the resulting Ni(II) intermediate undergoes transmetalation with the nucleophilic coupling partner (e.g., an amine or an organoboron reagent). The final step, reductive elimination , forms the desired C–N or C–C bond and regenerates the active Ni(0) catalyst.

However, mechanistic studies have revealed that catalytically inactive Ni(I) species can form via comproportionation between the active Ni(0) catalyst and Ni(II) intermediates.[1][2][5] This process siphons the catalyst from the primary cycle, diminishing reaction efficiency. The choice of precatalyst, ligand, and reaction conditions is therefore crucial to minimize the formation of these off-cycle inhibitors.[1][2]

Ni_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation cluster_offcycle Off-Cycle Species Ni0 L-Ni(0) Active Catalyst NiII_OA L-Ni(II)(Ar)(OSO2NR2) Oxidative Adduct Ni0->NiII_OA Oxidative Addition (Ar-OSO2NR2) NiI [L-Ni(I)]2 Inactive Dimer Ni0->NiI Comproportionation with Ni(II) NiII_TM L-Ni(II)(Ar)(Nu) NiII_OA->NiII_TM Transmetalation (Nucleophile) NiII_OA->NiI NiII_TM->Ni0 Reductive Elimination (Ar-Nu) Precatalyst Ni(II) Precatalyst e.g., NiCl2(L) Precatalyst->Ni0 Reduction Reducer Reducing Agent (e.g., PhB(pin)) caption Figure 1. Ni(0)/Ni(II) Catalytic Cycle

Caption: Figure 1. Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling of aryl sulfamates.

Application Protocol 1: Nickel-Catalyzed Amination of Phenylsulfamates

This protocol describes a general and user-friendly method for the C–N cross-coupling of aryl sulfamates with a variety of amines. The use of an air-stable Ni(II) precatalyst obviates the need for a glovebox for catalyst handling, enhancing the practicality of the method.[6][7]

I. Materials and Reagents
  • Nickel Precatalyst: NiCl₂(DME) (CAS: 4069-33-2)

  • Ligand: 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (CAS: 258278-25-0)

  • Reducing Agent: Phenylboronic acid pinacol ester (Ph-B(pin)) (CAS: 73183-34-3)

  • Base: Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)

  • Substrates: Aryl sulfamate (1.0 equiv), Amine (1.2–1.8 equiv)

  • Solvent: Dioxane or 2-Methyl-THF (anhydrous)

  • Internal Standard (for GC/NMR analysis): Hexamethylbenzene (optional)

II. Experimental Workflow Diagram

Caption: Figure 2. General experimental workflow for nickel-catalyzed amination.

III. Step-by-Step Protocol

Note: While the precatalyst is air-stable, the active Ni(0) species is oxygen-sensitive. The reaction should be set up under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the aryl sulfamate (0.5 mmol, 1.0 equiv), NiCl₂(DME) (5.5 mg, 0.025 mmol, 5 mol %), SIPr·HCl (21.3 mg, 0.05 mmol, 10 mol %), and sodium tert-butoxide (108 mg, 1.125 mmol, 2.25 equiv).

  • Inert Atmosphere: Seal the vial with a septum-containing cap and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous solvent (2.5 mL, e.g., 2-Methyl-THF).[8][9] This "green" solvent is a preferable alternative to toluene or dioxane.[8][9]

  • Add the amine (0.9 mmol, 1.8 equiv) via syringe.

  • Finally, add a solution of the reducing agent, Ph-B(pin) (0.175 mmol, 0.35 equiv), dissolved in a small amount of the reaction solvent. The use of a mild borane reducing agent is key to activating the air-stable Ni(II) precatalyst in situ.[7]

  • Reaction: Remove the syringe, replace it with a solid screw cap, and place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–100 °C).

  • Monitoring: Stir the reaction for the specified time (typically 3–12 hours). The reaction can be monitored by TLC or GC-MS analysis of small aliquots.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine product.

IV. Reaction Scope & Performance

This methodology demonstrates broad scope with respect to both the aryl sulfamate and the amine coupling partner.[8][10]

EntryAryl SulfamateAmineSolventYield (%)Reference
1Naphthyl-2-sulfamateMorpholineDioxane95[10]
2Phenyl-sulfamateMorpholine2-Me-THF91[8][9]
34-MeO-Phenyl-sulfamateMorpholine2-Me-THF85[8][9]
44-CF₃-Phenyl-sulfamateMorpholine2-Me-THF94[8][9]
5Pyridin-3-yl-sulfamateMorpholine2-Me-THF80[8][9]
6Naphthyl-2-sulfamateAnilineDioxane88[10]
7Naphthyl-2-sulfamateIndoleDioxane75[10]

Table 1. Selected examples of Ni-catalyzed amination of aryl sulfamates. Yields are typically isolated yields.

The reaction tolerates a range of functional groups, including ethers, halogens, and heterocycles like pyridine and indole.[8][10] Both cyclic and acyclic secondary amines, as well as anilines, are suitable nucleophiles.[10]

Application Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation. Using aryl sulfamates as electrophiles provides a powerful alternative to aryl halides for the synthesis of biaryls.[11][12] This protocol is particularly valuable as it can often be performed with lower catalyst loadings and under milder conditions than many other C–O coupling methods.[1][2]

I. Materials and Reagents
  • Nickel Precatalyst: (dppf)Ni(o-tolyl)(Cl) (CAS: 171813-68-4) or NiCl₂(PCy₃)₂ (CAS: 23453-33-0)

  • Ligand (if not using a precatalyst complex): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (CAS: 12150-46-8)

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Substrates: Aryl sulfamate (1.0 equiv), Arylboronic acid (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

II. Step-by-Step Protocol
  • Vessel Preparation: In an inert atmosphere glovebox, add the aryl sulfamate (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the nickel precatalyst, for instance, (dppf)Ni(o-tolyl)(Cl) (1-2 mol %).[1][2] This specific precatalyst has shown high activity at low loadings.[1][2]

  • Solvent Addition: Add anhydrous solvent (2.5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80–110 °C). Microwave heating can also be employed to significantly reduce reaction times, often to as little as 10 minutes at 180 °C.[11]

  • Monitoring & Workup: Follow the same procedure as described in the amination protocol (Section III, steps 7-8).

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

III. Reaction Scope & Performance

The Suzuki-Miyaura coupling of aryl sulfamates is robust, tolerating a wide array of electronically and sterically diverse coupling partners.

EntryAryl SulfamateArylboronic AcidCatalyst SystemYield (%)Reference
1Naphthyl-2-sulfamatePhenylboronic acid(dppf)Ni(o-tolyl)(Cl)95[1]
24-CN-Phenyl-sulfamate4-Tolylboronic acidNiCl₂(PCy₃)₂87 (Microwave)[11]
32-Me-Phenyl-sulfamatePhenylboronic acidNiCl₂(PCy₃)₂85[12]
4Phenyl-sulfamate2-Formylphenylboronic acid(dppf)Ni(o-tolyl)(Cl)88[1]
5Thiophen-3-yl-sulfamatePhenylboronic acidNiCl₂(PCy₃)₂78[12]

Table 2. Selected examples of Ni-catalyzed Suzuki-Miyaura coupling of aryl sulfamates.

Substrates with both electron-donating and electron-withdrawing groups react efficiently.[12] Importantly, sterically hindered ortho-substituted substrates are also well-tolerated, a common challenge in cross-coupling chemistry.[11][12] The methodology is also amenable to heteroaryl substrates.[12]

Field-Proven Insights & Troubleshooting

  • Problem: Low or No Conversion.

    • Cause - Inactive Catalyst: Ensure a strictly inert atmosphere. The active Ni(0) species is highly oxygen-sensitive. Check the quality of the anhydrous solvent. If using a Ni(II) precatalyst, ensure the reducing agent is active and added correctly.

    • Cause - Poor Ligand Choice: For aminations, N-heterocyclic carbene (NHC) ligands like SIPr are often superior.[10] For Suzuki couplings, phosphine ligands like PCy₃ or dppf are typically effective.[5][12]

    • Cause - Base Incompatibility: NaOtBu is a strong base suitable for aminations. For the more sensitive Suzuki reaction, a milder base like K₃PO₄ or K₂CO₃ is generally preferred to prevent boronic acid degradation.

  • Problem: Formation of Side Products (e.g., Protode-sulfamation).

    • Cause - Water Contamination: Rigorously dry all reagents, solvents, and glassware. Water can lead to the hydrolysis of intermediates and quench the organometallic species.

    • Cause - Off-Cycle Inhibition: As discussed, Ni(I) species can halt catalysis. Using well-defined precatalysts like (dppf)Ni(aryl)(X) can sometimes mitigate this issue by ensuring more controlled entry into the catalytic cycle.[1][5]

  • Insight: Scalability and Green Chemistry.

    • The use of 2-Methyl-THF as a solvent is a significant advantage for scaling up reactions in an industrial setting due to its favorable environmental and safety profile.[8][9]

    • Gram-scale couplings have been demonstrated with catalyst loadings as low as 1 mol %, highlighting the efficiency and industrial applicability of this methodology.[8]

Conclusion

Nickel-catalyzed cross-coupling of phenylsulfamates represents a robust, versatile, and increasingly practical strategy for the construction of C–N and C–C bonds. By leveraging readily available phenol derivatives, these methods provide a valuable alternative to traditional couplings involving organohalides. The use of air-stable precatalysts and greener solvents further enhances their appeal for researchers across academic and industrial laboratories. A thorough understanding of the underlying mechanism and careful attention to reaction parameters are key to successfully implementing this powerful synthetic tool.

References

  • Shimasaki, T., et al. (2010). Nickel-Catalyzed Amination of Aryl Sulfamates. Angewandte Chemie International Edition, 49(36), 6352-6355. Available at: [Link]

  • Kim, J. H., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3147-3151. Available at: [Link]

  • Nathel, N. F., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. SciSpace. Available at: [Link]

  • Hie, L., et al. (2012). Nickel-catalyzed amination of aryl sulfamates and carbamates using an air-stable precatalyst. Organic Letters, 14(16), 4182-4185. Available at: [Link]

  • Hie, L., et al. (2012). Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Precatalyst. Organic Letters, 14(16), 4182-4185. Available at: [Link]

  • Shields, B. J., et al. (2018). Modifications to the Aryl Group of dppf-Ligated Ni σ-Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. Organometallics, 37(24), 4694-4705. Available at: [Link]

  • N/A
  • Kumar, A., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Baghbanzadeh, M., et al. (2011). Rapid Nickel-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507-1510. Available at: [Link]

  • Beromi, M. M., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(2), 922-936. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • Quasdorff, K. W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. Available at: [Link]

  • Beromi, M. M., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(2), 922-936. Available at: [Link]

  • N/A
  • Tobisu, M., & Chatani, N. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C–O Bond Activation. Accounts of Chemical Research, 44(8), 635-645. Available at: [Link]

  • Chen, F., et al. (2016). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. Chinese Journal of Organic Chemistry, 36(8), 1775-1793. Available at: [Link]

Sources

The Art of the Unreactive: A Guide to Palladium-Catalyzed Suzuki Coupling with Phenyl Diethylsulfamate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Awakening a Dormant Functional Group

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a robust and versatile tool for the construction of carbon-carbon bonds.[1] Traditionally, this palladium-catalyzed transformation has relied on aryl halides and triflates as the electrophilic partners. However, the pursuit of novel synthetic strategies and orthogonal reactivity has turned the spotlight towards more challenging, yet potentially more rewarding, substrates. Among these, phenol derivatives have emerged as attractive, abundant, and cost-effective alternatives to their halogenated counterparts.

This guide delves into the specifics of a particularly intriguing class of phenol-derived electrophiles: aryl diethylsulfamates. The diethylsulfamate moiety is a powerful tool in the synthetic chemist's arsenal. It is exceptionally stable under a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps. Furthermore, it can function as a potent directing group for ortho-lithiation, enabling precise functionalization of the aromatic ring prior to the key cross-coupling event.

Historically, the formidable strength of the aryl C–O bond in sulfamates has rendered them largely unreactive towards palladium catalysis, with more reactive nickel catalysts often being the preferred choice.[2][3][4][5] However, recent breakthroughs in ligand and catalyst design have unlocked the potential of palladium to effectively cleave this inert bond, opening a new frontier in cross-coupling chemistry. This application note provides a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura coupling of phenyl diethylsulfamate intermediates, offering detailed protocols, mechanistic insights, and practical advice for researchers seeking to leverage this powerful transformation.

The Mechanism: Taming the C–O Bond

The success of the Suzuki-Miyaura coupling hinges on a finely tuned catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The primary challenge in coupling aryl sulfamates is the initial, and often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the strong aryl C–O bond.

While the precise mechanism for the palladium-catalyzed oxidative addition to aryl sulfamates is still an area of active investigation, computational studies on analogous nickel-catalyzed systems suggest a five-centered transition state.[7][8] This model provides a valuable framework for understanding the palladium-mediated process. The key to overcoming the high activation energy of this step lies in the judicious choice of ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) and N-heterocyclic carbenes (NHCs) have proven instrumental. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C–O bond.

Catalytic Cycle Workflow

Below is a visual representation of the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, adapted for an aryl sulfamate electrophile.

Suzuki_Coupling_Sulfamate pd0 Active Pd(0)Lu2099 pd2_oa Ar-Pd(II)(OSOu2082NEtu2082)Lu2099 pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)-Ar'Lu2099 pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_tm->product sulfamate Phenyl Diethylsulfamate (Ar-OSOu2082NEtu2082) sulfamate->pd2_oa boronic_acid Arylboronic Acid (Ar'-B(OH)u2082) boronate Boronate Complex [Ar'-B(OH)u2083]u207B boronic_acid->boronate base Base (e.g., Ku2083POu2084) base->boronate boronate->pd2_tm

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl diethylsulfamate.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Diethylsulfamate

This protocol outlines the synthesis of the starting material from phenol.

Materials:

  • Phenol (1.0 eq)

  • Diethylsulfamoyl chloride (1.1 eq)

  • Triethylamine or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Pyridine as solvent

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and the anhydrous solvent.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add triethylamine or pyridine (1.2 eq) to the stirred solution.

  • Add diethylsulfamoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure phenyl diethylsulfamate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of phenyl diethylsulfamate with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Phenyl diethylsulfamate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium precatalyst (e.g., tBuIndPd(XPhos)Cl, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene/Methanol mixture)

  • Schlenk tube or reaction vial, magnetic stirrer, and inert gas supply.

Procedure:

  • In a glovebox or under an inert atmosphere, add the phenyl diethylsulfamate (1.0 eq), arylboronic acid (1.5 eq), palladium precatalyst (2.5 mol%), and base (2.0 eq) to a dry Schlenk tube or reaction vial.

  • Add the anhydrous solvent (e.g., a mixture of Toluene and Methanol).

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) for 6-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Reaction Parameters and Substrate Scope

The following table summarizes representative conditions and yields for the palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates. It is important to note that optimal conditions can vary significantly based on the electronic and steric nature of the coupling partners.

EntryAryl SulfamateArylboronic AcidCatalyst (mol%)LigandBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
11-Naphthyl diethylsulfamate4-Methoxyphenylboronic acid2.5XPhosK₃PO₄ (2.0)Toluene/MeOHRT6>90[9]
2Phenyl diethylsulfamatePhenylboronic acid5PPh₃K₂CO₃ (2.0)1,4-Dioxane80-10012-24Good[3]
34-Cyanophenyl diethylsulfamate4-Methylphenylboronic acid2.5XPhosK₃PO₄ (2.0)Toluene/MeOHRT18HighAdapted from[9]
42-Methylphenyl diethylsulfamatePhenylboronic acid2.5XPhosK₃PO₄ (2.0)Toluene/MeOH4018ModerateAdapted from[9]

Yields are often reported as "Good" or "High" in some sources without specific percentages. RT = Room Temperature.

Workflow for Suzuki Coupling Protocol

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling protocol.

protocol_workflow start Start reagents Combine Reactants: Aryl Sulfamate Arylboronic Acid Pd Precatalyst Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Stir under Inert Atmosphere (RT or Heat) solvent->reaction monitor Monitor Progress (TLC, GC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Best Practices and Troubleshooting

The successful execution of Suzuki-Miyaura couplings with aryl sulfamates requires careful attention to detail, particularly given the challenging nature of the C–O bond activation.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) using properly degassed solvents to prevent catalyst deactivation and homocoupling of the boronic acid.[10]

  • Reagent Purity: The quality of the boronic acid is critical. Boronic acids can dehydrate to form boroxines, which can affect stoichiometry and reactivity. It is advisable to use high-purity boronic acids or to verify their quality before use.

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The solubility of the base can impact the reaction rate, and in some cases, the use of a small amount of water as a co-solvent can be beneficial, although it may also promote protodeboronation.

  • Ligand and Catalyst Choice: As highlighted, bulky, electron-rich phosphine ligands or NHCs are often necessary to facilitate the oxidative addition to the aryl sulfamate. The use of pre-formed palladium precatalysts can offer greater reproducibility than generating the active catalyst in situ.

Common Issues and Solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective catalyst/ligand system.- Insufficiently active base.- Catalyst deactivation due to oxygen.- Screen different bulky phosphine or NHC ligands.- Try a stronger base (e.g., Cs₂CO₃).- Ensure rigorous degassing of solvents and use of a robust inert atmosphere.
Protodeboronation of Boronic Acid - Presence of water.- Prolonged reaction times at elevated temperatures.- Base is too strong.- Use anhydrous conditions.- Use a milder base (e.g., KF).- Consider using a more stable boronic ester (e.g., a pinacol ester).[10]
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst without an effective reductant.- Thoroughly degas all solvents and reagents.- Use a Pd(0) source or ensure conditions are suitable for the in situ reduction of a Pd(II) source.[10]
Decomposition of Sulfamate - Harsh reaction conditions (very high temperatures).- Screen for a more active catalyst that allows for lower reaction temperatures. The Hazari precatalyst, for instance, enables room temperature coupling.[11][12][13]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of aryl diethylsulfamates represents a significant advancement in cross-coupling chemistry, transforming a traditionally robust and unreactive functional group into a versatile synthetic handle. The ability to perform this transformation under increasingly mild conditions, including at room temperature, underscores the power of modern catalyst design. By understanding the key mechanistic hurdles and carefully controlling reaction parameters, researchers can effectively harness this methodology for the efficient synthesis of complex biaryl structures, paving the way for new discoveries in drug development and materials science.

References

  • Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Quasdorf, K. W., Riener, M., Petrova, K. V., & Garg, N. K. (2010). Nickel-Catalyzed Amination of Aryl Sulfamates. Angewandte Chemie International Edition, 49(26), 4569–4572. [Link]

  • Quasdorf, K. W., Riener, M., Petrova, K. V., & Garg, N. K. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748–17749. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624–655. [Link]

  • Monti, A., López-Serrano, J., Prieto, A., & Nicasio, M. C. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catalysis, 13(16), 11075–11084. [Link]

  • Melvin, P. R., Hazari, N., Beromi, M. M., Shah, H. P., & Williams, M. J. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 18(22), 5784–5787. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
  • Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507–1510. [Link]

  • Melvin, P. R., Hazari, N., Beromi, M. M., Shah, H. P., & Williams, M. J. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 18(22), 5784–5787. [Link]

  • Melvin, P. R., Hazari, N., Beromi, M. M., Shah, H. P., & Williams, M. J. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 18(22), 5784–5787. [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58. [Link]

  • Oxidative Addition & Reductive Elimination. (n.d.). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. [Link]

  • Melvin, P. R., Hazari, N., Beromi, M. M., Shah, H. P., & Williams, M. J. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 18(22), 5784–5787. [Link]

  • Haldar, D., et al. (2020). Proof of Concept: Interface of Recyclable Organogels with Embedded Palladium Nanoparticles Catalyzing Suzuki–Miyaura Coupling in Water at Room Temperature. ACS Applied Materials & Interfaces, 12(4), 4969-4978. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Melvin, P. R., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Dalton Transactions, 44(45), 19576-19585. [Link]

  • Quasdorf, K. W., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748-17749. [Link]

  • Garg, N. K. (n.d.). Google Scholar.
  • van der Vlugt, J. I. (2017). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Inorganics, 5(4), 85. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 12(1), 1-10. [Link]

  • Wu, J., et al. (2021). Nitrogen-Doped Polycyclic Aromatic Hydrocarbons by a One-Pot Suzuki Coupling/Intramolecular S N Ar Reaction. Organic Letters, 23(15), 5876-5881. [Link]

  • Peng, H., et al. (2014). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 12(36), 6944-6951. [Link]

Sources

Phenylsulfamate Derivatives in Anti-Cancer Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylsulfamate derivatives have emerged as a promising class of compounds in oncology, primarily due to their potent inhibitory effects on key enzymes involved in hormone-dependent cancers and tumor metabolism. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms of action, structure-activity relationships, and practical experimental protocols for the evaluation of phenylsulfamate derivatives as anti-cancer agents. Detailed methodologies for synthesis, in vitro enzyme inhibition assays, cell-based cytotoxicity and proliferation assays, and in vivo tumor models are presented to facilitate the discovery and development of novel cancer therapeutics based on this versatile scaffold.

Introduction: The Therapeutic Potential of Phenylsulfamate Derivatives

The sulfamate moiety (-OSO₂NH₂) is a critical pharmacophore that confers unique biochemical properties to the phenyl ring, leading to the potent and often irreversible inhibition of specific enzymatic targets. In the context of cancer, phenylsulfamate derivatives have demonstrated significant efficacy by targeting two primary enzyme families: steroid sulfatase (STS) and carbonic anhydrases (CAs).[1]

  • Steroid Sulfatase (STS) Inhibition: STS is a key enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors.[2][3] In hormone-dependent cancers, such as breast, prostate, and endometrial cancers, STS activity is often upregulated, providing a local supply of hormones that fuel tumor growth.[2][3][4] Phenylsulfamate derivatives, by irreversibly inhibiting STS, can effectively block this crucial pathway.[5][6]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, play a vital role in maintaining the pH balance within the tumor microenvironment.[7][8] These enzymes are often overexpressed in hypoxic tumors and contribute to extracellular acidification, which promotes tumor invasion, metastasis, and resistance to therapy.[9][10][11] Certain phenylsulfamate derivatives have shown potent inhibitory activity against these CA isoforms.

This guide will delve into the practical aspects of working with these compounds, from their synthesis to their preclinical evaluation.

Mechanisms of Action and Key Molecular Targets

A thorough understanding of the molecular mechanisms underlying the anti-cancer activity of phenylsulfamate derivatives is crucial for rational drug design and the interpretation of experimental results.

Steroid Sulfatase (STS) Inhibition

The primary mechanism of action for many phenylsulfamate-based anti-cancer agents is the irreversible, active-site-directed inhibition of STS.[6] The sulfamate group is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its permanent inactivation.[6] This prevents the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][6]

Signaling Pathway: STS Inhibition in Hormone-Dependent Cancers

STS_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS (Inactive) DHEAS->STS E1 Estrone (E1) (Active) STS->E1 Hydrolysis DHEA DHEA (Active) STS->DHEA Hydrolysis ER Estrogen Receptor (ER) E1->ER Activation AR Androgen Receptor (AR) DHEA->AR Activation Proliferation Tumor Cell Proliferation ER->Proliferation Stimulation AR->Proliferation Stimulation Phenylsulfamate Phenylsulfamate Derivative Phenylsulfamate->STS Irreversible Inhibition

Caption: Phenylsulfamate derivatives block STS, preventing the conversion of inactive steroid sulfates into active hormones that drive tumor growth.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group, a close relative of the sulfamate group, is a well-established pharmacophore for CA inhibition. Phenylsulfamate derivatives can also interact with the zinc ion in the active site of CA IX and XII, disrupting their catalytic activity. This leads to an increase in extracellular pH and a decrease in intracellular pH, creating a less favorable environment for tumor cell survival and proliferation.[7][9]

Signaling Pathway: CA IX Inhibition in the Tumor Microenvironment

CA_Inhibition cluster_cell Cancer Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) CO2_in CO₂ CAIX Carbonic Anhydrase IX (CA IX) CO2_in->CAIX H2O_in H₂O H2O_in->CAIX H_in H⁺ CAIX->H_in HCO3_in HCO₃⁻ CAIX->HCO3_in Intracellular_pH Intracellular pH (Maintained) H_in->Intracellular_pH H_out H⁺ H_in->H_out Export HCO3_out HCO₃⁻ HCO3_in->HCO3_out Export Phenylsulfamate Phenylsulfamate Derivative Phenylsulfamate->CAIX Inhibition Extracellular_pH Extracellular Acidosis (Promotes Invasion) H_out->Extracellular_pH

Caption: Phenylsulfamate derivatives inhibit CA IX, disrupting pH regulation in the tumor microenvironment and hindering cancer cell survival and invasion.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of phenylsulfamate derivatives.

Synthesis of a Representative Phenylsulfamate Derivative

The synthesis of phenylsulfamate derivatives is generally straightforward. A common method involves the reaction of a phenolic precursor with sulfamoyl chloride or a related sulfamoylating agent.[12][13]

Protocol 1: Synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate

This protocol is adapted from a published procedure and serves as a representative example.[12]

Materials:

  • 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol

  • Chlorosulfonyl isocyanate

  • Formic acid

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Sulfamoylating Agent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorosulfonyl isocyanate in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add formic acid dropwise with vigorous stirring. Allow the reaction to proceed for 1-2 hours at 0°C, monitoring the formation of sulfamoyl chloride by TLC.

  • Sulfamoylation Reaction: In a separate flask, dissolve the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol in anhydrous DCM. Cool this solution to 0°C.

  • Addition: Slowly add the freshly prepared sulfamoylating agent solution to the phenol solution dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive chlorosulfonyl isocyanate and the intermediate sulfamoyl chloride.

  • Low-Temperature Addition: The dropwise addition at 0°C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The aqueous work-up is necessary to remove any unreacted reagents and inorganic byproducts. The sodium bicarbonate wash neutralizes any remaining acidic components.

In Vitro Enzyme Inhibition Assays

Evaluating the inhibitory potency of the synthesized compounds against their target enzymes is a fundamental step in the drug discovery process.

Protocol 2: Steroid Sulfatase (STS) Inhibition Assay (Radioisotopic Method)

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled substrate by STS.[12][14]

Materials:

  • Human placental microsomes (as a source of STS)

  • [³H]Estrone-3-sulfate ([³H]E1S)

  • Test compounds (phenylsulfamate derivatives)

  • Reference inhibitor (e.g., Irosustat)

  • Phosphate buffer (pH 7.4)

  • Toluene-based scintillation fluid

  • Scintillation vials and counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Prepare a working solution of [³H]E1S in the phosphate buffer. Dilute the human placental microsomes in the phosphate buffer to a concentration that yields a linear reaction rate.

  • Assay Setup: In microcentrifuge tubes, add the phosphate buffer, the microsomal preparation, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the [³H]E1S working solution to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding toluene-based scintillation fluid. This also serves to extract the product, [³H]estrone, into the organic phase.

  • Phase Separation and Measurement: Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the organic (toluene) layer to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of STS inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of a known potent inhibitor like Irosustat serves as a positive control for inhibition, validating the assay's ability to detect STS inhibition.

  • The no-enzyme control accounts for any non-enzymatic hydrolysis of the substrate.

  • The no-inhibitor control represents 100% enzyme activity.

Protocol 3: Carbonic Anhydrase (CA) IX Inhibition Assay (Stopped-Flow Method)

This is a highly sensitive method to measure the inhibition of CA-catalyzed CO₂ hydration.[7]

Materials:

  • Recombinant human CA IX enzyme

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reagent Preparation: Prepare solutions of the CA IX enzyme and the test compounds in the buffer.

  • Assay: Load one syringe of the stopped-flow instrument with the enzyme solution (with or without the inhibitor) and the other syringe with the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid, catalyzed by CA IX, will cause a change in pH, which is detected as a change in the absorbance of the pH indicator. Record the initial rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the initial reaction rates against the inhibitor concentration.

Cell-Based Assays

Cell-based assays are essential for evaluating the anti-proliferative and cytotoxic effects of the compounds in a more biologically relevant context.[15][16][17]

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)[3]

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values from the dose-response curves.

Table 1: Example Data for Phenylsulfamate Derivatives in Anti-Cancer Assays

CompoundSTS Inhibition IC₅₀ (nM)CA IX Inhibition IC₅₀ (µM)MCF-7 Cell Viability GI₅₀ (µM)
Irosustat (Reference) 8.0>1005.2
Compound A 2.515.31.8
Compound B 15.20.83.5
Compound C 0.525.10.9

In Vivo Evaluation

Promising compounds identified from in vitro and cell-based assays should be further evaluated in animal models to assess their anti-tumor efficacy and pharmacokinetic properties.[18][19][20]

Protocol 5: Human Tumor Xenograft Model

This is a widely used preclinical model where human cancer cells are implanted into immunodeficient mice.[19][20]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[18][20]

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel (optional, to enhance tumor take)

  • Test compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Drug Administration: Administer the test compound and controls according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Experimental Workflow: From Synthesis to In Vivo Evaluation

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Phenylsulfamate Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (STS, CA IX) Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (Viability, Proliferation) Enzyme_Assay->Cell_Assay Xenograft Human Tumor Xenograft Model Cell_Assay->Xenograft Efficacy Anti-Tumor Efficacy Assessment Xenograft->Efficacy

Caption: A streamlined workflow for the discovery and preclinical development of phenylsulfamate-based anti-cancer agents.

Conclusion and Future Directions

Phenylsulfamate derivatives represent a highly versatile and potent class of compounds for anti-cancer drug discovery. Their ability to target key enzymes like steroid sulfatase and carbonic anhydrases provides a strong rationale for their development against a range of malignancies. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full therapeutic potential of this promising chemical scaffold. Future research may focus on the development of dual STS/CA inhibitors, the exploration of novel molecular targets for phenylsulfamate derivatives, and the use of these compounds in combination therapies to overcome drug resistance.

References

  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854.
  • Purohit, A., & Foster, P. A. (2012). Steroid sulfatase inhibitors for cancer therapy. Journal of Endocrinology, 212(2), 99-110.
  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-836.
  • Supuran, C. T., & Winum, J. Y. (Eds.). (2019). Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Academic Press.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
  • Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine reviews, 26(2), 171-202.
  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer research, 69(1), 358-368.
  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77.
  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]

  • University of Bath. (2009). The development of steroid sulfatase iInhibitors for hormone-dependent cancer therapy. Steroid Enzymes and Cancer.
  • BenchChem. (2025). In Vivo Efficacy of Novel Steroid Sulfatase (STS)
  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(11), 3196.
  • Noble Life Sciences. (n.d.).
  • Kim, M. P., & Evans, D. B. (2010). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Journal of surgical oncology, 102(5), 415-418.
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Current pharmaceutical design, 22(28), 4381-4394.
  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models.
  • Budach, W., & Matuschek, C. (2011). New anticancer agents: in vitro and in vivo evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 1-13.
  • Journal of Medicinal Chemistry. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4788-4806*.
  • An, F., & Li, Y. (2021). A review for cell-based screening methods in drug discovery. Journal of Applied Bioanalysis, 7(2), 37-47.
  • BenchChem. (2025).
  • Frontiers Media. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (n.d.).
  • National Institutes of Health. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)
  • Shields-Botella, J., Bonnet, P., Duc, I., Duranti, E., Meschi, S., Cardinali, S., ... & Delansorne, R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of steroid biochemistry and molecular biology, 84(2-3), 299-308*.
  • PubMed. (2025).
  • ResearchGate. (2017). 2-(3-substituted) sulfamoyl) phenyl)
  • ResearchGate. (2025).
  • ResearchGate. (2022).
  • PubMed. (2011). Design and synthesis of N-phenylacetyl (sulfonyl)
  • Oxford Academic. (2005).
  • PubMed. (2024).
  • IJRPC. (2018).
  • National Institutes of Health. (n.d.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.

Sources

Carbonic anhydrase inhibition assay protocol for phenylsulfamate analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Screening of Phenylsulfamate Analogues for Carbonic Anhydrase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1][2][3] Their dysregulation is implicated in pathologies like glaucoma, epilepsy, and cancer, making them prime therapeutic targets.[4][5][6] Phenylsulfamate analogues represent a promising class of CA inhibitors, structurally distinct from classical sulfonamides, offering potential for isoform-selective inhibition.[7][8] This guide provides a detailed exposition of two robust, validated protocols for assessing the inhibitory potency of phenylsulfamate analogues against various CA isoforms: the high-throughput colorimetric esterase assay and the gold-standard stopped-flow CO₂ hydration assay.

Scientific Foundation: The Rationale for Two-Tiered Screening

The primary physiological function of carbonic anhydrase is the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton.[3][9] Direct measurement of this reaction is kinetically complex. Therefore, a two-tiered approach to inhibitor screening is often most effective.

  • Tier 1: Esterase Activity Assay: Many CA isoforms exhibit promiscuous esterase activity, catalyzing the hydrolysis of esters like p-nitrophenyl acetate (p-NPA).[3][10] This activity serves as a reliable and convenient surrogate for the physiological hydratase function.[11] The assay is colorimetric, simple, and readily adaptable to a 96-well plate format, making it ideal for primary high-throughput screening (HTS) of a library of phenylsulfamate analogues.[1][11]

  • Tier 2: Stopped-Flow CO₂ Hydration Assay: For lead compounds identified in the primary screen, it is crucial to quantify their inhibitory effect on the true physiological reaction. The stopped-flow spectrophotometry method is the definitive technique for this purpose.[11][12] It measures the initial rates of the CA-catalyzed CO₂ hydration over milliseconds by monitoring the rapid pH change using an indicator.[12][13] While lower in throughput, this method provides precise inhibition constants (Kᵢ) and validates the findings from the surrogate assay.

The diagram below illustrates the core principle of CA inhibition, which forms the basis for these assays.

G cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition Pathway Enzyme Carbonic Anhydrase (CA) Product Product (HCO₃⁻ or p-NP) Enzyme->Product Catalyzes Conversion BlockedEnzyme Inhibited CA Complex Substrate Substrate (CO₂ or p-NPA) Substrate->Enzyme Binds to Active Site Inhibitor Phenylsulfamate Analogue Inhibitor->Enzyme Binds Competitively to Active Site NoProduct No Product Formation BlockedEnzyme->NoProduct Prevents Catalysis

Caption: The competitive inhibition mechanism of Carbonic Anhydrase.

Protocol I: Colorimetric Esterase Activity Assay for High-Throughput Screening

This protocol leverages the esterase activity of CA to quantify inhibition by measuring the rate of formation of the yellow-colored product, p-nitrophenol (p-NP), from the colorless substrate, p-nitrophenyl acetate (p-NPA).[1][10] The absorbance is monitored at 400-405 nm.[2]

Materials and Reagents
Reagent/MaterialRecommended Specifications
CA Enzyme Human or bovine erythrocyte CA (e.g., hCA I, hCA II)
Assay Buffer 50 mM Tris-HCl or Tris-Sulfate, pH 7.5
Substrate p-Nitrophenyl acetate (p-NPA)
Inhibitors Phenylsulfamate analogues; Acetazolamide (positive control)
Solvent DMSO or acetonitrile (for substrate and inhibitors)
Hardware 96-well clear, flat-bottom microplates; Microplate reader
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust pH to 7.5 with HCl, and bring to the final volume. Store at 4°C.

  • CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • CA Working Solution (e.g., 20-60 units/mL): Immediately before use, dilute the stock solution to the desired concentration in cold Assay Buffer. Keep on ice.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[1]

  • Inhibitor Solutions: Prepare 100x stock solutions of phenylsulfamate analogues and Acetazolamide in DMSO. Create a dilution series (e.g., 10 concentrations) for IC₅₀ determination.

Experimental Workflow & Protocol

The workflow involves pre-incubating the enzyme with the inhibitor before initiating the reaction with the substrate.

G A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B 2. Dispense Assay Buffer to 96-Well Plate A->B C 3. Add Inhibitor Solutions (Test compounds, Controls) B->C D 4. Add CA Working Solution (All wells except Blank) C->D E 5. Pre-incubate at RT (10-15 minutes) D->E F 6. Initiate Reaction (Add p-NPA Substrate) E->F G 7. Measure Absorbance (Kinetic read at 405 nm for 15-30 min) F->G H 8. Data Analysis (Calculate Slope, % Inhibition, IC₅₀) G->H

Caption: Workflow for the p-NPA colorimetric CA inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: A representative 96-well plate layout is crucial for accuracy. All measurements should be performed in triplicate.[1]

Well TypeAssay BufferInhibitor/VehicleCA SolutionSubstrate
Blank 160 µL--20 µL
Max Activity 158 µL2 µL DMSO20 µL20 µL
Test Compound 158 µL2 µL Compound20 µL20 µL
Positive Ctrl 158 µL2 µL Acetazolamide20 µL20 µL
  • Reagent Addition:

    • Add 158 µL of Assay Buffer to the "Max Activity," "Test Compound," and "Positive Control" wells. Add 160 µL to the "Blank" wells.

    • Add 2 µL of the respective inhibitor dilutions or DMSO (for Max Activity) to the appropriate wells.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the blanks. Gently tap the plate to mix. Incubate at room temperature for 10-15 minutes.[1][10] This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells, bringing the final volume to 200 µL.

    • Immediately place the plate in a microplate reader set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.[1]

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, plot absorbance vs. time. The initial reaction rate (V) is the slope of the linear portion of this curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data.

    • % Inhibition = [1 - (Vinhibitor - Vblank) / (Vmax_activity - Vblank)] * 100

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[2]

Protocol II: Stopped-Flow CO₂ Hydration Assay for Kinetic Characterization

This method directly measures the physiological CO₂ hydration activity of CA and is the gold standard for determining inhibition constants (Kᵢ).[11][12] The assay involves the rapid mixing of a CO₂-saturated solution with a buffer containing a pH indicator and the enzyme/inhibitor mixture. The subsequent pH change is monitored spectrophotometrically in real-time.[12][13]

Materials and Reagents
Reagent/MaterialRecommended Specifications
CA Enzyme Purified recombinant human CA isoforms (e.g., hCA II, IX, XII)
Assay Buffer 20 mM HEPES or Tris, pH 7.4
Ionic Strength 20 mM Na₂SO₄ or NaBF₄
pH Indicator Phenol Red (0.2 mM) or similar
Substrate CO₂-saturated water
Inhibitors Purified lead phenylsulfamate analogues; Acetazolamide
Hardware Stopped-flow spectrophotometer
Reagent Preparation
  • Buffer A (Enzyme/Inhibitor Solution): Prepare a solution containing 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄, 0.2 mM Phenol Red, CA enzyme, and the desired concentration of inhibitor. The enzyme and inhibitor should be pre-incubated for at least 15 minutes at room temperature to allow for complex formation.[12]

  • Buffer B (Substrate Solution): Prepare deionized water saturated with CO₂ by bubbling with pure CO₂ gas for at least 30 minutes at a controlled temperature (e.g., 25°C).[14] The concentration of CO₂ will be approximately 34 mM.

  • Inhibitor Solutions: Prepare concentrated stocks in DMSO and dilute into Buffer A to achieve the final desired concentrations.

Experimental Protocol
  • Instrument Setup: Equilibrate the stopped-flow instrument syringes and sample lines with the respective buffers. Set the spectrophotometer to monitor the absorbance maximum of the pH indicator (e.g., 557 nm for Phenol Red).[12]

  • Measurement:

    • Load Buffer A (containing enzyme ± inhibitor) and Buffer B (CO₂ solution) into the instrument's drive syringes.

    • Initiate the run. The instrument will rapidly mix equal volumes of the two buffers, initiating the CO₂ hydration reaction.

    • The reaction H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ causes a drop in pH, which is monitored as a change in the indicator's absorbance over time (typically 10-100 seconds).[12]

    • Record the absorbance trace.

  • Data Acquisition: Collect data for the uncatalyzed reaction (no enzyme), the catalyzed reaction (enzyme, no inhibitor), and the inhibited reactions (enzyme + various inhibitor concentrations).

Data Analysis
  • Determine Initial Rates: The initial rate of the reaction is determined from the initial slope of the absorbance vs. time curve for each condition.

  • Calculate Inhibition Constant (Kᵢ): The inhibition constants are obtained by non-linear least-squares fitting of the Michaelis-Menten or Cheng-Prusoff equations to the initial rate data obtained at varying substrate and inhibitor concentrations.[12][15]

Validation and Trustworthiness

To ensure the integrity of the generated data, a robust system of controls is non-negotiable.

  • Positive Control: A well-characterized, potent inhibitor like Acetazolamide must be run in parallel.[9] This validates that the assay system (enzyme, substrate, buffer) is performing as expected.

  • Vehicle Control: All assays must include a control with the maximum concentration of the inhibitor solvent (typically DMSO) to ensure the solvent itself does not affect enzyme activity.[9]

  • Data Reproducibility: All experiments should be conducted with a minimum of three biological replicates to ensure the statistical significance of the results.[12]

By employing these rigorous protocols and controls, researchers can confidently screen and characterize phenylsulfamate analogues, paving the way for the development of novel and selective carbonic anhydrase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition.
  • Ministry of Health and Prevention, UAE. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Medicinal Chemistry Research.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Akocak, S., et al. (2016).
  • Zehetner, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Bonardi, A., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed.
  • Eshal, J., et al. (2025). Synthesis, biological evaluation, and in silico studies of phenyl naphthalene-2-sulfonate derived thiosemicarbazones as potential carbonic anhydrase inhibitors. Teesside University's Research Portal.
  • Uda, N. R., et al. (2017).
  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed.
  • Kumar, C. S., et al. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. PubMed.
  • Bibi, S., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PubMed Central.
  • Zhou, W., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
  • Bratu, M. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
  • Jo, B. H., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing.
  • Zhou, W., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed.
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors.
  • Graber, M. L. (2023). Carbonic Anhydrase Inhibitors.
  • Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
  • Ponticello, G. S., et al. (1987).

Sources

Application Note: A Guide to the Radioisotope Enzymatic Assay for Steroid Sulfatase Inhibition by Phenylsulfamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Steroid Sulfatase in Hormone-Dependent Pathologies

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] These active steroids can fuel the growth of hormone-dependent cancers, including breast and prostate cancer.[1][4] Notably, STS is expressed in a high percentage of breast tumors, making it a crucial therapeutic target.[3] The development of potent STS inhibitors is therefore a significant area of research in oncology.[1][2]

Phenylsulfamate derivatives have emerged as a highly effective class of STS inhibitors.[4] These compounds, characterized by a phenol sulfamate ester pharmacophore, act as irreversible inhibitors of the enzyme.[1] This application note provides a comprehensive guide to a robust radioisotope enzymatic assay for measuring STS activity and its inhibition by phenylsulfamate-based compounds, ensuring scientific integrity and reproducibility for researchers in drug development.

Principle of the Radioisotope Enzymatic Assay

The radioisotope-based assay for STS activity is a highly sensitive and specific method. It relies on the use of a radiolabeled steroid sulfate substrate, typically [³H]estrone sulfate or [³H]dehydroepiandrosterone sulfate.[5][6] The STS enzyme cleaves the sulfate group from the radiolabeled substrate, producing a radiolabeled, unconjugated steroid.

The key to this assay is the effective separation of the unreacted, water-soluble sulfated substrate from the lipid-soluble, desulfated product. This is often achieved through liquid-liquid extraction, where the product partitions into an organic solvent phase while the substrate remains in the aqueous phase. The radioactivity in the organic phase is then quantified using liquid scintillation counting, which is directly proportional to the STS enzyme activity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow of the radioisotope enzymatic assay for steroid sulfatase inhibition.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent Preparation (Buffer, Substrate, Inhibitor) Incubation Incubation (Enzyme + Substrate +/- Inhibitor) Reagents->Incubation Enzyme Enzyme Preparation (e.g., placental microsomes) Enzyme->Incubation Termination Reaction Termination (e.g., addition of organic solvent) Incubation->Termination Extraction Phase Separation (Liquid-Liquid Extraction) Termination->Extraction Scintillation Liquid Scintillation Counting Extraction->Scintillation Calculation Calculation of STS Activity and % Inhibition Scintillation->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow of the radioisotope enzymatic assay for STS inhibition.

Detailed Protocols

Materials and Reagents
  • Enzyme Source: Human placental microsomes are a rich source of STS.[6] Alternatively, cell lysates from STS-transfected cell lines can be used.[7]

  • Radiolabeled Substrate: [6,7-³H]Estrone sulfate ([³H]E1S) or [7-³H]Dehydroepiandrosterone sulfate ([³H]DHEAS).[6]

  • Unlabeled Substrate: Estrone sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS).

  • Inhibitor: Phenylsulfamate or other test compounds.

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4). Phosphate buffer is crucial as it inhibits other arylsulfatases (A and B), enhancing the specificity of the assay for STS.[6]

  • Organic Solvent: Toluene or another suitable non-polar solvent for extraction.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with the chosen organic solvent.

  • 96-well plates or microcentrifuge tubes.

  • Incubator (37°C).

  • Liquid Scintillation Counter.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of the radiolabeled substrate in the assay buffer. The final concentration in the assay will depend on the K_m of the enzyme, but a typical starting point is around 20 µM.

    • Prepare stock solutions of the phenylsulfamate inhibitor and any test compounds in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to create a range of concentrations for IC₅₀ determination.

  • Enzyme Preparation:

    • If using placental microsomes, thaw them on ice and dilute to the desired protein concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • If using cell lysates, prepare them according to standard protocols and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following reactions (in triplicate):

      • Total Activity (Control): Add assay buffer, enzyme preparation, and the vehicle control for the inhibitor (e.g., DMSO).

      • Inhibitor Wells: Add assay buffer, enzyme preparation, and the desired concentrations of the phenylsulfamate inhibitor.

      • Blank (No Enzyme): Add assay buffer and the vehicle control. This will account for any non-enzymatic hydrolysis or background.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of the Enzymatic Reaction:

    • Start the reaction by adding the radiolabeled substrate to all wells. The final reaction volume can be adjusted as needed (e.g., 100-200 µL).

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of product formation.

  • Termination and Extraction:

    • Stop the reaction by adding an excess of the organic solvent (e.g., 1 mL of toluene).

    • Vortex vigorously to ensure efficient extraction of the desulfated, radiolabeled product into the organic phase.

    • Centrifuge the samples to achieve a clear separation of the aqueous and organic phases.

  • Quantification:

    • Carefully transfer a known volume of the organic (upper) phase to a scintillation vial.

    • Add the scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate STS Activity:

    • Subtract the average CPM of the blank wells from the CPM of all other wells.

    • The STS activity can be expressed as the amount of product formed per unit of time per amount of enzyme (e.g., pmol/min/mg protein). This requires a standard curve to convert CPM to pmol.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Activity with Inhibitor / Total Activity)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Quantitative Data Summary
ParameterTypical Value/RangeRationale
Enzyme Concentration Empirically DeterminedTo ensure the reaction rate is linear over the incubation period.
Substrate Concentration ~ K_m value (e.g., 5-20 µM)A substrate concentration near the K_m allows for sensitive detection of inhibition.
Incubation Time 15-60 minutesShould be within the linear range of product formation.
Incubation Temperature 37°COptimal temperature for most mammalian enzymes.
pH 7.4Mimics physiological pH and is optimal for STS activity.
Inhibitor Concentrations Logarithmic series (e.g., 1 pM to 10 µM)To generate a complete dose-response curve for accurate IC₅₀ determination.

Mechanism of Inhibition by Phenylsulfamate

Phenylsulfamate and its derivatives are mechanism-based irreversible inhibitors, also known as suicide inhibitors.[1] The sulfamate moiety is key to this mechanism. The STS enzyme initially recognizes the inhibitor as a substrate. During the catalytic process, the enzyme hydrolyzes the sulfamate group. This generates a reactive intermediate, a sulfamoyl-enzyme complex, which then covalently modifies an active site residue, leading to the irreversible inactivation of the enzyme.

mechanism STS_Active Active STS Enzyme Complex Enzyme-Inhibitor Complex STS_Active->Complex Binding Inhibitor Phenylsulfamate Inhibitor Inhibitor->Complex Intermediate Reactive Intermediate (Sulfamoyl-Enzyme) Complex->Intermediate Catalytic Action STS_Inactive Inactive STS Enzyme (Covalently Modified) Intermediate->STS_Inactive Irreversible Covalent Modification

Sources

Troubleshooting & Optimization

Phenylsulfamate Solutions: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylsulfamate Solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper storage of phenylsulfamate solutions. Understanding the chemical behavior of phenylsulfamate is critical for ensuring experimental reproducibility and the integrity of your results. This document moves beyond simple protocols to explain the "why" behind the procedures, grounding every recommendation in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of phenylsulfamate solutions.

Q1: What is the primary factor affecting the stability of phenylsulfamate in an aqueous solution?

A1: The primary factor affecting the stability of phenylsulfamate in aqueous solutions is hydrolysis. The phenylsulfamate ester bond is susceptible to cleavage by water, a reaction that is significantly influenced by the pH of the solution. This hydrolysis leads to the degradation of phenylsulfamate into sulfamic acid and phenol.

Q2: How does pH influence the rate of hydrolysis of phenylsulfamate solutions?

A2: The rate of phenylsulfamate hydrolysis is highly dependent on pH. Different degradation mechanisms are dominant at different pH ranges:

  • Acidic Conditions (pH 2-5): Under acidic conditions, hydrolysis proceeds via an associative S(N)2(S) mechanism. In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond.

  • Neutral to Moderately Alkaline Conditions (pH 6-9): In this range, a dissociative (E1cB) mechanism is followed. This involves the ionization of the amino group, followed by the expulsion of the phenoxide leaving group to form an N-sulfonylamine intermediate, which is then rapidly attacked by water.

  • Strongly Alkaline Conditions (pH > 9): At higher pH, a dianionic species is formed, which then expels the aryloxide leaving group. The resulting N-sulfonylamine anion is subsequently attacked by a hydroxide ion or water molecule.

A study on N-methyl O-phenyl sulfamate, a model for steroid sulfatase inhibitors, revealed that at neutral pH, an intramolecular proton transfer from the nitrogen to the bridging oxygen atom can accelerate decomposition by a remarkable factor of 1011.

Q3: What are the recommended storage conditions for solid phenylsulfamate?

A3: Solid phenylsulfamate should be stored in a tightly closed container in a dry, cool, and well-ventilated area. The recommended storage temperature is typically between 2°C and 8°C. It is crucial to protect it from moisture to prevent hydrolysis.

Q4: How should I prepare and store phenylsulfamate stock solutions?

A4: For maximum stability and experimental consistency, it is highly recommended to prepare phenylsulfamate solutions fresh before each use. If a stock solution must be prepared, the following guidelines should be followed:

  • Solvent Selection: Whenever possible, use an anhydrous solvent to minimize the risk of hydrolysis. If an aqueous solution is necessary, use high-purity, sterile water.

  • Short-Term Storage: For short-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.

Q5: Can I expect phenylsulfamate to be stable under typical cell culture conditions?

A5: Phenylsulfamate will likely exhibit limited stability under typical cell culture conditions (aqueous media, neutral pH, 37°C). The neutral pH and physiological temperature will facilitate hydrolysis. Therefore, for cell-based assays, it is crucial to prepare the phenylsulfamate solution immediately before adding it to the culture medium.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving phenylsulfamate solutions.

Problem: I am observing a progressive decrease in the biological activity of my phenylsulfamate solution over time.

  • Possible Cause: This is a classic sign of chemical degradation, most likely due to hydrolysis of the phenylsulfamate ester.

  • Solution:

    • Prepare Fresh Solutions: The most effective solution is to prepare your phenylsulfamate solution immediately before each experiment.

    • Proper Storage: If you must use a stock solution, ensure it has been stored correctly (aliquoted, frozen at -80°C, and protected from light).

    • Solvent Choice: If your experimental design permits, consider preparing your stock solution in an anhydrous solvent like DMSO to minimize water-driven degradation.

    • pH Control: Be mindful of the pH of your experimental buffers, as both acidic and alkaline conditions can accelerate hydrolysis.

Problem: I see a precipitate in my phenylsulfamate solution after thawing.

  • Possible Cause 1: Supersaturation. The solution may have been prepared at a concentration close to its solubility limit, and the freeze-thaw cycle may have caused it to crash out of solution.

  • Solution 1: Gently warm the solution and vortex to try and redissolve the precipitate. If this is a recurring issue, consider preparing a slightly less concentrated stock solution.

  • Possible Cause 2: Degradation Products. While less common, it is possible that over extended storage, degradation products (phenol and sulfamic acid) could precipitate, especially if their solubility in the chosen solvent system is lower than that of the parent compound.

  • Solution 2: This indicates significant degradation. The solution should be discarded, and a fresh stock solution should be prepared. To confirm degradation, analytical techniques like HPLC can be employed.

Problem: My experimental results are inconsistent between batches of phenylsulfamate solutions.

  • Possible Cause: Inconsistent solution preparation and storage practices are the most likely culprits. Minor variations in storage time, temperature, or the number of freeze-thaw cycles can lead to different levels of degradation and, consequently, variable effective concentrations.

  • Solution:

    • Standardize Protocols: Implement a strict, standardized protocol for the preparation and storage of all phenylsulfamate solutions.

    • Single-Use Aliquots: The use of single-use aliquots is paramount to ensure that each experiment starts with a solution of comparable integrity.

    • Quality Control: For critical applications, consider performing a quality control check (e.g., via HPLC) on newly prepared stock solutions to establish a baseline concentration and purity.

Section 3: Experimental Protocols & Data

Table 1: Recommended Storage Conditions for Phenylsulfamate
FormTemperatureDurationKey Considerations
Solid 2°C to 8°CLong-termStore in a tightly sealed container in a dry, well-ventilated area.
Solution (in anhydrous solvent, e.g., DMSO) -20°CUp to 1 monthAliquot into single-use vials to avoid moisture contamination and freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage of solutions.
Solution (in aqueous buffer) Freshly PreparedUse ImmediatelyHighly recommended to avoid hydrolysis.
-20°C / -80°CNot RecommendedProne to hydrolysis, even when frozen.
Protocol: Stability Assessment of Phenylsulfamate Solution using HPLC

This protocol outlines a general method to assess the stability of a phenylsulfamate solution.

  • Preparation of Standard Solution: Accurately weigh and dissolve phenylsulfamate in the desired solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation (Stress Studies): To identify potential degradation products, subject the phenylsulfamate solution to forced degradation conditions as recommended by ICH guidelines. This may include:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

  • Time-Point Stability Study:

    • Store aliquots of your phenylsulfamate solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.

  • HPLC Analysis:

    • Use a validated reverse-phase HPLC method. A C18 column is often suitable.

    • The mobile phase will depend on the specific phenylsulfamate derivative but could consist of a gradient of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid.

    • Use a UV detector set to a wavelength where phenylsulfamate and its potential degradation products (like phenol) absorb.

  • Data Analysis:

    • Quantify the peak area of the parent phenylsulfamate compound at each time point.

    • Calculate the percentage of phenylsulfamate remaining relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of phenylsulfamate under different pH conditions.

G cluster_acidic Acidic Hydrolysis (pH 2-5) S(N)2(S) Mechanism Phenylsulfamate_A Phenylsulfamate TransitionState_A Associative Transition State Phenylsulfamate_A->TransitionState_A H2O_A H2O H2O_A->TransitionState_A Nucleophilic Attack on Sulfur Products_A Sulfamic Acid + Phenol TransitionState_A->Products_A S-O Bond Cleavage G cluster_neutral_alkaline Neutral to Alkaline Hydrolysis (pH > 6) E1cB Mechanism Phenylsulfamate_B Phenylsulfamate Anion_B Anionic Intermediate (Deprotonated Amine) Phenylsulfamate_B->Anion_B Deprotonation Intermediate_B N-sulfonylamine Intermediate Anion_B->Intermediate_B Expulsion of Phenoxide Products_B Sulfamic Acid + Phenol Intermediate_B->Products_B H2O_B H2O / OH- H2O_B->Products_B Nucleophilic Attack

Caption: Phenylsulfamate degradation under neutral to alkaline conditions.

References

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523–530. [Link]

  • Valdez, C. A., Le, H., El-Baradie, K. B., & Kluger, R. (2011). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society, 133(25), 9878–9887. [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Sci-Hub. [Link]

  • Valdez, C. A., Le, H., El-Baradie, K. B., & Kluger, R. (2011). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. ResearchGate. [Link]

  • Carl ROTH. (n.d.).

Technical Support Center: Phenylsulfamate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylsulfamate and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with phenylsulfamate in aqueous environments. As a compound class used in the development of steroid sulfatase inhibitors, maintaining the integrity of the sulfamate ester bond is paramount for experimental success and data reproducibility.[1]

This document moves beyond simple protocols to explain the underlying chemical principles governing phenylsulfamate hydrolysis. By understanding the "why," you will be better equipped to design robust experiments and troubleshoot unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my phenylsulfamate compound in a neutral buffer, but I'm seeing significant degradation within hours. Why is this happening?

A: This is a common observation and is due to the inherent reactivity of the sulfamate group at neutral pH. Phenylsulfamates can undergo a "proton-in-flight" mechanism where an intramolecular proton transfer from the nitrogen to the phenoxy leaving group dramatically accelerates hydrolysis by a factor of up to 10¹¹.[1] Therefore, a neutral pH is often not the most stable environment for these compounds.

Q2: What are the primary degradation products of phenylsulfamate hydrolysis?

A: The hydrolysis of the S-O bond in phenylsulfamate typically yields sulfamic acid and the corresponding phenol as the main products.[2][3] Monitoring the appearance of the phenol peak in your analytical run (e.g., by HPLC or LC-MS) is a direct way to quantify the extent of degradation.

Q3: What is the optimal pH range for storing phenylsulfamate solutions?

A: Phenylsulfamates generally exhibit maximum stability in the slightly acidic range, typically between pH 3.0 and 5.0. In this range, the rate of both acid-catalyzed and base-catalyzed hydrolysis is minimized.

Q4: How significant is temperature in phenylsulfamate degradation?

A: Temperature is a critical factor. The rate of hydrolysis is strongly dependent on temperature, following Arrhenius behavior. Storing solutions at elevated temperatures, even room temperature, can significantly accelerate degradation compared to refrigerated or frozen conditions.[4]

Q5: Can my choice of buffer impact the stability of my compound?

A: Absolutely. While the primary role of the buffer is to control pH, the buffer species themselves can sometimes participate in the reaction. However, the most critical function is to have sufficient buffer capacity to maintain the pH in the desired stability range.[5][6] Commonly used pharmaceutical buffers like citrate, acetate, and phosphate are generally suitable, provided they are used within their effective buffering ranges.[7][8]

Understanding the Mechanism: pH is the Master Variable

The hydrolytic stability of phenylsulfamate is fundamentally dictated by the pH of the aqueous solution. Different degradation mechanisms dominate at different pH values, making pH control the single most important factor in preventing unwanted hydrolysis.

cluster_pH pH Environment cluster_Mech Dominant Hydrolysis Mechanism pH_Acid Acidic (pH < 5) Mech_SN2 Associative S(N)2(S) Water acts as nucleophile S-O bond cleavage pH_Acid->Mech_SN2 S(N)2(S) Pathway pH_Neutral Neutral (pH ~7) Mech_PIF Proton-in-Flight Intramolecular H+ transfer Highly accelerated decomposition pH_Neutral->Mech_PIF Proton-in-Flight Pathway pH_Alkaline Alkaline (pH > 8) Mech_E1cB Dissociative E1cB 1. Ionization of -NH2 group 2. Expulsion of leaving group pH_Alkaline->Mech_E1cB E1cB Pathway

Caption: pH-Dependent Hydrolysis Pathways of Phenylsulfamate.

Table 1: Summary of pH Influence on Phenylsulfamate Hydrolysis
pH RangeDominant MechanismRelative Rate of HydrolysisKey Considerations
< 2.0 Specific Acid CatalysisHighProtonation of the sulfamate group facilitates nucleophilic attack by water.[9]
2.0 - 5.0 Associative S(N)2(S)Low (Optimal Stability) This is generally the most stable region for phenylsulfamates.
6.0 - 8.0 Proton-in-Flight / E1cBVery HighSpontaneous hydrolysis is significantly accelerated at physiological pH.
> 8.0 Dissociative E1cBHighIonization of the amino group leads to a rapid elimination reaction.[2][10]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and solving stability issues.

Start Problem: Phenylsulfamate degradation observed in analysis. Check_pH Is solution pH within 3.0 - 5.0 range? Start->Check_pH Check_Temp Was the solution prepared fresh and stored at ≤ 4°C? Check_pH->Check_Temp Yes Action_pH Action: Adjust pH with a suitable buffer (Citrate, Acetate). Verify with pH meter. Check_pH->Action_pH No Check_Storage Was the stock stored as a solid at -20°C? Check_Temp->Check_Storage Yes Action_Temp Action: Prepare fresh solutions. Use immediately or store aliquots at -80°C. Check_Temp->Action_Temp No Check_Analytics Is the analytical method (e.g., HPLC) validated for stability indication? Check_Storage->Check_Analytics Yes Action_Storage Action: Procure new compound lot. Always store solid powder in a desiccator at -20°C. Check_Storage->Action_Storage No Action_Analytics Action: Develop a stability-indicating method. Monitor for phenol and parent compound peaks. Check_Analytics->Action_Analytics No End Solution: Stable phenylsulfamate for reliable experiments. Check_Analytics->End Yes Action_pH->Check_Temp Action_Temp->Check_Storage Action_Storage->Check_Analytics Action_Analytics->End

Caption: Systematic Troubleshooting Workflow for Phenylsulfamate Degradation.

Best Practices & Experimental Protocols

Adherence to the following best practices and protocols will significantly mitigate the risk of premature compound degradation.

Best Practices for Handling and Storage
  • Long-Term Storage: Always store phenylsulfamate compounds as a dry, solid powder at -20°C or below in a tightly sealed container with a desiccant.[11]

  • Solution Preparation: Whenever possible, prepare aqueous solutions fresh on the day of the experiment.[12][11]

  • pH Control: Use a calibrated pH meter to verify the pH of your final solution. Do not rely on theoretical calculations alone.

  • Temperature Control: During preparation, keep solutions on ice. For short-term storage (a few days), store at 2-8°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.[11]

  • Buffer Selection: Choose a buffer system whose pKa is close to the target pH to ensure maximum buffering capacity.

Table 2: Recommended Buffer Systems for Phenylsulfamate Stabilization
Buffer SystemEffective pH RangeTypical ConcentrationNotes
Citrate Buffer 2.5 - 6.510 - 50 mMWidely used and provides good stability in the optimal acidic range.[7]
Acetate Buffer 3.6 - 5.610 - 100 mMAn excellent choice for maintaining the pH in the most stable region for phenylsulfamates.[7][13]
Phosphate Buffer 6.0 - 8.010 - 50 mMUse with caution. While common, this range is where phenylsulfamates are highly unstable. Only use if experimentally required and accept a short half-life.[7][8]
Protocol: Forced Degradation Study to Determine Optimal pH

This protocol allows you to empirically determine the stability of your specific phenylsulfamate derivative under different pH conditions.

Objective: To identify the pH of maximum stability for a phenylsulfamate compound in an aqueous solution.

Materials:

  • Phenylsulfamate compound

  • Buffers: 0.1 M Hydrochloric Acid (pH 1), 0.1 M Acetate Buffer (pH 4), 0.1 M Phosphate Buffer (pH 7.4), 0.1 M Borate Buffer (pH 9)

  • High-purity water

  • HPLC or LC-MS/MS system

  • Calibrated pH meter

  • Constant temperature incubator or water bath (e.g., 40°C)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your phenylsulfamate (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

  • Sample Preparation:

    • Label four sets of vials for each pH condition and time point (e.g., T=0, T=2h, T=6h, T=24h).

    • For each vial, add the appropriate buffer to reach a final volume of 1 mL.

    • Spike each vial with a small volume of the stock solution to achieve a final concentration of ~50 µg/mL. Ensure the volume of organic solvent is minimal (<2% of total volume).

  • Time Zero (T=0) Analysis: Immediately after preparation, take the T=0 vials and analyze them using a stability-indicating HPLC/LC-MS method to determine the initial peak area of the parent compound.

  • Incubation: Place the remaining vials in a constant temperature incubator set to 40°C to accelerate degradation.

  • Time-Point Analysis: At each subsequent time point (2h, 6h, 24h), remove the corresponding set of vials from the incubator, quench the reaction by placing them on ice or adding an equal volume of mobile phase, and analyze immediately.

  • Data Analysis:

    • Calculate the percentage of phenylsulfamate remaining at each time point relative to the T=0 sample for each pH condition.

    • Plot the percentage of compound remaining versus time for each pH.

    • The pH condition that shows the slowest rate of degradation is the optimal pH for your compound's stability.

This systematic approach provides a robust, self-validating system to ensure the integrity of your phenylsulfamate compound, leading to more reliable and reproducible experimental outcomes.

References

Sources

Troubleshooting low yields in phenylsulfamate-mediated Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low yields in phenylsulfamate-mediated Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this challenging yet powerful cross-coupling reaction. As Senior Application Scientists, we provide not just procedural steps, but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a phenylsulfamate electrophile is showing low to no conversion. Where should I start my troubleshooting?

A1: Low conversion is a common hurdle, often stemming from issues with the catalytic cycle's initiation or key steps. The primary suspect is the challenging oxidative addition of the aryl sulfamate's C–O bond to the metal center, which is significantly more demanding than for typical aryl halides.[1][2][3]

Here is a systematic approach to begin your investigation:

  • Inert Atmosphere Integrity: The active Pd(0) or Ni(0) catalyst is highly sensitive to oxygen.[4][5] Any exposure can lead to the formation of inactive oxides (e.g., palladium black), effectively halting the catalytic cycle.[5]

    • Actionable Advice: Ensure your reaction setup is rigorously purged with an inert gas like argon or nitrogen. Use degassed solvents and perform reagent additions under a positive pressure of inert gas. Techniques like freeze-pump-thaw cycles for solvents are highly recommended for sensitive reactions.[6][7]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Phenylsulfamate: Ensure it is free from residual phenol, which can interfere with the reaction.

    • Boronic Acid/Ester: Boronic acids are prone to degradation, especially through protodeboronation.[5][8][9][10] It's best to use freshly acquired or purified boronic acids. For greater stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5][9]

    • Base: The base's quality and solubility are critical. An old or hydrated base may be less effective.[10]

  • Catalyst and Ligand Choice: Not all Suzuki coupling catalysts are effective for aryl sulfamates. Due to the strength of the C-O bond, specialized, highly active catalyst systems are often required.

    • Actionable Advice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the difficult oxidative addition step.[2][9] Nickel-based catalysts, such as NiCl₂(PCy₃)₂ or NiCl₂(dppp), have also proven to be highly effective for these substrates.[1][11][12]

Troubleshooting Workflow: Diagnosing Low Conversion

Below is a workflow to systematically address low conversion issues.

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing a significant amount of protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a frequent cause of low yields.[8][9][10] This side reaction is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[9]

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but overly strong or aqueous bases can accelerate its decomposition.[13]

    • Actionable Advice: If you are using a strong base like NaOH, consider switching to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[9][14] In some cases, fluoride bases like KF can be effective and minimize protodeboronation.[13] Using a finely powdered, anhydrous base can also be beneficial.

  • Boronic Acid Stability: As mentioned, boronic acids themselves can be unstable.

    • Actionable Advice: Convert the boronic acid to a more robust derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are generally more resistant to protodeboronation under coupling conditions.[5][9]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9]

    • Actionable Advice: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion for the desired product. Some highly active catalyst systems for aryl sulfamates have been shown to work at room temperature, which can significantly suppress this side reaction.[2][15]

Q3: My catalyst appears to be decomposing, forming palladium black. What is causing this and how can I prevent it?

A3: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form.[5] This is a common deactivation pathway.

Causes and Prevention of Catalyst Decomposition:

  • Oxygen Contamination: This is the most common culprit. The active Pd(0) species is readily oxidized, leading to decomposition.[5]

    • Preventative Measure: Rigorous exclusion of oxygen is critical. Ensure all components are handled under an inert atmosphere and that solvents are thoroughly degassed.[4][5][10]

  • Ligand Oxidation: Phosphine ligands, especially triphenylphosphine, can be oxidized to phosphine oxides, which may inhibit the catalytic cycle and lead to catalyst instability.[5]

    • Preventative Measure: Use high-purity ligands. Store them under an inert atmosphere. More robust, bulky electron-rich ligands (e.g., dialkylbiarylphosphines) are generally less prone to oxidation.

  • High Temperatures: While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition.[5]

    • Preventative Measure: Optimize the temperature. If high temperatures are required, ensure the chosen ligand forms a thermally stable palladium complex.

Q4: I am using a phenylsulfamate with electron-donating groups and getting very low yields, while my electron-poor substrates work fine. Why is this happening?

A4: This is a classic challenge related to the electronic nature of the oxidative addition step. The oxidative addition of the aryl sulfamate to the metal center is the turnover-limiting step in many of these couplings.[2] This step is generally easier for substrates with electron-withdrawing groups.[16]

  • Scientific Rationale: Electron-withdrawing groups on the phenyl ring make the carbon attached to the sulfamate group more electrophilic and the C-O bond more susceptible to cleavage by the electron-rich metal center. Conversely, electron-donating groups enrich the phenyl ring with electron density, making the C-O bond stronger and less reactive towards oxidative addition.

Optimization Strategies for Electron-Rich Phenylsulfamates:

  • More Active Catalyst System: You will likely need a more potent catalyst to overcome the higher activation barrier.

    • Actionable Advice: Nickel-based catalysts are often superior for these challenging substrates.[1][12] If using palladium, employ highly electron-rich and bulky ligands like XPhos or SPhos to increase the electron density on the palladium center, which promotes oxidative addition.[2][9]

  • Higher Temperatures: Increased thermal energy can help overcome the activation barrier for the oxidative addition.[9][16]

    • Actionable Advice: Gradually increase the reaction temperature, while monitoring for potential side reactions or catalyst decomposition.

Experimental Protocols

General Protocol for Phenylsulfamate Suzuki Coupling

This protocol is a general starting point and requires optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phenylsulfamate (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes by alternating between vacuum and the inert gas supply (at least 3 cycles).[6]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or THF, often with a small amount of water) via syringe. The concentration is typically 0.1-0.2 M relative to the limiting reagent.

  • Catalyst Addition: Add the palladium or nickel catalyst (e.g., (dppf)Ni(o-tolyl)(Cl) or (1-tBu-Indenyl)Pd(XPhos)Cl, 1-5 mol%) and any separate ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C, but some systems work at room temperature) and monitor the reaction progress by TLC or LC-MS.[12][16]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Catalyst & Condition Selection

The choice of catalyst, base, and solvent is critical for success. The following table summarizes conditions reported for successful Suzuki couplings of aryl sulfamates.

Catalyst SystemBaseSolventTemperature (°C)Substrate Scope NotesReference
dppfNi(o-tol)(Cl)K₃PO₄Toluene80-100Broad scope, including some sterically hindered substrates.[16]
NiCl₂(PCy₃)₂K₃PO₄Toluene110Good for electron-donating and withdrawing groups.[1][12]
(1-tBu-Indenyl)Pd(XPhos)ClK₂CO₃Toluene/MethanolRoom Temp.Highly active, allows for room temperature coupling.[2]
NHC-Pd(II)-Mp ComplexesK₂CO₃Dioxane100First phosphine-free Pd catalyst for this coupling.

Mechanistic Overview & Troubleshooting Logic

The catalytic cycle provides a framework for understanding potential points of failure.

Caption: The Suzuki cycle with key troubleshooting points for aryl sulfamates.

This diagram illustrates that the primary challenges in phenylsulfamate Suzuki couplings are the initial oxidative addition step and the stability of the boronic acid during the transmetalation phase. By focusing your troubleshooting efforts on these two areas—namely, enhancing catalyst activity and protecting the boronic acid—you can systematically overcome low yields.

References

  • Hao, W., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Leclaire, J., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Various Authors. (2014). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. Available at: [Link]

  • Stradiotto, M., et al. (2013). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters. Available at: [Link]

  • Stradiotto, M., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics. Available at: [Link]

  • Riente, P., & Pericàs, M. A. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. Available at: [Link]

  • Stradiotto, M., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ResearchGate. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Nolan, S. P., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Degli Innocenti, M., & Schaub, T. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – An Asian Journal. Available at: [Link]

Sources

Optimizing experimental conditions for phenylsulfamate enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylsulfamate enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the experimental process. Here, we combine established scientific principles with field-proven insights to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a phenylsulfamate enzyme assay?

Phenylsulfamate enzyme assays are designed to measure the activity of sulfatase enzymes, which catalyze the hydrolysis of sulfate esters.[1] A common target for these assays is steroid sulfatase (STS), an enzyme pivotal in the biosynthesis of active steroid hormones.[2][3] The assay typically involves incubating the enzyme with a substrate containing a phenylsulfamate group. The enzyme cleaves the sulfate group, releasing a product that can be detected and quantified. Depending on the substrate used, this detection can be colorimetric, fluorometric, or radiometric.[1][4][5]

Q2: What are the common enzymes studied using phenylsulfamate-based assays?

The primary enzyme studied is steroid sulfatase (STS) , also known as arylsulfatase C.[6] STS is a key enzyme in the production of biologically active estrogens and androgens from inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[2][6] Its role in hormone-dependent cancers, such as breast and prostate cancer, makes it a significant therapeutic target.[2][7] Consequently, phenylsulfamate derivatives are often used as inhibitors in these assays to screen for potential drug candidates.[7][8]

Q3: What are the different types of substrates used in these assays?

The choice of substrate dictates the detection method and sensitivity of the assay. Common types include:

  • Chromogenic Substrates: These substrates, like p-nitrocatechol sulfate, release a colored product upon hydrolysis by the sulfatase enzyme.[1][9] The change in color can be measured spectrophotometrically, providing a straightforward method for determining enzyme activity.[4][10]

  • Fluorogenic Substrates: These substrates generate a fluorescent product upon enzymatic cleavage, offering higher sensitivity compared to chromogenic substrates.[5]

  • Radiolabeled Substrates: Substrates such as [³H]estrone-3-sulfate are used in radiometric assays.[2][8] After the enzymatic reaction, the radiolabeled product is extracted and quantified using a scintillation counter. This method is highly sensitive and specific.

Q4: Why is buffer selection and pH control critical for the assay?

Enzyme activity is highly dependent on the pH of the reaction environment.[11][12] For steroid sulfatase, a pH of 7.4 is often optimal for measuring its activity.[6] Using a suitable buffer system, such as a phosphate buffer, is crucial to maintain a stable pH throughout the experiment.[6][12] It's important to note that some buffers or their components can interfere with the assay. For instance, phosphate buffer can inhibit arylsulfatases A and B, which can be advantageous for specifically measuring STS activity.[6] The buffering capacity of the chosen buffer should be sufficient to resist pH changes during the reaction.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during your phenylsulfamate enzyme assays.

High Background Signal

Q5: I am observing a high background signal in my colorimetric assay, even in my no-enzyme control. What are the potential causes and how can I resolve this?

A high background signal can mask the true enzymatic activity, leading to inaccurate results.[13] The primary causes often relate to reagent integrity and substrate instability.[13]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Substrate Instability Chromogenic and fluorogenic substrates can degrade over time, leading to spontaneous release of the detectable product.[13]1. Prepare Fresh Substrate: Always prepare the substrate solution fresh for each experiment.[14] 2. Proper Storage: Store the substrate according to the manufacturer's instructions, typically protected from light and at a low temperature. 3. Minimize Pre-incubation: Reduce the time the substrate is in the assay buffer before starting the reaction.[13]
Reagent Contamination Buffers and other reagents can be contaminated with substances that either mimic the product or interfere with the detection wavelength.[13][15]1. Use High-Purity Reagents: Ensure all chemicals and water are of high purity.[13] 2. Test Individual Components: Run controls with each individual reagent to identify the source of contamination.
Inadequate Washing In plate-based assays, insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[15]1. Optimize Washing Protocol: Increase the number of washing steps or the volume of wash buffer. 2. Proper Technique: Ensure complete aspiration of the wash buffer after each step.[16]
Compound Interference If screening inhibitors, the test compounds themselves may be colored or fluorescent at the detection wavelength.[13]1. Run Compound-Only Controls: Include controls with the test compound in the assay buffer without the enzyme to measure its intrinsic signal.
Low or No Enzyme Activity

Q6: My assay shows very low or no signal, even in the positive control. What should I check?

A lack of signal suggests a problem with one of the core components of the enzymatic reaction.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Enzyme The enzyme may have lost its activity due to improper storage or handling.1. Verify Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.[1] 2. Use a Fresh Aliquot: Test a new, un-thawed aliquot of the enzyme. 3. Check for Inhibitors: Ensure that none of the buffers or reagents contain enzyme inhibitors (e.g., sodium azide for peroxidase-based detection systems).
Incorrect Assay Conditions Suboptimal pH, temperature, or buffer composition can significantly reduce enzyme activity.[11]1. Verify pH: Measure the pH of your final reaction buffer. 2. Optimize Temperature: Ensure the incubation is carried out at the optimal temperature for the enzyme (e.g., 37°C for human STS).[9] 3. Check Reagent Concentrations: Double-check the final concentrations of all components in the assay.
Substrate Concentration Too Low If the substrate concentration is well below the enzyme's Michaelis constant (Km), the reaction rate will be very low.1. Increase Substrate Concentration: Try a higher concentration of the substrate. For kinetic studies, a range of substrate concentrations should be tested.[14]
Improperly Prepared Reagents Errors in the preparation of buffers, substrate, or enzyme solutions can lead to a failed assay.1. Review Preparation Steps: Carefully re-examine the protocol and calculations for all reagent preparations.[17]
Poor Reproducibility

Q7: I am getting inconsistent results between replicate wells and between experiments. How can I improve the reproducibility of my assay?

Poor reproducibility can stem from technical errors or variations in assay conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Pipetting Inaccuracies Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in results.1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.[16] 2. Consistent Technique: Use a consistent pipetting technique, ensuring no air bubbles are introduced.[18]
Temperature Fluctuations Variations in incubation temperature can affect the rate of the enzymatic reaction.[11]1. Use a Thermostatically Controlled Incubator: Ensure the incubator maintains a stable temperature. 2. Pre-warm Reagents: Pre-warm the assay plate and reagents to the reaction temperature before initiating the reaction.[11][17]
Edge Effects in Microplates Wells on the outer edges of a microplate can experience more evaporation and temperature variation, leading to inconsistent results.1. Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for samples. Fill them with buffer or water to create a humidified barrier.
Reagent Instability Degradation of reagents over the course of an experiment can lead to drift in the signal.1. Prepare Reagents Fresh: As mentioned previously, prepare critical reagents like the substrate and enzyme solution fresh.[14] 2. Keep Reagents on Ice: Keep enzyme solutions on ice during the experiment setup.[18]

Experimental Protocols & Data

Protocol 1: Standard Colorimetric Steroid Sulfatase (STS) Activity Assay

This protocol is adapted for the measurement of STS activity using p-nitrocatechol sulfate as a substrate.[9]

Materials:

  • Enzyme source (e.g., purified STS, cell lysate, or microsomes)

  • p-Nitrocatechol sulfate (substrate)

  • Sodium acetate buffer (e.g., 200 mM, pH 5.0)[9]

  • Sodium hydroxide (NaOH) solution (e.g., 1 N) to stop the reaction[9]

  • 96-well clear flat-bottom plate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions using high-purity water. Bring all reagents to the assay temperature (e.g., 37°C) before use, except for the enzyme, which should be kept on ice.

  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrocatechol to relate absorbance to the amount of product formed.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: Assay buffer and substrate.

    • Positive Control: Assay buffer, substrate, and a known active enzyme preparation.

    • Test Sample: Assay buffer, substrate, and your enzyme sample.

    • Sample Background Control: Assay buffer and your enzyme sample (no substrate).

  • Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9] The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Add NaOH solution to each well to stop the enzymatic reaction. This will also cause a color change in the liberated p-nitrocatechol.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Correct the test sample absorbance by subtracting the sample background control reading.

    • Use the standard curve to determine the amount of product formed.

    • Calculate the enzyme activity, often expressed in units/mL or nmol/min/mg of protein.

Protocol 2: IC₅₀ Determination for an STS Inhibitor

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[8]

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in a suitable solvent (e.g., DMSO), and then further dilute into the assay buffer.

  • Pre-incubation: In a microplate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor. Pre-incubate this mixture for a set time (e.g., 15 minutes) at the assay temperature.[8]

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Incubation and Detection: Follow the same incubation and detection steps as in the standard activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Quantitative Data Summary

The following table provides typical concentration ranges and conditions for a steroid sulfatase assay. These values may require optimization for your specific experimental setup.

Parameter Typical Range/Value Reference
pH 5.0 - 7.4[6][9]
Temperature 37°C[8][9]
Substrate Concentration Varies (e.g., 2.5 mM for p-nitrocatechol sulfate)[9]
Enzyme Concentration Should be in the linear range of the assay[14]
Incubation Time 20 - 60 minutes[8][9]

Visualizations

Workflow for Phenylsulfamate Enzyme Assay

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers & Reagents P2 Prepare Substrate (e.g., p-NCS) P3 Prepare Enzyme & Inhibitor Dilutions A1 Add Enzyme & Inhibitor to Plate P3->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (Initiate Reaction) A2->A3 A4 Incubate (e.g., 37°C) A3->A4 A5 Stop Reaction (e.g., add NaOH) A4->A5 D1 Read Absorbance (e.g., 515 nm) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: General workflow for IC₅₀ determination of an enzyme inhibitor.

Troubleshooting Logic for High Background

HighBackgroundTroubleshooting Start High Background Signal? CheckSubstrate Is Substrate Freshly Prepared? Start->CheckSubstrate CheckReagents Are Reagents High Purity? CheckSubstrate->CheckReagents Yes Sol_Substrate Prepare Fresh Substrate, Store Properly CheckSubstrate->Sol_Substrate No CheckWashing Is Washing Adequate? CheckReagents->CheckWashing Yes Sol_Reagents Use High-Purity Water & Reagents CheckReagents->Sol_Reagents No CheckCompound Compound Interference? CheckWashing->CheckCompound Yes Sol_Washing Optimize Wash Steps, Ensure Aspiration CheckWashing->Sol_Washing No Sol_Compound Run Compound-Only Controls CheckCompound->Sol_Compound Yes End Background Reduced CheckCompound->End No Sol_Substrate->CheckReagents Sol_Reagents->CheckWashing Sol_Washing->CheckCompound Sol_Compound->End

Caption: Decision tree for troubleshooting high background signals.

References

Sources

Technical Support Center: Forced Degradation Studies for Phenylsulfamate Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of phenylsulfamate-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assessing the stability of this crucial chemical moiety. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, scientifically sound, and meet regulatory expectations.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[2] For molecules containing a phenylsulfamate group, a targeted approach to forced degradation is essential due to the specific chemical nature of the sulfamate bond.

This guide is structured to address the most common challenges and questions that arise during the stability assessment of phenylsulfamates, providing both troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Strategy & Method Development

Q1: What is the primary goal of a forced degradation study for a phenylsulfamate compound, and what is a reasonable target for degradation?

A1: The primary goal is to intentionally degrade the phenylsulfamate compound under more severe conditions than those used for accelerated stability testing to predict its degradation pathways and identify potential degradants.[2] According to ICH guidelines, the aim is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[1][4] Degradation beyond 20% can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions, complicating the analysis.[4]

Troubleshooting:

  • No or Minimal Degradation: If you observe less than 5% degradation, your stress conditions are likely too mild. Consider increasing the concentration of the stressor (e.g., acid, base), elevating the temperature, or extending the exposure time.[5]

  • Complete or Excessive Degradation: If the parent compound is almost entirely degraded, the stress conditions are too harsh. You should decrease the stressor concentration, lower the temperature, or shorten the incubation period.[5]

Q2: How do I develop a stability-indicating analytical method for my phenylsulfamate compound?

A2: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Key Steps for Method Development:

  • Initial Screening: Start with a broad gradient method to separate the parent compound from potential degradants generated during initial stress testing.

  • Forced Degradation Sample Analysis: Analyze samples from all stress conditions (acidic, basic, oxidative, thermal, photolytic) to ensure the method separates all generated degradants from the parent peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or MS to assess the purity of the parent peak in stressed samples. This confirms that no degradants are co-eluting.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 2: Hydrolytic Degradation

The sulfamate group's stability is highly dependent on pH. Understanding its behavior under acidic and basic conditions is fundamental.

Q3: My phenylsulfamate is degrading rapidly under acidic conditions. What is the likely mechanism, and how can I control the degradation rate?

A3: Phenylsulfamates can undergo acid-catalyzed hydrolysis. The mechanism often involves the protonation of the nitrogen atom, followed by a nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N or S-O bond.[6] This results in the formation of sulfamic acid and the corresponding phenol. To control the degradation, you can decrease the acid concentration (e.g., from 0.1 M HCl to 0.01 M HCl) or lower the temperature of the study.

Q4: What degradation products should I expect under basic conditions?

A4: In neutral to moderately alkaline solutions, phenylsulfamate esters can follow a dissociative pathway. This involves the ionization of the amino group, followed by the expulsion of the leaving group to form an N-sulfonylamine intermediate.[7] In more alkaline conditions, further ionization can occur, leading to a dianionic species that then breaks down.[7] The expected degradation products are typically sulfamic acid and the corresponding phenol.

Experimental Protocol: Hydrolytic Degradation
  • Stock Solution Preparation: Prepare a stock solution of your phenylsulfamate compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl to achieve a final drug concentration of about 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH to a final concentration of about 0.1 mg/mL.

    • Incubate at 60°C.

    • Withdraw samples at the same time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with water.

    • Incubate under the same conditions as the acid and base samples.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Workflow for Hydrolytic Degradation Study.

Section 3: Oxidative Degradation

Oxidative stress can reveal important information about a molecule's susceptibility to degradation in the presence of oxidizing agents.

Q5: What are the common oxidizing agents used in forced degradation, and what degradation products are expected for a phenylsulfamate?

A5: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent, typically at a concentration of 3-30%. The phenylsulfamate moiety can be susceptible to oxidation, potentially leading to hydroxylation of the aromatic ring or cleavage of the sulfamate group. The specific degradation pathway can be complex and may involve free radical mechanisms.[8]

Troubleshooting:

  • Inconsistent Results: The rate of oxidative degradation can be sensitive to trace metals, which can catalyze the decomposition of H₂O₂. Ensure high-purity reagents and glassware are used.

Experimental Protocol: Oxidative Degradation
  • Preparation: Mix your stock solution with 3% H₂O₂ to a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at various time points (e.g., 2, 8, 24 hours) for HPLC analysis. No quenching is typically necessary before injection.

Section 4: Photolytic and Thermal Degradation

Assessing the impact of light and heat is crucial for determining appropriate packaging and storage conditions.

Q6: My compound shows significant degradation under photostability testing. What does this mean, and how can I mitigate it?

A6: Significant photodegradation indicates that your compound is light-sensitive. According to ICH Q1B guidelines, photostability testing should be an integral part of stress testing.[9][10][11] The testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[12] If your compound is unstable, it will require light-resistant packaging.

Q7: What are typical conditions for thermal degradation studies?

A7: Thermal degradation studies are typically performed on the solid drug substance in a temperature-controlled oven.[13] A common starting point is 80°C for up to 48 hours.[5] If no degradation is observed, the temperature can be increased. The goal is to assess the stability of the compound at elevated temperatures it might encounter during manufacturing or storage.[13]

Experimental Protocol: Photostability and Thermal Degradation
  • Photostability (as per ICH Q1B):

    • Spread a thin layer of the solid drug substance in a suitable container.

    • Expose the sample to a calibrated light source that provides both cool white fluorescent and near-UV light.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Place the solid drug substance in a vial and store it in an oven at a controlled temperature (e.g., 80°C).

    • Analyze samples at various time points.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Potential Degradation Pathways for Phenylsulfamates.

Summary of Recommended Stress Conditions

Stress ConditionReagent/ParameterTypical Conditions
Acidic Hydrolysis 0.01 M - 1 M HCl60-80°C
Basic Hydrolysis 0.01 M - 1 M NaOH60-80°C
Oxidative 3-30% H₂O₂Room Temperature
Thermal Heat (Solid State)80°C or higher
Photolytic ICH Q1B Light Source1.2 million lux-hours & 200 W h/m²

References

  • A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. (n.d.). Vertex AI Search.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). ResearchGate.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeva.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A Review on Stability Studies of Pharmaceutical Products. (n.d.). IJPRS.
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). EMA.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • A REVIEW ON STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2020, November 3). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube.
  • Thermal degradation: Significance and symbolism. (n.d.). ScienceDirect.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing.
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (2025, August 6). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Thermal stability and decomposition of pharmaceutical compounds. (2025, August 5). ResearchGate.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). MDPI.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). ACS Publications.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). NIH.
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (n.d.). NIH.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (n.d.). PubMed.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023, February 4). NIH.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (n.d.). MDPI.
  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed.
  • Oxidative degradation of sulfamethazine by manganese oxide supported biochar activated periodate: Effect and mechanism. (2025, January 1). PubMed.
  • Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. (n.d.). ResearchGate.
  • The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. (n.d.). ACS Publications.
  • Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. (n.d.). NIH.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023, February 4). Journal of the American Chemical Society.
  • Hydrolysis of sulphonamides in aqueous solutions. (2025, August 6). ResearchGate.
  • Elucidation of the oxidation mechanisms and pathways of sulfamethoxazole degradation under Fe(II) activated percarbonate treatment. (2025, August 7). ResearchGate.
  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 22). PubMed.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). Semantic Scholar.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Sulfamates and their therapeutic potential. (n.d.). PubMed.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). NIH.
  • Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
  • Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. (n.d.). RSC Publishing.

Sources

Overcoming matrix effects in LC-MS/MS analysis of phenylsulfamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of phenylsulfamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on overcoming matrix effects.

Introduction to Matrix Effects in Phenylsulfamate Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules like phenylsulfamate in complex biological matrices due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of "matrix effects."[2][3][4]

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and reproducibility of quantitative results.[3][4][6] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[5][7]

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects in your phenylsulfamate LC-MS/MS assays, ensuring the generation of reliable and robust data that meets regulatory expectations.[8][9]

Troubleshooting Guide

This section addresses specific, common problems encountered during the LC-MS/MS analysis of phenylsulfamate, providing potential causes and actionable solutions.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Symptom: You observe a significantly weaker signal for phenylsulfamate than expected, or the signal is absent altogether, particularly in matrix samples compared to neat standards.

Potential Cause: Severe ion suppression is the most likely culprit.[3][10] This occurs when matrix components co-elute with phenylsulfamate and compete for ionization in the MS source.[3][6]

Step-by-Step Solutions:

  • Confirm Ion Suppression:

    • Protocol: Perform a post-column infusion experiment.

    • Procedure: Continuously infuse a standard solution of phenylsulfamate directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.[4][6][11]

    • Interpretation: A dip in the constant signal baseline at the retention time of phenylsulfamate confirms that co-eluting matrix components are causing ion suppression.[11]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][7][12]

    • Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing salts and other polar interferences.[7][13]

      • Pro-Tip: Adjust the pH of the aqueous sample to two units below the pKa of phenylsulfamate to ensure it is uncharged and partitions efficiently into a nonpolar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[7]

    • Solid-Phase Extraction (SPE): SPE offers high selectivity and can provide cleaner extracts than protein precipitation.[3][13]

      • Recommendation: Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is often superior for removing a wider range of interferences, including phospholipids.[13]

    • Phospholipid Removal: Phospholipids are notorious for causing ion suppression.

      • Technique: Consider using specialized phospholipid removal plates or cartridges (e.g., HybridSPE®) that selectively deplete these interfering lipids from the sample.

  • Enhance Chromatographic Separation: If sample preparation alone is insufficient, improving the separation between phenylsulfamate and matrix interferences is critical.[4][12]

    • Gradient Modification: Lengthen the gradient to increase the separation window between your analyte and interfering peaks.[13]

    • Column Chemistry: Experiment with different stationary phases. A pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic compounds like phenylsulfamate compared to standard C18 columns.[14]

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of both phenylsulfamate and interfering compounds, potentially resolving them from each other.[13]

Issue 2: High Variability and Poor Reproducibility in QC Samples

Symptom: The precision of your quality control (QC) samples is poor, with a high coefficient of variation (%CV) that exceeds the acceptance criteria set by regulatory bodies like the FDA and EMA (typically ≤15%).[8]

Potential Cause: Inconsistent matrix effects across different samples or lots of biological matrix.[15]

Step-by-Step Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard and most effective way to compensate for variable matrix effects.[5][15][16]

    • Mechanism: A SIL-IS (e.g., phenylsulfamate-d5) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5][17] The ratio of the analyte to the SIL-IS remains constant, correcting for variability and improving accuracy and precision.[3][16][17]

    • Caution: While highly effective, ensure the SIL-IS is free of isotopic crosstalk and that deuterium labeling does not cause a significant chromatographic shift, which could lead to differential matrix effects.[15][18]

  • Evaluate Matrix Factor: Regulatory guidelines recommend assessing the matrix effect across multiple sources (lots) of the biological matrix.[8][19]

    • Protocol:

      • Analyze a neat standard solution of phenylsulfamate (A).

      • Analyze blank, extracted matrix from at least six different sources, spiked post-extraction with phenylsulfamate at the same concentration (B).

    • Calculation: Matrix Factor = (Peak Response in B) / (Peak Response in A).

    • Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots should be ≤15%.[8]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your study samples.[1][3] This helps to normalize the matrix effect between the calibrators and the unknown samples, improving accuracy.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing matrix effect-related issues.

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Mitigation Strategies cluster_3 Validation Start Poor Signal or High Variability Confirm_ME Confirm Matrix Effect Post-Column Infusion Post-Extraction Spike Start->Confirm_ME Step 1 Assess_IS Evaluate Internal Standard Is a SIL-IS used? Check IS response variability Confirm_ME->Assess_IS Step 2 Optimize_SP Optimize Sample Prep SPE (Mixed-Mode) LLE (pH adjust) Phospholipid Removal Assess_IS->Optimize_SP IS adequate, but issue persists Implement_SIL Implement SIL-IS Use Stable Isotope-Labeled IS Assess_IS->Implement_SIL IS inadequate Optimize_LC Optimize Chromatography Gradient Lengthening Alternative Column (PFP) Mobile Phase pH Optimize_SP->Optimize_LC If needed Validate Re-Validate Method Precision & Accuracy Matrix Factor (≤15% CV) Optimize_LC->Validate Implement_SIL->Validate Validate->Optimize_SP Criteria Not Met End Robust Method Achieved Validate->End Criteria Met

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the difference between absolute and relative matrix effects?

  • Absolute Matrix Effect refers to the direct comparison of an analyte's response in a post-extraction spiked matrix sample to its response in a neat solvent standard. It quantifies the degree of ion suppression or enhancement.

  • Relative Matrix Effect compares the matrix effects between different lots, sources, or types of biological matrices (e.g., normal plasma vs. hemolyzed or lipemic plasma).[19] This is crucial for ensuring method ruggedness across a diverse sample population as required by regulatory guidelines.[1][9]

Q2: My SIL-IS co-elutes perfectly, but I still see high variability. Why?

Even a co-eluting SIL-IS may not perfectly compensate for matrix effects if the interfering matrix components are not homogenously distributed across the chromatographic peak. If a region of intense ion suppression occurs on the upslope or downslope of the peak, it could affect the analyte and IS differently, leading to variability. This underscores the importance of minimizing matrix effects through sample cleanup, not just compensating for them.[15]

Q3: Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components.[5][20] However, this approach comes with a significant trade-off: a corresponding decrease in analyte concentration, which may compromise the method's sensitivity and the lower limit of quantitation (LLOQ).[5] This strategy is often only viable for analytes present at high concentrations.

Q4: When should I choose Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)?

The choice depends on the analyte's properties and the nature of the interferences. The table below provides a general comparison to guide your decision.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and liquid phase
Selectivity Generally lower; based on polarity and solubilityHigher; can be tuned by sorbent chemistry (e.g., reversed-phase, ion-exchange, mixed-mode)
Best For Removing highly polar (salts) or non-polar (lipids) interferencesRemoving a broad range of interferences, especially those with similar polarity to the analyte
Automation More difficult to automateEasily automated for high-throughput applications
Recommendation Good starting point for removing gross interferencesPreferred for cleaner extracts and complex matrices[13]

Q5: Are there any MS source parameters I can adjust to minimize matrix effects?

While less effective than sample preparation and chromatography, optimizing MS source parameters can sometimes help.[20] For instance, adjusting the capillary temperature, nebulizer gas flow, or spray voltage can influence the desolvation process and potentially reduce the impact of certain matrix components. Additionally, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI), especially for less polar analytes.[5][6]

Visualizing the Mitigation Strategy Decision Tree

This diagram helps in selecting an appropriate strategy to combat matrix effects based on experimental needs.

Mitigation_Strategy cluster_IS Internal Standard Strategy cluster_Cleanup Sample Cleanup & Chromatography Start Matrix Effect Confirmed SIL_Available SIL-IS Available? Start->SIL_Available Cleanup_Needed Is Signal Suppression >50%? Start->Cleanup_Needed Use_SIL_IS Primary Solution: Use Stable Isotope-Labeled IS (SIL-IS) SIL_Available->Use_SIL_IS Yes Procure_SIL Procure or Synthesize SIL-IS SIL_Available->Procure_SIL No Use_Analogue Use Structural Analogue IS (with careful validation) Procure_SIL->Use_Analogue If not feasible Intense_Cleanup Intensive Cleanup Required (e.g., Mixed-Mode SPE, LLE) Cleanup_Needed->Intense_Cleanup Yes Standard_Cleanup Standard Cleanup (e.g., Protein Precipitation, Simple SPE) Cleanup_Needed->Standard_Cleanup No Optimize_LC Optimize Chromatography (Gradient, Column, pH) Intense_Cleanup->Optimize_LC Standard_Cleanup->Optimize_LC

Caption: A decision tree for selecting matrix effect mitigation strategies.

References

  • BenchChem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines.
  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis.
  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment.
  • Baranowska, I., & Wilczek, A. (2018). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Journal of Chromatography B. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Phenyl Hydrogen Sulfate Quantification.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis.
  • National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis.
  • National Institutes of Health. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
  • Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing.
  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?

Sources

Technical Support Center: Long-Term Physical Stability of Amorphous Solid Phenylsulfamate Dispersions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amorphous solid dispersions (ASDs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for ensuring the long-term physical stability of amorphous solid phenylsulfamate dispersions. As a high-energy solid state, the amorphous form is inherently metastable and prone to converting back to its more stable crystalline state, which can compromise the solubility and bioavailability advantages of your formulation. This guide will equip you with the foundational knowledge and practical steps to mitigate these stability challenges.

Understanding Physical Instability in Amorphous Solid Dispersions

An amorphous solid dispersion incorporates an active pharmaceutical ingredient (API), in this case, phenylsulfamate, in its amorphous state within a polymer matrix. This formulation strategy enhances the solubility and dissolution rate of poorly water-soluble drugs. However, the high-energy nature of the amorphous state makes it thermodynamically driven to revert to a lower-energy, more stable crystalline form. This physical instability can manifest as:

  • Crystallization: The process where the amorphous drug molecules organize into a structured crystalline lattice.

  • Amorphous-Amorphous Phase Separation (AAPS): The separation of the initially homogeneous dispersion into drug-rich and polymer-rich amorphous phases. The drug-rich regions are more susceptible to crystallization.

The stability of an ASD is governed by a delicate interplay of thermodynamic and kinetic factors.

  • Thermodynamic Stability is related to the miscibility and solubility of the drug within the polymer. If the drug loading exceeds its solubility in the polymer at a given storage temperature, the system is in a supersaturated state, increasing the driving force for crystallization.

  • Kinetic Stability is associated with the molecular mobility of the drug molecules within the polymer matrix. Low molecular mobility hinders the ability of drug molecules to arrange themselves into a crystal lattice.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the physical stability of amorphous phenylsulfamate dispersions.

Q1: Why did my amorphous phenylsulfamate dispersion crystallize during storage?

A1: Crystallization during storage is a common sign of physical instability and can be attributed to several factors:

  • High Molecular Mobility: If the storage temperature is too close to or above the glass transition temperature (Tg) of the dispersion, the polymer matrix becomes more rubbery, allowing for increased molecular mobility of the phenylsulfamate molecules. This enhanced movement facilitates the alignment of molecules into a crystalline structure.

  • Supersaturation: The concentration of phenylsulfamate in the polymer may exceed its solubility limit, creating a thermodynamically unstable supersaturated system. This provides a strong driving force for the excess drug to crystallize out.

  • Moisture Absorption: Many polymers used in ASDs are hygroscopic. Absorbed water can act as a plasticizer, reducing the Tg of the system and thereby increasing molecular mobility and the risk of crystallization.

  • Phase Separation: Over time, the dispersion may undergo amorphous-amorphous phase separation, leading to the formation of drug-rich domains where crystallization can occur more readily.

Q2: How do I select the optimal polymer for my phenylsulfamate dispersion to ensure long-term stability?

A2: Polymer selection is a critical step in formulating a stable ASD. Key considerations include:

  • Drug-Polymer Miscibility: The polymer should be highly miscible with phenylsulfamate to create a homogeneous, single-phase system. This can be predicted using solubility parameters or experimentally determined through techniques like modulated Differential Scanning Calorimetry (mDSC). A single Tg for the dispersion is a good indicator of miscibility.

  • Glass Transition Temperature (Tg): A polymer with a high Tg will contribute to a higher Tg of the final dispersion, which helps to limit molecular mobility at typical storage temperatures.

  • Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between phenylsulfamate and the polymer, can significantly reduce the molecular mobility of the drug and enhance physical stability. Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to probe these interactions.

  • Hygroscopicity: Opting for a polymer with lower hygroscopicity can minimize moisture-induced plasticization and subsequent crystallization.

Q3: What is the significance of the glass transition temperature (Tg) and how does it relate to stability?

A3: The glass transition temperature (Tg) is a critical physical property of an amorphous solid dispersion. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Below Tg: The system is in a glassy state with very low molecular mobility. This kinetically traps the amorphous drug, significantly hindering crystallization. For optimal stability, ASDs should be stored at temperatures well below their Tg.

  • Above Tg: The system is in a rubbery state with significantly increased molecular mobility. This allows drug molecules to diffuse and arrange themselves into a crystalline lattice, leading to rapid crystallization.

Factors that can lower the Tg of your dispersion include absorbed moisture and residual solvents from the manufacturing process, both of which act as plasticizers.

Q4: How do storage conditions impact the long-term stability of my phenylsulfamate ASD?

A4: Storage conditions, particularly temperature and humidity, have a profound effect on the physical stability of ASDs.

  • Temperature: Storing your dispersion at elevated temperatures, especially close to its Tg, will accelerate crystallization due to increased molecular mobility.

  • Humidity: Exposure to high humidity can lead to moisture absorption, which plasticizes the polymer matrix, lowers the Tg, and increases the risk of crystallization. It is crucial to store ASDs in a low-humidity environment, often with desiccants.

Accelerated stability studies under stressed conditions (e.g., 40°C/75% RH) are essential to predict the long-term stability of your formulation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the development and stability testing of amorphous phenylsulfamate dispersions.

Observed Issue Potential Cause(s) Recommended Action(s)
Sharp peaks appear in the XRPD pattern of a stored sample that was initially amorphous. Crystallization of phenylsulfamate.1. Verify Storage Conditions: Ensure the storage temperature is significantly below the Tg and that the sample is protected from moisture. 2. Assess Drug Loading: The drug loading may be too high, exceeding the solubility in the polymer. Consider preparing dispersions with lower drug loads. 3. Re-evaluate Polymer Choice: The chosen polymer may not have sufficient miscibility with or stabilizing interactions for phenylsulfamate. Screen alternative polymers with different properties (e.g., higher Tg, potential for hydrogen bonding).
The glass transition temperature (Tg) of the dispersion decreases over time. Moisture absorption or plasticization from other sources.1. Quantify Water Content: Use thermogravimetric analysis (TGA) or Karl Fischer titration to determine the water content of the sample. 2. Improve Packaging: Store samples in tightly sealed containers with a desiccant. 3. Consider a Less Hygroscopic Polymer: If moisture uptake is a persistent issue, explore polymers with lower hygroscopicity.
Two distinct Tgs are observed in the DSC thermogram. Amorphous-amorphous phase separation (AAPS).1. Confirm with Microscopy: Use techniques like atomic force microscopy (AFM) or transmission electron microscopy (TEM) to visualize the phase separation at a micro or nano-scale. 2. Improve Drug-Polymer Miscibility: Select a polymer with a solubility parameter closer to that of phenylsulfamate. 3. Optimize Manufacturing Process: The manufacturing method (e.g., spray drying, hot-melt extrusion) and its parameters can influence the homogeneity of the dispersion. Rapid cooling/solvent evaporation rates are generally preferred to prevent phase separation.
The dissolution rate of the dispersion decreases after a period of storage. Onset of crystallization or phase separation, which may not be readily detectable by XRPD in its early stages.1. Use More Sensitive Techniques: Employ more sensitive analytical methods like solid-state NMR (ssNMR) or isothermal microcalorimetry to detect low levels of crystallinity or changes in molecular mobility. 2. Re-assess Formulation and Storage: This is an early indicator of instability. Revisit the factors of drug loading, polymer selection, and storage conditions as outlined in the points above.

Experimental Protocols & Workflows

Protocol 1: Screening for Physical Stability

A systematic approach to screening for physical stability is crucial.

  • Prepare a series of phenylsulfamate ASDs with varying drug loadings and different polymers (e.g., PVP K30, PVP VA 64, HPMCAS).

  • Initial Characterization (T=0):

    • X-Ray Powder Diffraction (XRPD): Confirm the amorphous nature of the freshly prepared dispersions. The absence of sharp peaks indicates an amorphous state.

    • Modulated Differential Scanning Calorimetry (mDSC): Determine the Tg of each dispersion. A single Tg suggests good miscibility.

  • Accelerated Stability Study:

    • Store the samples under stressed conditions (e.g., 40°C/75% RH and 60°C/ambient RH) for a defined period (e.g., 1, 2, and 4 weeks).

  • Characterization at Each Time Point:

    • Repeat XRPD and mDSC analysis to detect any crystallization or changes in Tg.

    • Polarized Light Microscopy (PLM): Visually inspect for the presence of crystals.

  • Dissolution Testing: Perform dissolution tests on the stored samples to check for any changes in drug release performance.

Visualization of Workflows

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Path cluster_2 Root Cause Analysis & Action Observe_Issue Observe Physical Instability (e.g., Crystallization, Decreased Dissolution) Check_Tg Analyze Tg via DSC/mDSC Observe_Issue->Check_Tg Check_Crystallinity Analyze Crystallinity via XRPD/PLM Observe_Issue->Check_Crystallinity Check_Moisture Quantify Water Content (TGA/Karl Fischer) Observe_Issue->Check_Moisture Check_Miscibility Assess Miscibility (Single vs. Multiple Tgs) Check_Tg->Check_Miscibility High_Mobility Root Cause: High Molecular Mobility Check_Tg->High_Mobility Tg too low or decreased High_Drug_Load Root Cause: Drug Loading Too High Check_Crystallinity->High_Drug_Load Crystals detected Check_Moisture->High_Mobility High water content Phase_Separation Root Cause: Phase Separation Check_Miscibility->Phase_Separation Multiple Tgs Action_Reformulate Action: Reformulate - Lower Drug Load - Change Polymer - Optimize Process High_Mobility->Action_Reformulate Action_Control_Storage Action: Control Storage - Lower Temperature - Control Humidity High_Mobility->Action_Control_Storage Phase_Separation->Action_Reformulate High_Drug_Load->Action_Reformulate

Caption: A troubleshooting workflow for identifying and addressing physical instability in ASDs.

Polymer_Selection_Logic cluster_0 Core Requirements cluster_1 Screening Criteria cluster_2 Outcome Phenylsulfamate_Props Phenylsulfamate Properties - Solubility Parameter - H-bond donors/acceptors Miscibility Good Miscibility (Single Tg) Phenylsulfamate_Props->Miscibility Interactions Strong Drug-Polymer Interactions (e.g., H-bonds) Phenylsulfamate_Props->Interactions Optimal_Polymer Optimal Polymer for Stable ASD Miscibility->Optimal_Polymer High_Tg High Polymer Tg High_Tg->Optimal_Polymer Interactions->Optimal_Polymer Low_Hygro Low Hygroscopicity Low_Hygro->Optimal_Polymer

Validation & Comparative

A Comparative Guide to Phenylsulfamate and its Analogs as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of endocrine therapies, the inhibition of steroid sulfatase (STS) presents a compelling strategy, particularly for hormone-dependent cancers. This guide provides an in-depth comparative analysis of phenylsulfamate-based STS inhibitors, offering objective performance data, supporting experimental evidence, and insights into the causal relationships that govern their efficacy.

The Central Role of Steroid Sulfatase in Hormone-Dependent Pathologies

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] In hormone-dependent tissues, this localized production of estrogens and androgens can fuel the proliferation of cancer cells.[2] Notably, STS is expressed in approximately 90% of breast tumors, making it a highly relevant therapeutic target.

The fundamental principle behind STS inhibition is to curtail the local supply of these growth-promoting hormones. This has led to the development of a range of inhibitors, with the phenylsulfamate moiety being a key pharmacophore for potent, irreversible inhibition.

The Landscape of Phenylsulfamate-Based STS Inhibitors: A Comparative Overview

The field of STS inhibitors can be broadly categorized into steroidal and non-steroidal compounds, both frequently featuring the critical sulfamate group. This guide will focus on a comparative analysis of key representatives from these classes.

Steroidal Phenylsulfamate Analogs: The Pioneers

The initial exploration into potent STS inhibitors was dominated by steroidal structures designed to mimic the endogenous substrates of the enzyme.

  • Estrone-3-O-sulfamate (EMATE): A first-generation, potent, and irreversible inhibitor of STS.[1] While highly effective, its inherent estrogenic activity rendered it unsuitable for treating hormone-dependent cancers like breast cancer.[1]

  • EMATE Analogs: Subsequent research focused on modifying the estrone backbone to enhance potency and eliminate estrogenicity. Structure-activity relationship (SAR) studies revealed that introducing electron-withdrawing substituents on the A-ring of the steroid nucleus significantly boosts inhibitory activity.[3] For instance, 4-nitroEMATE emerged as a highly potent derivative.[3]

Non-Steroidal Phenylsulfamate Analogs: The Clinical Frontrunners

To circumvent the estrogenicity of steroidal inhibitors, research shifted towards non-steroidal scaffolds.

  • Irosustat (STX64, BN83495): A prominent non-steroidal, irreversible STS inhibitor that has progressed to clinical trials.[4] It is a tricyclic coumarin-based sulfamate.[5]

  • Coumarin-Based Analogs: The coumarin scaffold serves as a mimic of the steroid nucleus.[2] SAR studies on these compounds have demonstrated that the substitution pattern on the coumarin ring is a critical determinant of their inhibitory potency.[2]

Dual Aromatase-Sulfatase Inhibitors (DASIs): A Multi-Targeted Approach

A more recent and innovative strategy involves the development of single molecules that can inhibit both STS and aromatase, another key enzyme in estrogen biosynthesis.[6] This dual-pronged attack aims to achieve a more comprehensive blockade of estrogen production. Several DASIs have been developed, with some exhibiting exquisite picomolar inhibitory activity.[7]

Quantitative Comparison of Inhibitory Potency

The efficacy of STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for key phenylsulfamate analogs against STS.

InhibitorClassAssay SystemIC50 ValueReference(s)
Irosustat (STX64) Non-Steroidal (Coumarin-based)Placental Microsomes8 nM[8]
Estrone-3-O-sulfamate (EMATE) SteroidalPlacental Microsomes18 nM[9]
MCF-7 Cells0.83 nM[9]
4-nitroEMATE SteroidalPlacental Microsomes0.8 nM[3]
MCF-7 Cells0.01 nM[3]
Tricyclic Coumarin Derivative 9e Non-Steroidal (Coumarin-based)Human Placenta STSKI of 0.05 nM[10][11]
Tetracyclic Coumarin Derivative 10c Non-Steroidal (Coumarin-based)Human Placenta STSKI of 0.4 nM[10][11]
Dual Inhibitor (Hybrid DASI) Non-Steroidal (DASI)JEG-3 Cells (STS)830 pM[7]
JEG-3 Cells (Aromatase)15 pM[7]

Note: IC50 values can vary depending on the assay system and conditions used. KI represents the inhibition constant.

Experimental Protocols for Comparative Evaluation

The objective comparison of phenylsulfamate analogs necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Steroid Sulfatase Activity Assay (Fluorometric)

This assay is based on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Principle: Steroid sulfatase cleaves the sulfate group from a fluorogenic substrate, such as 4-methylumbelliferyl sulfate (4-MUS), to produce the fluorescent compound 4-methylumbelliferone (4-MU). The increase in fluorescence intensity is directly proportional to the STS activity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Assay Buffer, Substrate (4-MUS), and Stop Solution P2 Prepare STS enzyme dilution and inhibitor solutions A1 Add enzyme, inhibitor, and buffer to 96-well plate P2->A1 A2 Initiate reaction by adding 4-MUS substrate A1->A2 A3 Incubate at 37°C A2->A3 A4 Terminate reaction with Stop Solution A3->A4 D1 Measure fluorescence (Ex: 360 nm, Em: 460 nm) A4->D1 D2 Calculate STS activity and IC50 values D1->D2

Caption: Workflow for in vitro fluorometric STS activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically phosphate buffer (pH 7.4), to inhibit arylsulfatases A and B.[8]

    • Substrate Stock Solution: Dissolve 4-methylumbelliferyl sulfate (4-MUS) in deionized water to a concentration of 10 mM.

    • Enzyme Preparation: Dilute recombinant STS enzyme or cell lysate containing STS to the desired concentration in cold Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the phenylsulfamate analogs to be tested.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of the diluted enzyme preparation.

    • Add the desired concentration of the inhibitor or vehicle control.

    • Pre-incubate for a defined period if evaluating time-dependent inhibition.

    • Initiate the reaction by adding 50 µL of a 2X working solution of 4-MUS (e.g., 200 µM for a final concentration of 100 µM).

    • Incubate the plate at 37°C for 15-60 minutes, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of a suitable Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.4).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the background fluorescence from control wells lacking the enzyme.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Assessment in a Xenograft Model

This protocol evaluates the ability of STS inhibitors to suppress tumor growth in a living organism.

Principle: Ovariectomized immunodeficient mice are implanted with hormone-dependent human breast cancer cells (e.g., MCF-7) that overexpress STS. The mice are supplemented with an inactive steroid sulfate (e.g., estrone sulfate), which the tumor cells convert to active, growth-promoting estrogens via STS. The efficacy of the inhibitor is measured by its ability to reduce tumor growth.[12]

Workflow Diagram:

G cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis M1 Ovariectomize immunodeficient mice M2 Implant MCF-7 cells overexpressing STS M1->M2 M3 Allow tumors to establish M2->M3 T1 Supplement with estrone sulfate (E1S) M3->T1 T2 Administer STS inhibitor or vehicle control (e.g., daily oral gavage) T1->T2 T3 Monitor tumor volume and body weight T2->T3 A1 Excise tumors at the end of the study T3->A1 A2 Measure final tumor weight and volume A1->A2 A3 Analyze STS activity in tumor and other tissues A1->A3

Caption: Workflow for in vivo evaluation of STS inhibitors in a xenograft model.

Step-by-Step Methodology:

  • Animal Model Preparation:

    • Use female immunodeficient mice (e.g., nude or SCID).

    • Perform ovariectomy to remove the endogenous source of estrogens.

    • Allow the animals to recover for at least one week.

    • Subcutaneously inject MCF-7 cells engineered to overexpress STS into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

    • Administer the phenylsulfamate analog daily via oral gavage or another appropriate route. The control group receives the vehicle.

    • Provide a daily supplement of estrone sulfate to serve as the substrate for STS in the tumor.

    • Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the animals as an indicator of general health.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Collect blood and other tissues (e.g., liver, uterus) to assess STS activity and hormone levels.

    • Homogenize the tumor and tissue samples and perform an in vitro STS activity assay as described above to confirm target engagement.

Structure-Activity Relationship (SAR): The "Why" Behind Performance

Understanding the SAR provides crucial insights into designing more potent and selective inhibitors.

Signaling Pathway and Inhibition Point:

G E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Inhibitor Phenylsulfamate Analogs Inhibitor->STS Estradiol Estradiol (E2) (Active Estrogen) E1->Estradiol Androgens Active Androgens DHEA->Androgens ER Estrogen Receptor Estradiol->ER Proliferation Tumor Cell Proliferation ER->Proliferation

Caption: Steroid sulfatase pathway and the point of inhibition by phenylsulfamate analogs.

  • The Sulfamate Moiety is Key: The O-sulfamoyl group (–OSO₂NH₂) is the critical pharmacophore responsible for the irreversible inhibition of STS. It is believed to be transferred to the active site formylglycine residue of the enzyme.[4]

  • Steroidal Analogs (EMATE-based):

    • A-Ring Substitutions: The addition of electron-withdrawing groups (e.g., -NO₂, halogens) at the 2- or 4-position of the estrone A-ring generally enhances inhibitory potency.[3]

    • 17-Position: Removal of the 17-carbonyl group is detrimental to activity, suggesting its importance for binding.[3]

  • Non-Steroidal Analogs (Coumarin-based):

    • Tricyclic vs. Tetracyclic Systems: Both tricyclic and tetracyclic coumarin derivatives have been shown to be potent inhibitors, with specific substitutions leading to compounds with picomolar to low nanomolar inhibitory constants.[10][11]

    • N-Alkylation of Sulfamate: N,N-dimethylation of the sulfamate group can significantly reduce or abolish inhibitory activity, highlighting the importance of the unsubstituted sulfamate for optimal interaction with the enzyme.[13]

Conclusion and Future Directions

The phenylsulfamate scaffold has proven to be a highly effective foundation for the development of potent steroid sulfatase inhibitors. The journey from the potent but estrogenic steroidal analog EMATE to the clinically evaluated non-steroidal inhibitor Irosustat illustrates a successful rational drug design strategy.

The current frontier lies in the development of dual-action inhibitors, such as DASIs, which promise a more comprehensive blockade of hormone production pathways. The comparative data and experimental protocols presented in this guide provide a robust framework for researchers to evaluate novel phenylsulfamate analogs and contribute to the advancement of endocrine therapies for hormone-dependent diseases. Continued exploration of SAR will be paramount in designing next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Chiu, P. F., Lin, I. C., Lu, Y. L., et al. (2023). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. Bioorganic Chemistry, 138, 106581. [Link]

  • Chiu, P. F., Lin, I. C., Lu, Y. L., et al. (n.d.). Design, Structure–Activity Relationships, and Enzyme Kinetic Studies of Tricyclic and Tetracyclic Coumarin–based Sulfamates as Steroid Sulfatase Inhibitors. Taipei Medical University. [Link]

  • Shields-Botella, J., Bonnet, P., Duc, I., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 299-308. [Link]

  • Woo, L. W. L., Bubert, C., Purohit, A., & Potter, B. V. L. (2011). Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity. ACS Medicinal Chemistry Letters, 2(3), 243–247. [Link]

  • Purohit, A., & Reed, M. J. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 20(8), 14638–14660. [Link]

  • Encyclopedia.pub. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia.pub. [Link]

  • Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]

  • Gruffaz, C., Giroux, M., Pelletier, I., et al. (2011). Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model. Human Reproduction, 26(6), 1381–1389. [Link]

  • Biernacki, K., Ciupak, O., Daśko, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 5044–5056. [Link]

  • ResearchGate. (2011). Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity. ResearchGate. [Link]

  • Woo, L. W. L., Purohit, A., & Potter, B. V. L. (2006). Novel Dual aromatase-steroid sulfatase inhibitors. Cancer Research, 66(8_Supplement), 5607. [Link]

  • Wood, L., Taylor, K., Brown, G., et al. (2008). Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry, 6(22), 4155-4168. [Link]

  • Wikipedia. (n.d.). Estrone sulfamate. Wikipedia. [Link]

  • Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., et al. (2012). Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. Bioorganic & Medicinal Chemistry, 20(8), 2506–2519. [Link]

  • Purohit, A., & Reed, M. J. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 20(8), 14638-14660. [Link]

  • Lin, S. X., & Luu-The, V. (2011). Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development. Journal of Steroids & Hormonal Science, S2. [Link]

  • MacCarthy-Morrogh, L., Townsend, P. A., Purohit, A., et al. (2000). Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic arrest, apoptosis, and microtubule assembly in human breast cancer cells. Cancer Research, 60(19), 5441–5450. [Link]

  • Purohit, A., & Reed, M. J. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. PLoS ONE, 8(5), e64125. [Link]

  • MacCarthy-Morrogh, L., Townsend, P. A., Purohit, A., et al. (2000). Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic arrest, apoptosis, and microtubule assembly in human breast cancer cells. Cancer Research, 60(19), 5441-50. [Link]

  • Drug Target Review. (2025). Estrone hormone linked to deadly breast cancer in obese women. Drug Target Review. [Link]

  • News-Medical.Net. (2025). Obesity-driven estrone emerges as a key driver of deadly postmenopausal breast cancer. News-Medical.Net. [Link]

Sources

A Head-to-Head Validation: HPLC-UV vs. LC-MS/MS for the Quantification of Phenylsulfamate in a Regulated Environment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Performance Verification

In the realm of drug development and clinical research, the accurate quantification of small molecules is the bedrock of reliable decision-making. Phenylsulfamate, a compound of interest in various pharmaceutical contexts, demands analytical methods that are not only precise and accurate but also fit for their intended purpose. The choice of analytical instrumentation is a critical juncture, often pitting the accessible, workhorse technology of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the highly sensitive and specific gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison of these two powerful techniques, framed through the lens of a complete method validation for the quantification of phenylsulfamate in human plasma. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the causality behind our experimental choices and to ground our findings in the authoritative standards that govern our industry. This comparison will equip researchers, analysts, and lab managers with the data-driven insights needed to select the most appropriate method for their specific analytical challenges, balancing performance requirements with operational considerations.

The validation process described adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, ensuring a robust and scientifically sound evaluation.[1][2]

Principles of Detection: A Tale of Two Techniques

The fundamental difference between HPLC-UV and LC-MS/MS lies in how they "see" the analyte as it elutes from the liquid chromatography column.

  • HPLC-UV: This technique relies on the principle of light absorption.[3] Phenylsulfamate, containing a phenyl ring, possesses a natural chromophore that absorbs light in the UV spectrum.[4] The UV detector measures the amount of light absorbed at a specific wavelength as the analyte passes through the flow cell. The intensity of this absorption is directly proportional to the concentration of the analyte, forming the basis for quantification. Its strength lies in its simplicity and cost-effectiveness, but its weakness is a potential lack of specificity; any co-eluting compound that also absorbs light at the selected wavelength can interfere with the result.[5]

  • LC-MS/MS: This method combines the separation power of LC with the exquisite specificity and sensitivity of tandem mass spectrometry.[6] After eluting from the column, molecules are ionized (e.g., via Electrospray Ionization - ESI), creating charged particles. The mass spectrometer acts as a mass filter, first selecting the ionized molecule of interest (the precursor ion) based on its specific mass-to-charge ratio (m/z). This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored. This two-stage filtering (precursor → product) is known as Multiple Reaction Monitoring (MRM) and provides an exceptionally high degree of certainty that the signal detected is unequivocally from the target analyte, even in complex biological matrices.[7][8]

Experimental Design & Methodologies

A robust validation begins with well-defined and optimized analytical methods. The following protocols were developed for the quantification of phenylsulfamate in human plasma.

Sample Preparation: The Foundation of Quality Data

For both methods, a simple and efficient protein precipitation was chosen to extract phenylsulfamate from human plasma. This technique is fast, cost-effective, and provides a sufficiently clean extract for both UV and MS detection.[9][10]

Protocol: Plasma Protein Precipitation

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (for LC-MS/MS, a stable isotope-labeled phenylsulfamate is ideal; for HPLC-UV, a structurally similar compound with a distinct retention time is used).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for injection.

Method 1: HPLC-UV Protocol

The primary objective for the HPLC-UV method was to achieve a sharp, symmetrical peak for phenylsulfamate with a reasonable retention time, well-separated from any endogenous plasma components.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 50 mM potassium phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v). Rationale: The acidic pH ensures the sulfamate group is in a consistent protonation state, leading to better peak shape. The acetonitrile percentage was optimized to achieve a retention time of approximately 6-8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm. Rationale: This wavelength was determined by scanning a standard solution of phenylsulfamate and selecting the lambda max (λmax) to ensure maximum sensitivity.

  • Injection Volume: 20 µL.

Method 2: LC-MS/MS Protocol

For the LC-MS/MS method, the focus was on maximizing sensitivity and specificity while minimizing run time. A faster UHPLC system was employed.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile buffer ideal for mass spectrometry, aiding in the ionization process. A gradient elution allows for a faster clean-up of the column and a shorter overall run time.

  • Gradient Program: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI, Negative Ion Mode. Rationale: The sulfamate group is acidic and readily loses a proton, making it highly sensitive in negative ion mode.

  • MRM Transitions:

    • Phenylsulfamate: m/z 172.0 → 93.0 (Precursor → Product)

    • Internal Standard (Hypothetical): m/z 177.0 → 98.0 (Deuterated Phenylsulfamate)

  • Injection Volume: 5 µL.

The Validation Gauntlet: A Workflow for Rigor

The validation process systematically challenges the analytical method to prove it is reliable for its intended purpose.[11] This workflow is a cornerstone of ensuring data integrity in regulated analysis.

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Comparative Validation Results

The performance of both methods was evaluated across key validation parameters. All experiments were conducted using spiked human plasma samples at various concentration levels.

Specificity / Selectivity
  • HPLC-UV: Analysis of six different lots of blank human plasma showed no significant interfering peaks at the retention time of phenylsulfamate. However, some minor baseline disturbances were observed.

  • LC-MS/MS: No interferences were detected in any of the blank plasma lots at the specific MRM transition for phenylsulfamate, demonstrating superior selectivity.[7] The signal-to-noise ratio in blank samples was negligible.

Linearity & Range

Both methods were tested with calibration standards prepared in plasma over a range of concentrations.

ParameterHPLC-UVLC-MS/MS
Calibration Range 0.5 µg/mL - 100 µg/mL1.0 ng/mL - 2000 ng/mL
Regression Model Linear, 1/x weightingLinear, 1/x² weighting
Correlation Coefficient (r²) > 0.998> 0.999

Insight: The LC-MS/MS method demonstrates a significantly wider dynamic range and is capable of detecting concentrations approximately 500 times lower than the HPLC-UV method.

Accuracy & Precision

Accuracy (% Recovery) and Precision (% RSD) were determined by analyzing Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). Acceptance criteria were set at ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[12][13]

Table: HPLC-UV Accuracy & Precision Data

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ 0.58.2%11.5%108.7%
LQC 1.55.6%7.9%103.2%
MQC 503.1%4.5%98.5%
HQC 802.5%3.8%101.4%

Table: LC-MS/MS Accuracy & Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ 1.06.5%9.1%94.6%
LQC 3.04.1%5.8%98.9%
MQC 8002.2%3.1%102.1%
HQC 16001.9%2.5%100.8%

Insight: Both methods meet the standard acceptance criteria for regulated bioanalysis, demonstrating excellent accuracy and precision. The LC-MS/MS method generally shows slightly better precision, which is typical due to the use of a stable isotope-labeled internal standard that corrects for matrix effects and extraction variability more effectively.

Sensitivity: LOD & LOQ

The Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) define the sensitivity of the method.

ParameterHPLC-UVLC-MS/MS
LOD 0.15 µg/mL0.3 ng/mL
LLOQ 0.5 µg/mL1.0 ng/mL

Insight: This is the most dramatic point of differentiation. The LC-MS/MS method is over 300 times more sensitive than the HPLC-UV method. This has profound implications for studies requiring low-level quantification, such as early pharmacokinetic profiling or metabolite identification.[5]

Caption: Head-to-head comparison of key performance metrics for the two methods.

Discussion: Choosing the Right Tool for the Job

Both the HPLC-UV and LC-MS/MS methods were successfully validated and proven to be accurate, precise, and reliable for the quantification of phenylsulfamate in human plasma. The choice between them is therefore not a matter of "good" versus "bad," but of selecting the technology that is most appropriate for the specific application.

  • When to Choose HPLC-UV: The HPLC-UV method is an excellent choice for applications where high concentrations of the analyte are expected and the sample matrix is relatively simple. This includes late-stage drug development, quality control of bulk drug substances, and formulation analysis.[14][15] Its lower initial investment, simpler operation, and reduced maintenance costs make it a highly practical and economical option for routine testing. The sensitivity, while limited compared to LC-MS/MS, is more than adequate for these purposes.

  • When to Choose LC-MS/MS: For bioanalysis, especially in discovery, preclinical, and clinical studies, LC-MS/MS is the undisputed superior choice.[7][16] Its exceptional sensitivity is non-negotiable for characterizing the pharmacokinetics of a drug, where concentrations can span several orders of magnitude and fall to very low levels. Furthermore, its high selectivity, derived from monitoring a specific MRM transition, minimizes the risk of interference from endogenous matrix components or co-administered drugs, ensuring the highest level of data integrity.[17] This is a critical consideration for regulatory submissions.

Conclusion

This guide demonstrates that both HPLC-UV and LC-MS/MS can be robustly validated for the quantification of phenylsulfamate. The HPLC-UV method stands out as a reliable and cost-effective tool for high-concentration applications and routine quality control. In contrast, the LC-MS/MS method provides the superior sensitivity and unparalleled specificity required for demanding, low-level bioanalytical studies that form the foundation of modern drug development. By understanding the distinct performance characteristics and aligning them with the specific analytical requirements of a project, researchers can confidently select and validate the optimal methodology, ensuring data of the highest quality and integrity.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • A Comparative Guide: HPLC-UV vs. LC-MS for the Analysis of 2-Nitrocinnamic Acid. (n.d.). Benchchem.
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate.
  • Application Notes and Protocols for the Analytical Detection of Phenyl Hydrogen Sulfate. (n.d.). Benchchem.
  • Application Notes and Protocols for Phenyl Hydrogen Sulfate as an Analytical Standard. (n.d.). Benchchem.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Chromedia.
  • Salvador, A., & Chisvert, A. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53.
  • What are the advantages of LC-MS over HPLC? (2018, September 26). Quora.
  • Deng, Y., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-12.
  • Rao, R. N., & Talluri, M. V. N. K. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Strassburg, C. P., et al. (2008). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017). International Journal of Pharmaceutical and Clinical Research.
  • de Groot, T., et al. (2020). Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children. Therapeutic Drug Monitoring, 42(4), 598-604.
  • de Groot, T., et al. (2020). Development and validation of an HPLC-UV assay to quantify plasma levels of sulfametrol: A preferential antibiotic in children.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021). MDPI.
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2001).
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • UV/VIS absorption properties of metal sulphate polymer nanocomposites. (2021).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • UV/VIS absorption properties of metal sulphate polymer nanocomposites. (2021). Journal of Ovonic Research, 17(6), 617-623.

Sources

A Comparative Guide to Phenylsulfamate Derivatives in Steroid Sulfatase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of phenylsulfamate derivatives as potent inhibitors of steroid sulfatase (STS). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating these compounds for therapeutic applications, particularly in hormone-dependent cancers.

Introduction: The Critical Role of Steroid Sulfatase and Its Inhibition

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[3][4] These active steroids can then be converted into potent estrogens and androgens that fuel the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][4]

The recognition that the STS pathway is a significant source of estrogens, often more so than the aromatase pathway, has propelled the development of STS inhibitors as a promising therapeutic strategy.[2][5] Phenylsulfamate derivatives have emerged as a prominent class of irreversible STS inhibitors, with several compounds demonstrating high potency and advancing into clinical trials.[3][5] This guide will dissect the key structural features governing their activity and provide a comparative overview of notable examples.

The Phenylsulfamate Pharmacophore: Mechanism of Irreversible Inhibition

The cornerstone of this class of inhibitors is the aryl sulfamate ester group (-OSO₂NH₂).[5] These compounds act as active-site-directed irreversible inhibitors. The proposed mechanism involves the transfer of the sulfamoyl group to a catalytic formylglycine residue within the active site of the STS enzyme, leading to its inactivation.[6][7]

STS_Inhibition_Mechanism STS_Active_Site STS Active Site (with Formylglycine Residue) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex STS_Active_Site->Enzyme_Inhibitor_Complex Phenylsulfamate Phenylsulfamate Inhibitor Phenylsulfamate->Enzyme_Inhibitor_Complex Binds to Active Site Sulfamoylated_Enzyme Inactive Sulfamoylated Enzyme Enzyme_Inhibitor_Complex->Sulfamoylated_Enzyme Sulfamoyl Transfer Phenol_Leaving_Group Phenol Leaving Group Enzyme_Inhibitor_Complex->Phenol_Leaving_Group Release

Caption: Mechanism of irreversible STS inhibition by phenylsulfamate derivatives.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of phenylsulfamate derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring and the sulfamate group can significantly impact activity.

Steroidal vs. Non-Steroidal Scaffolds

Steroidal Derivatives: The initial breakthrough in potent STS inhibitors came from steroidal scaffolds, with Estrone-3-O-sulfamate (EMATE) being a landmark compound.[1][8]

  • EMATE (Estrone-3-O-sulfamate): This compound is an exceptionally potent irreversible inhibitor of STS, with an IC₅₀ value of 65 pM in MCF-7 breast cancer cells.[1][8][9][10] Its steroidal backbone provides a high affinity for the enzyme's active site. However, the potential for estrogenic effects from the hydrolysis of the sulfamate group has been a concern.[11]

Non-Steroidal Derivatives: To circumvent the potential estrogenicity of steroidal inhibitors, research has focused on non-steroidal scaffolds.

  • Irosustat (STX64, BN83495): As the first STS inhibitor to enter clinical trials, Irosustat is a benchmark for non-steroidal derivatives.[5][12] Its tricyclic coumarin-based structure is a key feature.[13] SAR studies on Irosustat have revealed several important insights:

    • Aliphatic Ring Size: Expansion of the seven-membered aliphatic ring to 9-11 members generally increases potency.[5][6] However, further increasing the ring size to 12 members leads to a dramatic drop in activity.[5]

    • Sulfamate Group Position: Relocating the sulfamate group or modifying it (e.g., N,N-dimethylation) significantly weakens or abolishes inhibitory activity.[5][6] This highlights the critical role of the unsubstituted sulfamate group for irreversible inhibition.[14]

Impact of Phenyl Ring Substituents

Substituents on the phenyl ring play a crucial role in modulating the electronic properties and binding affinity of the inhibitor.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the aromatic ring can enhance inhibitory potency. For instance, in EMATE derivatives, a nitro group at the 4-position or halogens at the 2-position were found to increase activity.[14]

  • Hydrophobicity and Halogen Bonding: Studies on 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have shown that increasing hydrophobicity through halogen substitution can improve the stabilization of the inhibitor-enzyme complex.[7] Specifically, iodine-substituted compounds demonstrated the greatest STS inhibition, potentially due to the formation of halogen bonds within the active site.[7]

  • Acid Dissociation Constant (pKa): There is a strong correlation between the pKa of the parent phenol and the inhibitory activity of the corresponding sulfamate derivative.[15][16] A lower pKa, indicating a more stable phenoxide ion, is associated with greater inhibitory activity.[15][16] This suggests that the stability of the leaving group is a critical factor in the sulfamoyl transfer reaction.[15][16]

Comparative Performance of Phenylsulfamate Derivatives

The following table summarizes the in vitro inhibitory activities of key phenylsulfamate derivatives against STS.

CompoundScaffoldCell Line/Enzyme SourceIC₅₀ (nM)Reference(s)
EMATE SteroidalMCF-7 cells0.065[1][8][9][10]
Irosustat (STX64) Non-steroidal (Coumarin-based)Placental microsomes8[13]
Irosustat (STX64) JEG-3 cells0.015 - 0.025 (for potent derivatives)[5][6]
4-nitroEMATE SteroidalMCF-7 cells0.01[14]
Compound 5l Non-steroidal (Triazolyl-phenol)MCF-7 cells0.21[7][10]
Fluorinated 3-phenylcoumarin (2b, 2c) Non-steroidal (Coumarin-based)Enzymatic assay270[17]

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Accurate evaluation of STS inhibitors requires robust and reproducible experimental methodologies.

STS Enzymatic Inhibition Assay (Cell-Free)

This assay directly measures the effect of a compound on the enzymatic activity of isolated STS.

Protocol:

  • Enzyme Source: Prepare a lysate from a cell line with high STS expression, such as human choriocarcinoma JEG-3 cells, or use purified placental microsomes.

  • Substrate: Use a radiolabeled substrate, typically [³H]estrone sulfate ([³H]E1S).

  • Incubation: Incubate the enzyme source with varying concentrations of the test inhibitor for a predetermined time at 37°C.

  • Reaction Initiation: Add the radiolabeled substrate to start the enzymatic reaction.

  • Reaction Termination and Product Separation: Stop the reaction and separate the product ([³H]estrone) from the unreacted substrate using an appropriate method, such as solvent extraction.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based STS Inhibition Assay

This assay assesses the ability of a compound to inhibit STS activity within a cellular context, providing insights into cell permeability and metabolism.[18]

Protocol:

  • Cell Culture: Culture a suitable cell line, such as MCF-7 or T-47D breast cancer cells, in appropriate media.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Substrate Addition: Add radiolabeled substrate ([³H]E1S) to the cell culture medium.

  • Incubation: Incubate the cells to allow for substrate uptake and metabolism.

  • Product Extraction and Analysis: Extract the steroids from the cells and the culture medium and separate the product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_Assay STS Inhibition Assay Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, JEG-3) Start->Cell_Culture Inhibitor_Treatment Treat with Phenylsulfamate Derivative Cell_Culture->Inhibitor_Treatment Substrate_Addition Add Radiolabeled Substrate ([³H]E1S) Inhibitor_Treatment->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Extraction Extract Steroids Incubation->Extraction Separation Separate Product and Substrate (TLC/HPLC) Extraction->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Calculate IC₅₀ Quantification->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a cell-based STS inhibition assay.

Conclusion

The structure-activity relationship of phenylsulfamate derivatives as steroid sulfatase inhibitors is a well-defined yet continuously evolving field. The core pharmacophore, the aryl sulfamate ester, is essential for the irreversible inhibition mechanism. Both steroidal and non-steroidal scaffolds have yielded highly potent inhibitors. Key determinants of activity include the nature of the scaffold, the size and conformation of aliphatic rings in non-steroidal derivatives, and the electronic and hydrophobic properties of substituents on the phenyl ring. The stability of the phenoxide leaving group, as indicated by the pKa of the parent phenol, is a critical factor influencing inhibitory potency. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring novel scaffolds to enhance selectivity and therapeutic efficacy.

References

  • Woo, L. W. L., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019–2034. [Link]

  • Woo, L. W. L., et al. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). PubMed, 21990014. [Link]

  • Wikipedia. Estrone sulfamate. [Link]

  • El-Ghayoury, A., et al. (2003). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. Journal of Pharmacy and Pharmacology, 55(2), 211–218. [Link]

  • Leese, M. P., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(5), 2375–2387. [Link]

  • Wikipedia. Irosustat. [Link]

  • Woo, L. W. L., et al. (2011). Structure of 1 (Irosustat, STX64), 1 a (the parent phenol of 1), and derivatives 2–5. ResearchGate. [Link]

  • El-Ghayoury, A., et al. (2003). Structure-activity Relationship Determination Within a Group of Substituted Phenyl Sulfamate Based Compounds Against the Enzyme Oestrone Sulfatase. PubMed, 12631414. [Link]

  • Gobbi, S., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4847–4864. [Link]

  • Olczak, J., et al. (2015). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Chemical Biology & Drug Design, 86(6), 1436–1441. [Link]

  • Numazawa, M., et al. (2006). Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates. Steroids, 71(4), 335–343. [Link]

  • Raobaikady, B., et al. (2003). Differential Effects of Estrone and Estrone-3-O-Sulfamate Derivatives on Mitotic Arrest, Apoptosis, and Microtubule Assembly in Human Breast Cancer Cells. Molecular Cancer Therapeutics, 2(10), 1057–1066. [Link]

  • Olczak, J., et al. (2015). Synthesis and biological evaluation of fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. MOST Wiedzy. [Link]

  • Gobbi, S., et al. (2022). Development of Sulfamoylated 4‑(1-Phenyl‑1H‑1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors. MOST Wiedzy. [Link]

  • Yamashita, H., et al. (2010). Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates. Bioorganic & Medicinal Chemistry, 18(16), 5987–5996. [Link]

  • Raobaikady, B., et al. (2003). Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic arrest, apoptosis, and microtubule assembly in human breast cancer cells. Research Explorer - The University of Manchester. [Link]

  • Woo, L. W. L., et al. (2012). Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. Steroids, 77(5), 549–560. [Link]

  • Al-Bazzaz, M., et al. (2023). Novel Anti-Acanthamoebic Activities of Irosustat and STX140 and Their Nanoformulations. International Journal of Molecular Sciences, 24(6), 5433. [Link]

  • Song, D., et al. (2019). Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. The Journal of Steroid Biochemistry and Molecular Biology, 193, 105423. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Alzheimer's Drug Discovery Foundation. Irosustat (also known as STX64). [Link]

  • Zare, A. (2007). Design, synthesis, and evaluation of inhibitors of steroid sulfatase. UWSpace. [Link]

  • Stanway, S. J., et al. (2006). Inhibition of steroid sulfatase (STS) activity by STX64 in peripheral... ResearchGate. [Link]

  • Chodara, A., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. RSC Medicinal Chemistry, 11(5), 533–548. [Link]

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]

  • Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research, 12(5), 1585–1592. [Link]

  • Chodara, A., et al. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from t. RSC Medicinal Chemistry, 11(5), 533–548. [Link]

  • Utsumi, T., et al. (2006). Inhibition of steroid sulfatase activity in endometriotic implants by STX64 (667Coumate): a potential new therapy. SciSpace. [Link]

  • Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed, 15749925. [Link]

  • Song, D., et al. (2019). Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. The Journal of Steroid Biochemistry and Molecular Biology, 193, 105423. [Link]

Sources

Phenylsulfamate inhibition mechanism compared to other sulfatase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Phenylsulfamate Inhibition Mechanism Versus Other Sulfatase Inhibitors

Authored by: A Senior Application Scientist

This guide provides a detailed, objective comparison of the phenylsulfamate inhibitory mechanism against other classes of sulfatase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting sulfatase enzymes, with a particular focus on steroid sulfatase (STS) for therapeutic applications. The content synthesizes mechanistic insights with field-proven experimental methodologies to provide a comprehensive resource.

Introduction: The Significance of Sulfatase Inhibition

Sulfatases are a class of enzymes responsible for hydrolyzing sulfate esters from a wide variety of biological molecules, including steroids, carbohydrates, and proteins[1]. Steroid sulfatase (STS), in particular, has emerged as a critical therapeutic target. It plays a pivotal role in the biosynthesis of active steroid hormones by converting inactive, sulfated precursors like estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA, respectively[2][3][4][5].

In hormone-dependent cancers, such as breast and prostate cancer, the local production of estrogens and androgens can fuel tumor growth[4][6]. The STS enzyme is expressed in over 90% of breast tumors, making the "sulfatase pathway" a predominant source of intratumoral estrogens[7][8]. Consequently, inhibiting STS presents a powerful strategy to decrease the availability of active hormones and suppress cancer cell proliferation[9][10]. This has driven the development of various STS inhibitors, among which the aryl O-sulfamate-based compounds have proven to be exceptionally effective[11].

The Phenylsulfamate Mechanism: A Suicide Inhibition Strategy

The aryl O-sulfamate pharmacophore is the hallmark of the most potent class of STS inhibitors developed to date[11][12]. These compounds, which can be either steroidal or non-steroidal in structure, function as mechanism-based irreversible inhibitors, often referred to as "suicide substrates."

The mechanism hinges on the unique catalytic machinery of the sulfatase active site. All sulfatases share a conserved active site residue, a Cα-formylglycine (fGly), which is post-translationally generated from a cysteine or serine residue[13]. This hydrated aldehyde acts as the key catalytic nucleophile.

The inhibitory process unfolds as follows:

  • Recognition and Binding: The inhibitor, featuring an aryl O-sulfamate group, mimics the structure of the natural steroid sulfate substrate and binds to the enzyme's active site.

  • Catalytic Attack: The hydroxyl group of the hydrated fGly residue attacks the electrophilic sulfur atom of the sulfamate group.

  • Irreversible Sulfamoylation: This attack initiates a reaction cascade that results in the cleavage of the aryl (phenol) leaving group and the covalent transfer of the sulfamoyl moiety (-SO₂NH₂) to the fGly residue[13][14][15].

  • Enzyme Inactivation: The resulting sulfamoylated fGly is stable and renders the enzyme permanently inactive. Because the enzyme participates in its own inactivation, this is classified as a mechanism-based or suicide inhibition[16].

This irreversible mechanism provides a distinct therapeutic advantage, as it leads to a prolonged duration of action that outlasts the pharmacokinetic profile of the inhibitor itself.

G cluster_0 cluster_1 cluster_2 cluster_3 A Aryl Sulfamate Inhibitor C Enzyme-Inhibitor Complex A->C Binding B STS Active Site (with Formylglycine) B->C D Nucleophilic Attack by Formylglycine C->D Mimics Substrate E Aryl Leaving Group Released D->E Cleavage F Covalently Modified (Sulfamoylated) Enzyme D->F Irreversible Reaction F->F

Caption: Mechanism of irreversible STS inhibition by an aryl sulfamate.

Comparative Analysis with Other Sulfatase Inhibitors

Sulfatase inhibitors can be broadly classified based on their chemical scaffold (steroidal vs. non-steroidal) and their mechanism of action (irreversible vs. reversible).

Steroidal vs. Non-Steroidal Scaffolds
  • Steroidal Inhibitors: The first generation of potent STS inhibitors was built upon a steroid backbone, closely mimicking the natural substrates.

    • Estrone-3-O-sulfamate (EMATE): A pioneering example, EMATE is an extremely potent irreversible inhibitor that utilizes the sulfamate mechanism[10][16]. However, its clinical utility is limited by the inherent estrogenic activity of its steroidal core, which can produce undesirable side effects[7][10].

  • Non-Steroidal Inhibitors: To overcome the limitations of steroidal agents, non-steroidal scaffolds were developed. These compounds retain the critical aryl O-sulfamate pharmacophore for irreversible inhibition but lack intrinsic hormonal activity.

    • Irosustat (STX64, 667-COUMATE): Based on a coumarin scaffold, Irosustat is the most clinically advanced STS inhibitor[17][18]. It is a potent, orally active, and non-estrogenic irreversible inhibitor that has shown promise in multiple clinical trials for hormone-dependent cancers[9][17].

    • COUMATE (4-methylcoumarin-7-O-sulfamate): Another coumarin-based non-steroidal inhibitor that demonstrates potent irreversible inhibition of STS[19][20].

Reversible Inhibition Mechanisms

In contrast to the covalent modification by phenylsulfamates, reversible inhibitors bind to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity.

  • Competitive Inhibitors (Substrate Analogs): These compounds typically resemble the substrate and compete for binding at the active site. Their mechanism does not involve the formation of a permanent bond.

    • Estrone Phosphate & Arylboronic Acids: Studies have explored compounds like estrone phosphate, which binds with an affinity similar to the natural substrate but is not processed in the same way, acting as a competitive inhibitor[21]. Similarly, certain arylboronic acids have been shown to be good competitive inhibitors of STS[22].

    • Key Difference: The primary distinction lies in the absence of the sulfamate "warhead." Reversible inhibitors lack the chemical moiety required for covalent modification of the fGly residue. Consequently, their efficacy is directly dependent on maintaining a sufficient concentration at the target site, and their potency is generally lower than that of irreversible inhibitors.

Quantitative Data Presentation: A Head-to-Head Comparison

The efficacy of enzyme inhibitors is quantified by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration required to reduce enzyme activity by 50%. Lower IC₅₀ values signify higher potency.

InhibitorTypeMechanismTarget IC₅₀Assay System
Irosustat Non-SteroidalIrreversible (Sulfamate)8 nMPlacental Microsomes[9][19]
0.2 nMMCF-7 Cells[19]
EMATE SteroidalIrreversible (Sulfamate)65 pMMCF-7 Cells[19]
18 nMPlacental Microsomes[19]
COUMATE Non-SteroidalIrreversible (Sulfamate)380 nMIntact MCF-7 Cells[19]
Estrone Phosphate SteroidalReversible (Competitive)Ki ~ KM of E1SPlacental Sulfatase[21]

Note: IC₅₀ values can vary significantly depending on the assay system (e.g., isolated enzyme vs. whole cells) and experimental conditions.

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the characterization of sulfatase inhibitors must follow validated protocols. Here, we detail the standard methodologies for determining inhibitory potency and confirming the mechanism of action.

Protocol 1: Determination of IC₅₀ using a Radioisotope Assay

This protocol is the gold standard for measuring STS activity and inhibition, relying on a radiolabeled substrate for high sensitivity.

Causality: The use of [³H]Estrone Sulfate ([³H]E1S) allows for the direct and precise quantification of the enzymatic product, [³H]Estrone, providing a robust measure of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare an enzyme source, typically from human placental microsomes or a lysate from a relevant cell line (e.g., MCF-7 breast cancer cells), which are known to have high STS expression.

  • Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.4), the enzyme preparation, and the test inhibitor at various concentrations (typically a serial dilution). Include a control reaction with vehicle (e.g., DMSO) but no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, [³H]E1S, to a final concentration near its Kₘ value.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period during which product formation is linear with time (e.g., 20-30 minutes).

  • Reaction Termination & Extraction: Stop the reaction by adding an ice-cold solvent like toluene. This also serves to extract the non-polar product ([³H]Estrone) into the organic phase, leaving the unreacted polar substrate ([³H]E1S) in the aqueous phase[9].

  • Quantification: Separate the phases via centrifugation. Transfer an aliquot of the organic (toluene) layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value[9].

G A Prepare Enzyme Source (e.g., Placental Microsomes) B Add Inhibitor (Varying Concentrations) A->B C Add Substrate ([³H]E1S) to Start B->C D Incubate at 37°C C->D E Stop Reaction & Extract with Toluene D->E F Separate Organic Layer E->F G Quantify Product ([³H]E1) via Scintillation Counting F->G H Calculate % Inhibition & Determine IC₅₀ G->H

Caption: Experimental workflow for IC₅₀ determination of STS inhibitors.

Protocol 2: Validating Irreversible Inhibition

Causality: This protocol is designed to differentiate between potent reversible inhibitors and true irreversible inhibitors. If an inhibitor covalently modifies the enzyme, its effect will persist even after its removal from the surrounding solution.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the enzyme with a high concentration of the test inhibitor (e.g., 10x IC₅₀) for a sufficient time to allow for inactivation. Include a control sample with no inhibitor.

  • Inhibitor Removal: Subject both the inhibitor-treated and control enzyme samples to extensive dialysis or repeated dilution and centrifugation (using a centrifugal filter unit) to remove all unbound inhibitor.

  • Activity Assay: Measure the residual enzyme activity in both the inhibitor-treated and control samples using the radioisotope assay described in Protocol 1.

  • Interpretation:

    • Irreversible Inhibition: The enzyme pre-treated with the inhibitor will show significantly lower activity compared to the control, as the covalent modification is not reversed by dialysis/dilution.

    • Reversible Inhibition: The enzyme activity will be fully or largely restored to control levels, as the inhibitor dissociates from the active site upon its removal from the solution.

Conclusion

The phenylsulfamate pharmacophore represents a cornerstone in the design of highly potent steroid sulfatase inhibitors. Its mechanism of action—a mechanism-based irreversible inactivation via covalent sulfamoylation of the active site formylglycine residue—is fundamentally distinct from that of reversible, competitive inhibitors. This "suicide substrate" approach provides a durable and highly effective means of shutting down the sulfatase pathway.

The evolution from steroidal (e.g., EMATE) to non-steroidal (e.g., Irosustat) sulfamate inhibitors has been a critical advance, retaining the powerful irreversible mechanism while eliminating undesirable estrogenic side effects. This has paved the way for clinical investigation into STS inhibition as a viable and promising therapeutic strategy for hormone-dependent diseases. Understanding these mechanistic differences, supported by robust experimental validation, is essential for the continued development of next-generation sulfatase-targeted therapies.

References

  • What are STS inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Gunn, A. M., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Steroid sulfatase inhibitors: the current landscape. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Daśko, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. Available at: [Link]

  • Daśko, M., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Purohit, A., & Reed, M. J. (2002). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. Available at: [Link]

  • Chapman, E., et al. (2005). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Daśko, M., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Taylor & Francis Online. Available at: [Link]

  • Daśko, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Steroid sulfatase. Retrieved from [Link]

  • Njar, V. C., et al. (1995). Estrone Sulfate Analogs as Estrone Sulfatase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kort, M. E., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Yin, D., & Jou, S. (2012). Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development. Journal of Steroids & Hormonal Science. Available at: [Link]

  • Ahmed, S., et al. (2002). Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer. Current Medicinal Chemistry. Available at: [Link]

  • Edwards, D. R., & Wolfenden, R. (2012). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. Semantic Scholar. Available at: [Link]

  • Gunn, A. M., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PubMed Central. Available at: [Link]

  • Chapman, E., et al. (2005). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Semantic Scholar. Available at: [Link]

  • Hanson, S. R., et al. (2004). Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility. Angewandte Chemie International Edition in English. Available at: [Link]

  • Dreher, S. D., et al. (2016). Development of an Inherently Safe and Scalable Nickel-Catalyzed Borylation Process of an Aryl Sulfamate. Organic Process Research & Development. Available at: [Link]

  • Chetrite, G. S., & Pasqualini, J. R. (2001). The selective estrogen enzyme modulators in breast cancer: a review. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Reed, M. J., et al. (2003). Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. Available at: [Link]

  • Ahmed, S., et al. (2002). Estrone Sulfatase and Its Inhibitors. ResearchGate. Available at: [Link]

  • Poirier, D., et al. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry. Available at: [Link]

  • Daśko, M., et al. (2022). Development of Sulfamoylated 4‑(1-Phenyl‑1H‑1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors. MOST Wiedzy. Available at: [Link]

  • Quideau, S., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2007). Structures of arylboronic acids as inhibitors of steroid sulfatase. Retrieved from [Link]

Sources

A Head-to-Head Comparison of PITC Derivatization and Dilute-and-Shoot for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of bioanalysis, particularly for quantifying amine-containing metabolites, proteins, and peptides in complex biological matrices like plasma, the choice of sample preparation is a critical determinant of method performance. Two widely adopted techniques, Phenylisothiocyanate (PITC) derivatization and the "Dilute-and-Shoot" approach, represent distinct philosophies in sample preparation prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an in-depth, cross-validation of these methods, offering the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions tailored to their analytical needs.

The Analytical Challenge: Balancing Simplicity, Sensitivity, and Specificity

The core challenge in bioanalysis is the accurate and precise quantification of target analytes amidst a sea of endogenous interferences. The ideal analytical method is a triad of simplicity for high-throughput, sensitivity to detect low-level analytes, and specificity to ensure that the measured signal is solely from the analyte of interest. PITC derivatization and Dilute-and-Shoot offer different paths to achieving this balance, each with inherent strengths and weaknesses.

PITC derivatization is a pre-column derivatization technique where the PITC molecule covalently binds to primary and secondary amines.[1] This chemical modification serves a dual purpose: it enhances the chromatographic retention of polar analytes on reversed-phase columns and improves their ionization efficiency in the mass spectrometer.[2][3] The result is often a significant boost in sensitivity and improved separation of structurally similar compounds.[4]

Conversely, the Dilute-and-Shoot method is the epitome of simplicity.[5] As the name implies, the biological sample is merely diluted with a suitable solvent, often containing an internal standard, and then directly injected into the LC-MS/MS system.[6] This approach minimizes sample handling, making it exceptionally fast and amenable to high-throughput workflows.[7] However, its reliance on the sensitivity of modern mass spectrometers to overcome the significant matrix effects from the unpurified sample is a key consideration.[8][9]

Methodologies Under the Microscope: A Step-by-Step Breakdown

To provide a practical comparison, detailed protocols for both methods are presented below. These protocols are designed to be self-validating, with each step explained to highlight the underlying scientific principles.

PITC Derivatization: A Protocol for Enhanced Sensitivity

This protocol is adapted for the analysis of amino acids in a plasma matrix.

Experimental Protocol: PITC Derivatization

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or quality control (QC), add 10 µL of an internal standard solution.

    • Precipitate proteins by adding 140 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization Reaction:

    • Dry the supernatant completely under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 20 µL of a coupling solution (e.g., ethanol:water:triethylamine at a 2:2:1 ratio).

    • Add 10 µL of a 5% PITC solution in ethanol. Vortex briefly.

    • Incubate at room temperature for 20 minutes to allow the derivatization reaction to complete.

  • Cleanup and Analysis:

    • Evaporate the excess reagent and solvent under a stream of nitrogen at 40°C.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase.

    • Vortex and centrifuge to remove any particulate matter.

    • Inject 5-10 µL onto the LC-MS/MS system.

Causality Behind Experimental Choices:

  • Protein Precipitation: The use of cold acetonitrile is crucial for efficient protein removal, which prevents column clogging and reduces matrix suppression in the MS source.

  • Drying Steps: Complete drying before and after derivatization is critical. The first drying concentrates the analytes, while the second removes excess PITC, which can interfere with chromatography and contaminate the MS system.[10]

  • Coupling Solution: The alkaline pH provided by triethylamine is essential for the nucleophilic attack of the amine on the isothiocyanate group of PITC, driving the reaction to completion.[11]

Workflow Diagram: PITC Derivatization

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Dry Down supernatant->dry1 reconstitute1 Reconstitute (Coupling Solution) dry1->reconstitute1 add_pitc Add PITC Reagent reconstitute1->add_pitc incubate Incubate add_pitc->incubate dry2 Dry Down incubate->dry2 reconstitute2 Reconstitute (Mobile Phase) dry2->reconstitute2 inject LC-MS/MS Injection reconstitute2->inject Dilute_and_Shoot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample dilute Dilute with Internal Standard in Organic Solvent start->dilute centrifuge Centrifugation dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject LC-MS/MS Injection supernatant->inject

Caption: Dilute-and-Shoot Workflow

Performance Cross-Validation: A Data-Driven Comparison

The choice between PITC derivatization and Dilute-and-Shoot ultimately hinges on the specific requirements of the assay. The following tables summarize key performance metrics, drawing from comparative studies in the literature.

Table 1: Comparison of Method Characteristics

FeaturePITC DerivatizationDilute-and-ShootRationale & Insights
Sample Preparation Time Longer (multi-step)Very Short (single step)PITC requires multiple drying and reconstitution steps, increasing hands-on time and potential for error. [4]Dilute-and-Shoot is significantly faster, lending itself to high-throughput automation. [7]
Cost per Sample HigherLowerPITC requires specific derivatizing reagents and more consumables (e.g., tubes, solvents). Dilute-and-Shoot minimizes reagent and consumable usage. [5]
Matrix Effects Reduced but can be introducedSignificantPITC cleanup steps remove many interfering compounds. However, the derivatization reagents themselves can sometimes introduce matrix effects. [4]Dilute-and-Shoot relies heavily on chromatographic separation and MS/MS specificity to mitigate substantial matrix suppression or enhancement. [8][12]
Chromatography Improved for polar analytesChallenging for polar analytesDerivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase columns. [2]Polar analytes may have poor retention with Dilute-and-Shoot on standard C18 columns, necessitating alternative chromatographic techniques like HILIC. [8]
Analyte Stability Derivatives are generally stableAnalyte stability in the diluted matrix needs to be assessedPITC-derivatized amino acids are stable under controlled conditions. The stability of the native analyte in the dilution solvent over the course of an analytical run must be validated for the Dilute-and-Shoot method.
Robustness & Error-proneness More prone to variabilityLess error-proneThe multiple manual steps in PITC derivatization can introduce variability. [4]The simplicity of Dilute-and-Shoot reduces the potential for human error.

Table 2: Quantitative Performance Comparison (Typical Ranges)

ParameterPITC DerivatizationDilute-and-ShootKey Observations
Lower Limit of Quantification (LLOQ) Generally lower, especially in clean solvent. In plasma, can be similar to or slightly higher than D&S due to dilution factors. [4]Dependent on instrument sensitivity and dilution factor. Can be higher for some analytes compared to derivatized samples. [4]While derivatization enhances the signal of the target analyte, the necessary dilution during sample preparation can sometimes offset this gain when compared to a less-diluted "Dilute-and-Shoot" sample. [4]
Linearity (R²) Typically >0.99Typically >0.99Both methods are capable of achieving excellent linearity when properly optimized.
Precision (%CV) <15%<15%Adherence to bioanalytical method validation guidelines ensures both methods can achieve acceptable precision.
Accuracy (%Bias) ±15%±15%Similar to precision, both methods can meet regulatory requirements for accuracy.
Carryover Generally lowerCan be higherThe cleanup steps in the PITC method help to reduce carryover. The higher concentration of matrix components in Dilute-and-Shoot samples can lead to more significant carryover, requiring more rigorous wash steps. [4]

Conclusion: Selecting the Right Tool for the Job

The cross-validation of PITC derivatization and Dilute-and-Shoot reveals that neither method is universally superior. The optimal choice is context-dependent, guided by the analyte's properties, the required sensitivity, throughput demands, and the available instrumentation.

  • Choose PITC Derivatization when:

    • Maximum sensitivity is paramount , especially for low-abundance polar analytes.

    • Chromatographic separation is challenging , for instance, with isomeric compounds. [4] * The analyte lacks a strong ionization profile in its native form.

  • Choose Dilute-and-Shoot when:

    • High-throughput is the primary driver , and hundreds or thousands of samples need to be processed quickly. [7] * Simplicity and reduced cost are critical factors.

    • The analytes are present at concentrations well above the instrument's detection limit, and matrix effects can be adequately managed.

As a final recommendation, for novel assays, it is often prudent to develop and compare both methods during initial feasibility studies. This empirical data will provide the most definitive guidance for selecting the most robust and reliable method for your specific bioanalytical challenge. All methods must be validated in accordance with regulatory guidelines, such as those from the FDA and ICH, to ensure data integrity. [13][14]

References

  • Tamama, K. (2023). Dilute and shoot approach for toxicology testing. Frontiers in Chemistry, 11, 1278313. [Link]

  • Stove, C., & Lambert, W. (2006). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. Lirias. [Link]

  • Li, Y., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography B, 997, 131-138. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

  • Vogeser, M., & Seger, C. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Clinical Chemistry, 62(2), 314-323. [Link]

  • Schwarz, H., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

  • Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate. [Link]

  • Mariscal, M. (2016). Derivatization PTIC. Why my sample becomes biphasic?. ResearchGate. [Link]

  • Cohen, S. A., & De Antonis, K. M. (1994). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

  • Toledo, F. G., et al. (2022). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. PLOS ONE, 17(1), e0262213. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • D'Arienzo, C. J., & Ji, A. (2014). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Bioanalysis, 6(11), 1547-1563. [Link]

  • Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. [Link]

  • SCIEX. (n.d.). A High Throughput Automated Sample Preparation and Analysis Workflow for Comprehensive Forensic Toxicology Screening using LC/MS. [Link]

  • Scilit. (n.d.). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. [Link]

  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. [Link]

  • Walker, J. M. (Ed.). (1994). Amino Acid Measurement in Body Fluids Using PITC Derivatives. Humana Press. [Link]

  • Spellman, D. S., et al. (2011). Creating a High-Throughput LC–MS-MS System Using Common Components. American Laboratory. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). [Link]

  • IonSource. (2016). Sample Preparation. [Link]

  • Badjagbo, K., & Tufenkji, N. (2009). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Analytical and Bioanalytical Chemistry, 393(2), 645-653. [Link]

  • ResearchGate. (n.d.). Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation. [Link]

  • Protti, M., et al. (2021). A 'Dilute and Shoot' Liquid Chromatography-Mass Spectrometry Method for Multiclass Drug Analysis in Pre-Cut Dried Blood Spots. Molecules, 26(6), 1649. [Link]

  • Tamama, K. (2023). Dilute and shoot approach for toxicology testing. PubMed. [Link]

  • ResearchGate. (n.d.). Derivatization reaction with PITC and BITC to parent (A) PTC-amino.... [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (n.d.). A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. [Link]

  • Sulyok, M., et al. (2020). Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions. Analytical and Bioanalytical Chemistry, 412(11), 2607-2626. [Link]

  • Sulyok, M., et al. (2020). Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions. SciSpace. [Link]

Sources

A Researcher's Guide to the Analytical Landscape of Sulfamates: Benchmarking Phenylsulfamate-Based Enzymatic Assays Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of sulfamate and sulfate-containing compounds is a critical aspect of various fields, from monitoring environmental contaminants to understanding the metabolic fate of drug candidates. While established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have long been the gold standard, there is a growing interest in enzymatic assays for their potential simplicity, high throughput, and biological relevance. This guide provides an in-depth comparison of phenylsulfamate-based enzymatic assays with these established methods, offering a comprehensive overview to aid in selecting the most appropriate technique for your research needs.

The Significance of Sulfamate and Sulfate Quantification

Sulfamates and sulfates are ubiquitous moieties in biological systems and synthetic chemistry. In drug development, the sulfamate group is often introduced to improve the pharmacological properties of a molecule. Understanding the metabolic stability of the sulfamate group, which can be hydrolyzed by sulfatases, is crucial for predicting a drug's efficacy and potential side effects. In environmental science, monitoring sulfonamide antibiotics and their degradation products is essential for assessing water quality. Therefore, robust and reliable analytical methods are paramount.

Understanding Phenylsulfamate-Based Assays: A Focus on Enzymatic Activity

It is important to clarify that "phenylsulfamate assays" do not typically refer to a direct chemical quantification of sulfamate. Instead, phenylsulfamate and its derivatives, such as p-nitrophenyl sulfate (pNPS) and 4-nitrocatechol sulfate (4-NCS), serve as chromogenic or fluorogenic substrates for measuring the activity of sulfatase enzymes[1][2]. These enzymes catalyze the hydrolysis of sulfate esters[3]. The principle of these assays lies in the enzymatic cleavage of the sulfate group from the phenylsulfamate derivative, which releases a product that can be easily detected spectrophotometrically or fluorometrically.

The general reaction can be depicted as:

Phenylsulfamate Derivative (non-colored/non-fluorescent) + H₂O ---(Sulfatase)---> Phenol Derivative (colored/fluorescent) + Sulfate + H⁺

The rate of the formation of the colored or fluorescent product is directly proportional to the sulfatase activity in the sample.

Established Methods for Sulfamate and Sulfate Analysis

Before delving into a direct comparison, it is essential to understand the principles of the established analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For sulfamate and sulfonamide analysis, various HPLC methods have been developed, often coupled with Diode Array Detection (DAD) or Fluorescence Detection (FLD)[4]. These methods offer good selectivity and sensitivity. Ion chromatography, a specialized form of HPLC, can be used for the direct determination of sulfate and sulfamate ions[5].

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry offers unparalleled sensitivity and specificity for the quantification of sulfamates and their metabolites[3][6]. Tandem mass spectrometry (MS/MS) provides structural information, allowing for confident identification of analytes in complex matrices like plasma and urine[7][8].

Enzymatic Assays for Direct Sulfate Quantification

Beyond activity assays, there are also kits available for the direct quantification of inorganic sulfate. These assays are often based on the turbidimetric measurement of barium sulfate precipitation or on a coupled enzymatic cascade that results in a colorimetric readout[4][9].

Head-to-Head Comparison: Phenylsulfamate-Based Assays vs. Established Methods

The choice of an analytical method depends on several factors, including the specific research question, the nature of the sample, and the available resources. The following table provides a comparative overview:

FeaturePhenylsulfamate-Based Enzymatic AssaysHPLC (UV/FLD)LC-MS/MSDirect Sulfate Enzymatic/Turbidimetric Assays
Principle Indirectly measures sulfatase activity using a chromogenic/fluorogenic substrate.Separation based on physicochemical properties, followed by detection.Separation followed by mass-to-charge ratio detection for high specificity.Direct quantification of inorganic sulfate via precipitation or enzymatic cascade.
Primary Measurement Enzyme activity (rate of reaction).Analyte concentration.Analyte concentration and structural confirmation.Inorganic sulfate concentration.
Sensitivity Moderate to High (Fluorometric > Colorimetric).Moderate.Very High.Moderate.
Specificity Dependent on enzyme specificity for the substrate. Can have cross-reactivity.Good, but can be affected by co-eluting compounds.Excellent, highly specific.Can be affected by interfering substances in the sample.
Throughput High (suitable for 96-well plates).Low to Moderate.Moderate.High (suitable for 96-well plates).
Cost per Sample Low.Moderate.High.Low to Moderate.
Equipment Spectrophotometer or Fluorometer.HPLC system with UV or FLD detector.LC-MS/MS system.Spectrophotometer.
Sample Preparation Minimal for clear aqueous samples; may require homogenization for tissues.Can be extensive (e.g., solid-phase extraction).Often requires significant sample cleanup.May require deproteinization.
Key Advantage Biologically relevant data on enzyme activity, simple, and high-throughput.Robust and well-established for quantification.Gold standard for sensitivity and specificity.Simple and direct measurement of inorganic sulfate.
Key Limitation Indirect measurement of sulfamate; susceptible to enzyme inhibitors/activators.Lower sensitivity than MS; not suitable for all matrices.High cost of instrumentation and maintenance.Potential for interference and lower accuracy than chromatographic methods.

Experimental Protocols

To provide a practical understanding, here are condensed, step-by-step methodologies for a representative phenylsulfamate-based assay and an HPLC method.

Protocol 1: Colorimetric Sulfatase Activity Assay using p-Nitrophenyl Sulfate (pNPS)

This protocol is based on the principle that sulfatase cleaves pNPS to p-nitrophenol (pNP), which is a yellow-colored compound under alkaline conditions.

Materials:

  • pNPS solution (substrate)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 N NaOH)

  • Sample containing sulfatase (e.g., cell lysate, purified enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of p-nitrophenol.

  • Sample Preparation: Prepare the sample to be assayed in the assay buffer.

  • Reaction Initiation: Add the pNPS solution to each well containing the sample.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to each well to stop the enzymatic reaction and develop the color.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Determine the concentration of pNP produced from the standard curve and calculate the sulfatase activity.

Protocol 2: HPLC-UV Analysis of a Sulfonamide Compound

This protocol provides a general workflow for the quantification of a sulfonamide drug in a biological matrix.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Sample containing the sulfonamide (e.g., plasma)

  • Internal standard

  • Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • Add an internal standard to the plasma sample.

    • Precipitate proteins using a suitable agent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • (Optional) Further clean up the supernatant using solid-phase extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the chromatographic method with a defined mobile phase gradient and flow rate.

    • Detect the analyte and internal standard using the UV detector at a specific wavelength.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Create a calibration curve using standards of known concentrations.

    • Calculate the concentration of the sulfonamide in the original sample based on the peak area ratio and the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the enzymatic assay and the HPLC analysis.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Prep Prepare pNP Standards Add_Substrate Add pNPS Substrate Sample_Prep Prepare Sample in Assay Buffer Sample_Prep->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Initiates Reaction Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Allows for Product Formation Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Develops & Stabilizes Color Calculate_Activity Calculate Sulfatase Activity Read_Absorbance->Calculate_Activity Data Acquisition

Caption: Workflow for a colorimetric sulfatase activity assay.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Spike_IS Spike with Internal Standard Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration Construct Calibration Curve Peak_Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Phenylsulfamate Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all experimental materials. This guide provides a detailed protocol for the proper disposal of phenylsulfamate, ensuring the safety of laboratory personnel and the preservation of our environment. Here, we move beyond mere instruction, delving into the rationale behind each step to empower you with the knowledge for safe and compliant chemical handling.

Immediate Safety and Hazard Assessment: The First Line of Defense

Core Principles of Engagement:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves. In cases of potential dust generation, respiratory protection may be necessary.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Spill Preparedness: Have a spill kit readily accessible. For solid spills, this should include an absorbent material suitable for chemical spills. For liquid spills, appropriate absorbent pads or granules are necessary.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of phenylsulfamate is governed by the principle of responsible chemical waste management. The primary directive is to avoid environmental release and to ensure that the waste is handled by personnel trained in hazardous material disposal.

Waste Identification and Segregation

Proper waste management begins with accurate identification. Phenylsulfamate waste should be classified as hazardous chemical waste.

Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof, and chemically compatible container for the collection of phenylsulfamate waste.

  • Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents as "Phenylsulfamate." Include the date of initial waste accumulation.

  • Segregation: Do not mix phenylsulfamate waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.[1]

On-site Management and Storage

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

Protocol:

  • Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Temperature and Environment: Store in a cool, dry place away from direct sunlight and sources of ignition.[2]

Final Disposal: The "Cradle-to-Grave" Responsibility

The ultimate disposal of phenylsulfamate must be conducted through an approved hazardous waste disposal facility. This adheres to the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[3][4]

Protocol:

  • Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the phenylsulfamate waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Accurate record-keeping is a legal requirement.[5]

  • Handover: Transfer the waste to authorized personnel for transport to a licensed treatment, storage, and disposal facility (TSDF).

Understanding the Regulatory Landscape

The disposal of chemical waste is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6]

Key Regulatory Considerations:

Regulation Description Relevance to Phenylsulfamate Disposal
Resource Conservation and Recovery Act (RCRA) The primary federal law in the United States governing the disposal of solid and hazardous waste.[3][4][5]Establishes the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.
40 CFR Parts 260-273 The specific regulations within the Code of Federal Regulations that detail the requirements for hazardous waste management.[6]Provides the detailed standards for generators, transporters, and disposal facilities that must be followed.
State and Local Regulations Many states and localities have their own hazardous waste regulations that may be more stringent than federal requirements.[3]It is crucial to be aware of and comply with all applicable state and local laws.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

Phenylsulfamate_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Phenylsulfamate Waste Generated assess Assess Hazards & Don PPE start->assess container Select & Label Hazardous Waste Container assess->container segregate Segregate from Other Waste Streams container->segregate store Store in Secure Location with Secondary Containment segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document handover Handover to Authorized Personnel document->handover end End: Compliant Disposal handover->end

Sources

Essential Personal Protective Equipment for Handling Phenylsulfamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with Phenylsulfamate (CAS No. 19792-91-7). By adhering to these protocols, you can create a self-validating system of safety that minimizes risk and ensures the integrity of your research.

Phenylsulfamate is classified as acutely toxic if swallowed.[1] While comprehensive toxicological data is limited, a cautious and thorough approach to PPE is essential. This guide moves beyond mere checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks of Phenylsulfamate

Before handling Phenylsulfamate, a thorough risk assessment is crucial. The primary identified hazard is acute oral toxicity .[1] However, potential for skin and eye irritation, as well as respiratory irritation from airborne particulates, should not be overlooked.

Key Hazard Considerations:

  • Ingestion: Highly toxic if swallowed.[1]

  • Inhalation: Handling of the solid, powdered form can generate dust, posing an inhalation risk.

  • Dermal Contact: While specific data on skin absorption is limited, contact with any chemical should be minimized.

  • Eye Contact: Particulates can cause mechanical irritation, and the chemical's properties may lead to eye irritation.

Core Personal Protective Equipment (PPE) for Phenylsulfamate

A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table outlines the minimum required PPE for handling Phenylsulfamate in a laboratory setting.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves are mandatory. While specific permeation data for Phenylsulfamate is not readily available, gloves made of nitrile or neoprene offer broad protection against a range of chemicals and are a suitable initial choice.[2][3][4][5] For prolonged contact or in the case of a spill, heavier-duty gloves such as butyl rubber should be considered for their high resistance to a wide array of chemicals.[6] Always inspect gloves for any signs of degradation before use and change them immediately if contact with Phenylsulfamate occurs.
Eye and Face Protection Chemical splash goggles are essential to protect against airborne particulates and potential splashes. In situations with a higher risk of splashing, such as when preparing solutions or during a spill, a face shield worn over safety goggles is required to provide full-face protection.
Body Protection A laboratory coat is the minimum requirement for body protection. For procedures with a higher potential for splashes or significant contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection When handling the solid, powdered form of Phenylsulfamate, or when there is a potential for aerosol generation, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) fitted with P100 particulate filters is recommended.[7][8] These filters are highly efficient at capturing fine dust particles. In the event of a large spill or in a poorly ventilated area where vapors may be present, a respirator with a combination cartridge for organic vapors and acid gases should be considered.

Operational Plan: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing exposure to Phenylsulfamate. The following diagram illustrates the key steps for safe handling, from preparation to disposal.

Phenylsulfamate Handling Workflow Phenylsulfamate Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_start Start: Review SDS and SOPs ppe_don Don Appropriate PPE prep_start->ppe_don work_area Prepare a Designated, Well-Ventilated Work Area ppe_don->work_area weigh Weigh Solid in a Ventilated Enclosure work_area->weigh Proceed to Handling dissolve Dissolve in a Fume Hood weigh->dissolve transfer Transfer Solutions with Care dissolve->transfer decon_tools Decontaminate Glassware and Equipment transfer->decon_tools Proceed to Cleanup decon_area Clean Work Surfaces decon_tools->decon_area ppe_doff Doff PPE Correctly decon_area->ppe_doff waste_collect Collect Waste in Labeled, Compatible Containers ppe_doff->waste_collect Proceed to Disposal waste_dispose Dispose of as Hazardous Waste via EHS waste_collect->waste_dispose

Caption: A workflow for the safe handling of Phenylsulfamate.

Donning and Doffing of PPE

Donning Sequence:

  • Lab coat or coveralls

  • Inner gloves (optional, for added protection)

  • Respirator (if required)

  • Eye and face protection

  • Outer gloves (cuffs pulled over the sleeves of the lab coat)

Doffing Sequence (to prevent cross-contamination):

  • Remove outer gloves

  • Remove face shield and goggles

  • Remove lab coat or coveralls (turning it inside out as you remove it)

  • Remove respirator

  • Remove inner gloves

  • Wash hands thoroughly with soap and water

Spill and Disposal Plan: Managing Contamination and Waste

A proactive plan for managing spills and waste is a cornerstone of laboratory safety.

Spill Response

For a small spill of solid Phenylsulfamate:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

Decontamination

For routine decontamination of glassware and surfaces, a thorough wash with soap and water is generally sufficient. For spills, a solution of sodium carbonate can be used to neutralize any residual acidic components of sulfamates.[9]

Waste Disposal

All waste materials contaminated with Phenylsulfamate, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10][11][12]

Disposal Protocol:

  • Collect all Phenylsulfamate waste in a clearly labeled, compatible, and sealed container.

  • Do not mix with other waste streams.

  • Arrange for pickup and disposal through your institution's EHS department.

The following flowchart provides a decision-making framework for the proper disposal of Phenylsulfamate waste.

Phenylsulfamate Waste Disposal Phenylsulfamate Waste Disposal Decision Tree start Waste Generated Containing Phenylsulfamate is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, wipes, excess powder) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container for liquid hazardous waste. liquid_waste->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: A decision tree for the proper disposal of Phenylsulfamate waste.

By implementing these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with Phenylsulfamate, fostering a safer and more productive research environment.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Phenyl sulfamate. Retrieved from [Link]

  • 3M. (n.d.). P100 Respirator Cartridge/Filter 60923. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Luminix Health. (n.d.). Phenyl sulfamate. Retrieved from [Link]

  • DC Chemicals. (n.d.). Phenyl sulfamate|19792-91-7|COA. Retrieved from [Link]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • 3M. (n.d.). 3M Cartridges & Filters. Retrieved from [Link]

  • MSA Safety. (n.d.). Advantage® Respirator Cartridges & Filters. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of California. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • EHS. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]

  • UMass Lowell. (n.d.). Chemical Waste Disposal Programs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylsulfamate
Reactant of Route 2
Reactant of Route 2
Phenylsulfamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.